molecular formula C12H22O11 B1683222 Trehalose CAS No. 99-20-7

Trehalose

Numéro de catalogue: B1683222
Numéro CAS: 99-20-7
Poids moléculaire: 342.30 g/mol
Clé InChI: HDTRYLNUVZCQOY-LIZSDCNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha,alpha-trehalose is a trehalose in which both glucose residues have alpha-configuration at the anomeric carbon. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a geroprotector.
Cabaletta has been used in trials studying the treatment of Oculopharyngeal Muscular Dystrophy.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Microchloropsis, Myrothamnus flabellifolia, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Sucrose (related);  Lactulose (related);  Maltose (related).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRYLNUVZCQOY-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048102
Record name D-Trehalose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trehalose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18126
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99-20-7
Record name Trehalose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trehalose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Trehalose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trehalose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREHALOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WCK70T7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name Trehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanisms of Trehalose-Mediated Protein Stabilization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, is renowned for its exceptional ability to protect proteins and other biomolecules from a variety of environmental stresses, including desiccation, heat, and freezing. This property has made it a valuable excipient in the formulation of therapeutic proteins, extending their shelf life and maintaining their efficacy. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its stabilizing effects on protein structure, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Core Mechanisms of Action

The stabilizing effect of this compound on proteins is not attributed to a single phenomenon but rather a combination of synergistic mechanisms. The three primary hypotheses that have gained widespread acceptance in the scientific community are the Water Replacement Hypothesis, the Vitrification Hypothesis, and the Preferential Exclusion Hypothesis.

The Water Replacement Hypothesis

The Water Replacement Hypothesis posits that during dehydration, this compound molecules directly replace the water molecules that form the hydration shell around a protein. This hydration shell is crucial for maintaining the native conformational flexibility and stability of the protein. By forming hydrogen bonds with the polar residues on the protein surface, this compound effectively serves as a water substitute, preserving the protein's three-dimensional structure in the absence of water.[1] Fourier-transform infrared (FTIR) spectroscopy studies have provided evidence of direct hydrogen bonding between this compound and proteins in dried states, supporting this hypothesis.[2]

The Vitrification Hypothesis

Also known as the Mechanical Entrapment Hypothesis, the Vitrification Hypothesis suggests that this compound forms a highly viscous, amorphous glassy matrix upon drying.[1][2] This glassy state physically entraps the protein molecules, severely restricting their molecular mobility.[2] By preventing the large-scale conformational changes required for unfolding and aggregation, the vitrified this compound matrix provides kinetic stability to the protein. This compound is particularly effective in this regard due to its high glass transition temperature (Tg), which is higher than that of other common disaccharides like sucrose.[3] This means that a this compound-containing formulation will remain in a stable glassy state over a wider range of temperatures and moisture levels.[3]

The Preferential Exclusion Hypothesis

The Preferential Exclusion Hypothesis, also referred to as the Water Entrapment or Preferential Hydration model, proposes an indirect mechanism of stabilization in aqueous solutions. According to this theory, this compound is preferentially excluded from the immediate vicinity of the protein surface.[2][4] This exclusion is thermodynamically unfavorable as it would require the creation of a cavity in the highly structured water-trehalose network. To minimize this unfavorable interaction, the protein is encouraged to adopt its most compact, native conformation, thereby reducing its solvent-exposed surface area.[2] This effectively raises the free energy of the unfolded state relative to the native state, making unfolding a thermodynamically less favorable process.[2] Wyman linkage analysis has shown that several molecules of this compound are excluded from the protein's vicinity upon denaturation, lending support to this mechanism.[5]

Quantitative Data on Protein Stabilization by this compound

The stabilizing effect of this compound can be quantified by measuring changes in the thermal stability and aggregation kinetics of proteins. Differential Scanning Calorimetry (DSC) is a key technique used to determine the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of a stabilizer indicates enhanced thermal stability.

ProteinThis compound Concentration (M)ΔTm (°C)ΔG (kcal/mol)ΔCp (kcal/mol·K)Reference
Ribonuclease A (RNase A)2.0+18+4.8Decrease[5]
CutinaseNot specified+7.2--[6]
Lysozyme1.0~+5-10 (pH dependent)--[7]
MyoglobinNot specified---

Note: The stabilizing effect of this compound can be influenced by factors such as pH and the specific properties of the protein.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determining Protein Thermal Stability

DSC measures the heat capacity of a sample as a function of temperature. The unfolding of a protein results in an endothermic peak, the maximum of which corresponds to the Tm.

Methodology:

  • Sample Preparation:

    • Prepare a protein stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare a series of this compound solutions of varying concentrations in the same buffer.

    • Mix the protein stock solution with the this compound solutions to achieve the desired final protein and this compound concentrations.

    • Prepare a reference sample containing only the buffer and this compound at the corresponding concentration.

    • Thoroughly degas all solutions prior to analysis.

  • DSC Measurement:

    • Load the protein-trehalose solution into the sample cell and the corresponding this compound-buffer solution into the reference cell of the calorimeter.

    • Pressurize the cells (typically with nitrogen) to prevent boiling at elevated temperatures.

    • Set the temperature scan rate (e.g., 1°C/minute) and the desired temperature range (e.g., 20°C to 100°C).

    • Perform the scan and record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to protein unfolding.

    • The temperature at the apex of this peak is the melting temperature (Tm).

    • The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

    • The change in heat capacity upon unfolding (ΔCp) can be determined from the change in the baseline before and after the transition.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein. Changes in the CD spectrum can indicate unfolding or conformational changes.

Methodology:

  • Sample Preparation:

    • Prepare protein samples (typically 0.1-0.2 mg/mL for far-UV CD) in a CD-compatible buffer (e.g., 10 mM phosphate buffer) with and without this compound.

    • The buffer should have low absorbance in the far-UV region (190-250 nm).

    • Ensure samples are free of aggregates by centrifugation or filtration.

  • CD Measurement:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

    • Record the CD spectrum over the desired wavelength range (e.g., 190-260 nm).

    • Acquire a baseline spectrum of the buffer (with this compound, if applicable) and subtract it from the sample spectrum.

    • For thermal melts, the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as the temperature is increased at a controlled rate.

  • Data Analysis:

    • The resulting spectrum can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

    • Changes in the spectrum in the presence of this compound can indicate stabilization of the native secondary structure.

    • Thermal melt curves can be used to determine the Tm.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a common method for monitoring the formation of amyloid-like fibrils, a type of protein aggregate. ThT fluorescence increases significantly upon binding to the β-sheet structures within these fibrils.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

    • Prepare protein samples at a suitable concentration (e.g., 50 µM) in a buffer that promotes aggregation (e.g., by adjusting pH or adding denaturants).

    • Prepare parallel samples containing this compound at various concentrations.

  • Assay Procedure:

    • Add a small volume of the ThT stock solution to each protein sample in a 96-well microplate to a final concentration of approximately 20-25 µM.

    • Incubate the plate at a temperature that induces aggregation (e.g., 37°C), often with shaking.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths around 440-450 nm and 480-490 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The lag time, elongation rate, and final fluorescence intensity of the aggregation curves can be compared between samples with and without this compound to quantify its inhibitory effect on aggregation.

Visualizing the Mechanisms of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed mechanisms of this compound-mediated protein stabilization.

Vitrification_Hypothesis Vitrification Hypothesis cluster_0 Protein in Solution cluster_1 Vitrified State Protein_Sol Protein Dehydration Drying Protein_Sol->Dehydration Trehalose_Sol This compound Trehalose_Sol->Dehydration Water_Sol Water Water_Sol->Dehydration Protein_Vit Protein (Immobilized) GlassyMatrix This compound Glassy Matrix Dehydration->GlassyMatrix Preferential_Exclusion_Hypothesis Preferential Exclusion Hypothesis cluster_0 Protein in this compound Solution Protein Protein UnfoldedProtein Unfolded Protein (High Surface Area) Protein->UnfoldedProtein Unfolding HydrationShell Hydration Shell (H2O) Trehalose1 This compound Trehalose2 This compound Trehalose3 This compound ThermodynamicallyUnfavorable Thermodynamically Unfavorable UnfoldedProtein->ThermodynamicallyUnfavorable leads to

References

The Architecture of Sweet Survival: A Technical Guide to Trehalose Biosynthesis in Bacteria and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide of glucose, is a critical molecule for the survival of a vast array of bacteria and fungi, enabling them to withstand harsh environmental conditions such as desiccation, osmotic stress, and extreme temperatures. Its absence in humans makes the enzymatic machinery responsible for its synthesis an attractive target for the development of novel antimicrobial and antifungal therapeutics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria and fungi, presenting comparative quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic routes and experimental workflows.

Core this compound Biosynthesis Pathways

Bacteria and fungi have evolved multiple pathways for the synthesis of this compound, reflecting its fundamental importance. While there is some overlap, the prevalence and regulation of these pathways can differ significantly between these kingdoms. The five major pathways are outlined below.

The OtsA-OtsB Pathway: The Canonical Route

The most widespread and well-characterized pathway for de novo this compound synthesis is the two-step OtsA-OtsB pathway, prevalent in both bacteria and fungi.[1][2][3]

  • Step 1: this compound-6-Phosphate Synthase (Tps1/OtsA) : This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (typically UDP-glucose) to glucose-6-phosphate, forming this compound-6-phosphate (T6P).[4]

  • Step 2: this compound-6-Phosphate Phosphatase (Tps2/OtsB) : T6P is then dephosphorylated by Tps2/OtsB to yield free this compound and inorganic phosphate.

In fungi, Tps1 and Tps2 are often part of a larger regulatory complex.[5] The intermediate, T6P, is not just a precursor but also a key signaling molecule that regulates carbon metabolism.[4]

OtsA_OtsB_Pathway cluster_main OtsA-OtsB Pathway UDP_G UDP-Glucose OtsA OtsA (Tps1) UDP_G->OtsA G6P Glucose-6-Phosphate G6P->OtsA T6P This compound-6-Phosphate OtsB OtsB (Tps2) T6P->OtsB This compound This compound UDP UDP Pi Pi OtsA->T6P OtsA->UDP OtsB->this compound OtsB->Pi

OtsA-OtsB (TPS/TPP) Pathway Diagram.
The TreY-TreZ Pathway: A Route from Polymers

This pathway, primarily found in bacteria, utilizes α-1,4-glucans like glycogen or starch as substrates.

  • Step 1: Maltooligosylthis compound Synthase (TreY) : TreY catalyzes the intramolecular isomerization of the reducing-end glucose residue of a maltooligosaccharide, converting the α-1,4 glycosidic bond to an α,α-1,1 glycosidic bond, thus forming a this compound moiety at the terminus of the polysaccharide chain.

  • Step 2: Maltooligosylthis compound Trehalohydrolase (TreZ) : TreZ then hydrolyzes the terminal this compound disaccharide from the glucan chain.

TreY_TreZ_Pathway cluster_main TreY-TreZ Pathway Glucan α-1,4-Glucan (e.g., Glycogen) TreY TreY Glucan->TreY Malt_Tre Maltooligosylthis compound TreZ TreZ Malt_Tre->TreZ This compound This compound Glucan_n_2 Glucan (n-2) TreY->Malt_Tre TreZ->this compound TreZ->Glucan_n_2

TreY-TreZ Pathway Diagram.
The TreS Pathway: A Reversible Isomerization

The TreS pathway consists of a single enzyme, this compound synthase (TreS), which catalyzes the reversible isomerization of maltose to this compound. This pathway is found in some bacteria. The equilibrium of this reaction generally favors this compound formation.

TreS_Pathway cluster_main TreS Pathway Maltose Maltose TreS TreS Maltose->TreS This compound This compound TreS->this compound

TreS Pathway Diagram.
The TreT Pathway: A Direct Transfer

Found in some archaea and bacteria, the TreT pathway involves a single enzyme, this compound glycosyltransferring synthase (TreT). This enzyme catalyzes the reversible synthesis of this compound from a nucleotide-diphosphate-glucose (like ADP-glucose or UDP-glucose) and glucose.

TreT_Pathway cluster_main TreT Pathway NDP_G NDP-Glucose TreT TreT NDP_G->TreT Glucose Glucose Glucose->TreT This compound This compound NDP NDP TreT->this compound TreT->NDP

TreT Pathway Diagram.
The TreP Pathway: Phosphorolytic Activity

The TreP pathway utilizes this compound phosphorylase (TreP) and is reversible. It can synthesize this compound from glucose-1-phosphate and glucose, or degrade this compound in the presence of inorganic phosphate to yield glucose-1-phosphate and glucose. Its primary role, whether synthetic or degradative, can depend on the organism and cellular conditions.

TreP_Pathway cluster_main TreP Pathway G1P Glucose-1-Phosphate TreP TreP G1P->TreP Glucose Glucose Glucose->TreP This compound This compound Pi Pi TreP->this compound TreP->Pi

TreP Pathway Diagram.

Quantitative Data on this compound Biosynthesis

The efficiency and substrate affinity of the enzymes involved in this compound biosynthesis are critical parameters for understanding their physiological roles and for designing effective inhibitors. The following tables summarize key kinetic data for enzymes from various bacterial and fungal species and intracellular this compound concentrations under different stress conditions.

Table 1: Kinetic Parameters of Key this compound Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)Km (mM)Vmax (U/mg)Reference
This compound Synthase (TreS) Arthrobacter chlorophenolicusMaltose120.5 ± 4.5-[6]
This compound343.1 ± 13.8-[6]
Mycobacterium smegmatisMaltose8-[7]
This compound87-[7]
Metagenome-derivedMaltose9 ± 1.21.5 ± 0.2 (mM/min/mg)[8]
This compound64 ± 3.53.1 ± 0.6 (mM/min/mg)[8]

Table 2: Intracellular this compound Concentrations under Stress Conditions

OrganismStress ConditionIntracellular this compound ConcentrationReference
Escherichia coli 0.6 M NaCl264 mM[9]
Desiccation20.9 to 260.5 µmol/mg protein[10]
0.1 mM IPTG induction of OtsBA361 mM[11]
Saccharomyces cerevisiae Heat shock (27°C to 40°C)Increase from 0.01 to 1 g/g of protein[12]
Heat shock (30°C to 45°C)Peak accumulation at 90 min[13][14]
Aspergillus fumigatus Heat shock (50°C)Significant increase[15]
Oxidative stress (100 mM H2O2)No significant increase[15]
Cryptococcus neoformans Growth at 37°CHigher levels than at 30°C[16]

Experimental Protocols

Accurate quantification of this compound and measurement of enzyme activity are crucial for studying these pathways. Below are detailed protocols for key experiments.

Quantification of this compound

This method relies on the enzymatic conversion of this compound to glucose, which is then quantified.

Principle: Trehalase hydrolyzes this compound into two glucose molecules. Glucose is then phosphorylated by hexokinase (HK) and subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the amount of glucose, and thus this compound.

Materials:

  • This compound Assay Kit (e.g., Megazyme) or individual enzymes (Trehalase, Hexokinase, G6PDH)

  • NADP+, ATP

  • Reaction buffer (e.g., Imidazole buffer)

  • Microplate reader or spectrophotometer

Protocol:

  • Sample Preparation: Extract this compound from cells by boiling in water or using a suitable extraction buffer. Centrifuge to remove cell debris.

  • Reaction Setup (Microplate format):

    • To each well, add:

      • 200 µL distilled water

      • 20 µL sample or standard

      • 20 µL imidazole buffer

      • 10 µL NADP+/ATP solution

      • 2 µL HK/G6PDH enzyme mix

  • Initial Absorbance (A1): Mix and incubate for 5 minutes. Read the absorbance at 340 nm. This accounts for any endogenous glucose in the sample.

  • Trehalase Reaction: Add 2 µL of trehalase solution to each well.

  • Final Absorbance (A2): Mix and incubate for approximately 10-15 minutes, or until the reaction is complete. Read the final absorbance at 340 nm.

  • Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Determine the this compound concentration from a standard curve prepared with known concentrations of this compound.

Principle: This method separates this compound from other sugars in a sample based on their interaction with a stationary phase in an HPLC column. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Materials:

  • HPLC system with a refractive index detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C)

  • Mobile phase (e.g., ultrapure water or acetonitrile/water mixture)

  • This compound standards

Protocol:

  • Sample Preparation: Prepare aqueous extracts of cells as described for the enzymatic assay. Filter the extracts through a 0.22 µm syringe filter to remove particulates.

  • HPLC Analysis:

    • Set the column temperature (e.g., 85°C for Aminex HPX-87C with water as mobile phase).

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Inject a known volume of the sample and standards.

    • Record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

This compound-6-Phosphate Synthase (Tps1/OtsA) Activity Assay

Principle: The activity of Tps1 can be measured by quantifying one of the products, UDP. In this coupled-enzyme assay, the UDP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the Tps1 activity.

Materials:

  • Cell extract containing Tps1

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, with MgCl2 and KCl)

  • Substrates: UDP-glucose and Glucose-6-phosphate

  • Coupling enzymes: Pyruvate kinase and Lactate dehydrogenase

  • Phosphoenolpyruvate

  • NADH

  • Spectrophotometer

Protocol:

  • Prepare Cell Extract: Lyse cells in a suitable buffer and clarify the lysate by centrifugation.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Reaction buffer

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase and Lactate dehydrogenase

    • Glucose-6-phosphate

    • Cell extract

  • Initiate Reaction: Start the reaction by adding UDP-glucose.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate Activity: The rate of NADH oxidation (decrease in A340) is proportional to the Tps1 activity. The specific activity is typically expressed as units per milligram of protein.

Tps1_Assay_Workflow cluster_main Tps1 Activity Assay Workflow UDP_G UDP-Glucose Tps1 Tps1 (in extract) UDP_G->Tps1 G6P Glucose-6-Phosphate G6P->Tps1 T6P T6P Tps1->T6P UDP UDP Tps1->UDP PK Pyruvate Kinase UDP->PK PEP PEP PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ A340 Measure Decrease in A340 NAD->A340 PK->Pyruvate LDH->NAD Lactate Lactate LDH->Lactate

Coupled Enzyme Assay for Tps1 Activity.

Conclusion

The biosynthesis of this compound is a vital process for the survival and virulence of many bacterial and fungal species. The diversity of the biosynthetic pathways highlights the evolutionary pressure to maintain the production of this crucial protectant. A thorough understanding of these pathways, including their enzymatic kinetics and regulation, is paramount for the development of targeted antimicrobial and antifungal therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field, paving the way for novel discoveries and therapeutic innovations. The absence of these pathways in humans underscores their potential as highly specific drug targets, promising a new generation of therapeutics with minimal off-target effects.

References

The Sugar Shield: A Deep Dive into the Discovery and History of Trehalose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Its remarkable ability to protect biological structures from environmental stresses, particularly desiccation, has made it a focal point in fields ranging from cryopreservation and food science to the development of therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound in biological systems, detailing key scientific milestones, quantitative data on its prevalence and protective effects, and the experimental protocols used to elucidate its function.

A Historical Journey: The Discovery and Unraveling of this compound's Role

The story of this compound begins in the 19th century, with its initial discovery and subsequent identification in a variety of organisms. However, its profound biological significance, particularly its role in anhydrobiosis ("life without water"), would not be fully appreciated until the mid-20th century.

1.1. Early Discoveries

The first documented encounter with this compound was in 1832 by H.A.L. Wiggers, who isolated a novel sugar from an ergot of rye.[1][2][3][4] He named the substance after the source. Later, in 1859, the French chemist Marcellin Berthelot isolated the same sugar from "trehala manna," a cocoon-like substance produced by weevils, and it was he who coined the name "this compound."[1][2] For many years, this compound was considered a curiosity, a sugar primarily found in fungi and some plants.

1.2. A Sweet Surprise in the Animal Kingdom

A significant breakthrough in understanding the widespread importance of this compound came in 1956 when G. R. Wyatt and G. F. Kalf discovered that this compound, not glucose, is the major blood sugar in the hemolymph of the silkworm, Bombyx mori. This finding revolutionized insect physiology, establishing this compound as a key energy source for flight and other metabolic activities in many insect species.

1.3. The Anhydrobiosis Connection: The Work of Clegg and Crowe

The pivotal role of this compound in desiccation tolerance was largely uncovered through the pioneering work of James S. Clegg and John H. Crowe from the 1960s onwards. Their research on the brine shrimp Artemia salina and other anhydrobiotic organisms revealed a strong correlation between the accumulation of high concentrations of this compound and the ability to survive extreme water loss. This led to the formulation of the "water replacement hypothesis," which posits that this compound molecules replace the water of hydration around proteins and membranes, thereby preserving their structural and functional integrity in the dry state.

Timeline of Key Discoveries
YearScientist(s)Discovery/Contribution
1832 H.A.L. WiggersFirst discovery of a new sugar in an ergot of rye.[1][2][3][4]
1859 Marcellin BerthelotIsolated the sugar from "trehala manna" and named it this compound.[1][2]
1956 G. R. Wyatt & G. F. KalfIdentified this compound as the major blood sugar in insects.
1960s-1980s James S. Clegg & John H. CroweElucidated the crucial role of this compound in anhydrobiosis and proposed the "water replacement hypothesis".
1980s-Present Various ResearchersDiscovery of this compound biosynthesis genes (TPS and TPP) in a wide range of organisms and the role of this compound-6-phosphate as a signaling molecule in plants.

Quantitative Insights: this compound Levels and Protective Efficacy

The protective effect of this compound is often dose-dependent, with anhydrobiotic organisms accumulating significant quantities of this sugar in response to dehydration stress. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations in Anhydrobiotic Organisms
OrganismConditionThis compound Concentration (% dry weight)Reference(s)
Saccharomyces cerevisiae (Yeast)Exponential Growth< 1%[5]
Stationary Phase/Stress> 10-15%[5][6]
Aphelenchus avenae (Nematode)HydratedLow[7]
AnhydrobioticReduced glycogen, increased this compound[7]
Ditylenchus dipsaci (Nematode)AnhydrobioticHigh this compound accumulation[7]
Ditylenchus myceliophagus (Nematode)Naturally Dehydrated (6 weeks)~16.65%[8]
Richtersius coronifer (Tardigrade)Hydrated0.5%[9]
Dehydrated (high humidity)2.8%[9]
Macrobiotus islandicus (Tardigrade)Dehydrated~2.9%[10]
Selaginella lepidophylla (Resurrection Plant)DesiccatedUp to 12.5%[11]

Note: this compound levels in tardigrades can be species-dependent and some species show little to no accumulation.[10][12][13][14]

Table 2: Quantitative Effect of this compound on Protein Stability
ProteinConditionChange in Melting Temp. (ΔTm)Change in Gibbs Free Energy (ΔG)Reference(s)
Ribonuclease A (RNase A)2 M this compound, pH 2.5+18 °C+4.8 kcal/mol[15][16]

The data clearly indicates that the presence of high concentrations of this compound significantly enhances the thermal stability of proteins.

Unveiling the Mechanisms: Key Signaling and Metabolic Pathways

The synthesis and breakdown of this compound are tightly regulated processes, often integrated with cellular signaling networks that respond to environmental cues.

This compound Biosynthesis Pathway

The primary pathway for this compound synthesis in most organisms involves two key enzymes: this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP).

Trehalose_Biosynthesis cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation UDP_G UDP-Glucose T6P This compound-6-Phosphate UDP_G->T6P TPS G6P Glucose-6-Phosphate G6P->T6P This compound This compound T6P->this compound TPP Pi Pi T6P->Pi Glucose Glucose This compound->Glucose Trehalase T6P_Signaling_Pathway Sucrose Sucrose Availability T6P This compound-6-Phosphate (T6P) Sucrose->T6P Increases SnRK1 SnRK1 Kinase T6P->SnRK1 Inhibits Biosynthesis Biosynthesis & Starch Synthesis SnRK1->Biosynthesis Inhibits Growth Growth & Development SnRK1->Growth Inhibits Insect_Trehalose_Regulation cluster_AKH Adipokinetic Hormone (AKH) Pathway cluster_ILP Insulin-like Peptide (ILP) Pathway AKH AKH FatBody_AKH Fat Body Cell AKH->FatBody_AKH Binds to Receptor Glycogen_AKH Glycogen Trehalose_AKH This compound Glycogen_AKH->Trehalose_AKH Glycogenolysis Hemolymph_AKH Hemolymph this compound ↑ Trehalose_AKH->Hemolymph_AKH Release ILP ILPs FatBody_ILP Fat Body Cell ILP->FatBody_ILP Binds to Receptor Trehalase Trehalase Activity ↑ ILP->Trehalase Stimulates Hemolymph_ILP Hemolymph this compound ↓ Trehalose_ILP This compound Hemolymph_ILP->Trehalose_ILP Uptake Trehalose_Extraction_Yeast Start Yeast Cell Pellet Wash Wash with cold water Start->Wash Extract Extract with 0.5 M TCA on ice Wash->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant Collect Supernatant (this compound Extract) Centrifuge1->Supernatant Pellet Discard Pellet Centrifuge1->Pellet Enzymatic_Trehalose_Assay Sample This compound-containing Sample Trehalase Add Trehalase Sample->Trehalase Glucose 2x Glucose Trehalase->Glucose Assay Quantify Glucose (e.g., Glucose Oxidase Assay) Glucose->Assay Result This compound Concentration Assay->Result HPLC_Trehalose_Workflow Sample This compound Extract Filter Filter Sample (0.22 µm) Sample->Filter Inject Inject into HPLC System Filter->Inject Column Separation on Amine-based or Ligand-exchange Column Inject->Column Detect Detection (Refractive Index Detector) Column->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify DSC_Protein_Stability cluster_samples Sample Preparation Protein Protein Solution DSC Differential Scanning Calorimeter Protein->DSC This compound Protein Solution + this compound This compound->DSC Heat Apply Heat Ramp DSC->Heat Thermogram Generate Thermogram (Heat Flow vs. Temp) Heat->Thermogram Tm Determine Melting Temp (Tm) and Enthalpy (ΔH) Thermogram->Tm Compare Compare Tm and ΔH with and without this compound Tm->Compare

References

The Role of Trehalose in Cellular Stress Response and Anhydrobiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a naturally occurring non-reducing disaccharide, has garnered significant attention for its remarkable ability to protect biological structures from a variety of environmental stressors. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in mediating cellular stress responses and enabling anhydrobiosis—a state of suspended animation in response to extreme desiccation. We will delve into the molecular mechanisms underpinning its protective effects, including the vitrification and water displacement hypotheses. Furthermore, this guide will elucidate the signaling pathways modulated by this compound, with a particular focus on the induction of autophagy via Transcription Factor EB (TFEB) and its interplay with the SnRK1 pathway in plants. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for professionals in research and drug development.

Introduction

This compound (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is found across a wide range of organisms, from bacteria and fungi to invertebrates and plants, where it serves as a crucial protectant against abiotic stresses such as desiccation, extreme temperatures, and oxidative stress.[1][2] Its unique chemical properties, including its non-reducing nature and stable α,α-1,1-glycosidic bond, make it an exceptional osmolyte and chemical chaperone.[3] In the context of anhydrobiosis, certain organisms can accumulate this compound to as much as 20% of their dry weight, allowing them to survive near-complete dehydration.[4] The mechanisms behind this profound protective capacity are of immense interest for applications in cryopreservation, protein stabilization, and the development of therapeutics for diseases associated with protein aggregation and cellular stress.[3][5]

Mechanisms of this compound-Mediated Protection

The protective effects of this compound are largely attributed to two primary, non-mutually exclusive hypotheses: the vitrification hypothesis and the water displacement hypothesis.

The Vitrification Hypothesis

The vitrification hypothesis posits that as water is removed from a cell during desiccation or freezing, the concentration of this compound increases, leading to the formation of a glassy, amorphous matrix.[6][7] This vitrified state is characterized by extremely high viscosity, which severely restricts molecular mobility.[8] This mechanical entrapment protects cellular components from denaturation and aggregation by preventing deleterious interactions.[9] The high glass transition temperature (Tg) of this compound, which is significantly higher than other disaccharides like sucrose, makes it a particularly effective vitrifying agent.[10][11]

The Water Displacement Hypothesis

The water displacement hypothesis suggests that this compound molecules directly interact with the surface of biomolecules, such as proteins and lipids, replacing the water molecules that form their hydration shell.[9] By forming hydrogen bonds with polar residues on proteins and the headgroups of phospholipids, this compound maintains the native conformation of these molecules in the absence of water, thus preventing denaturation and fusion of membranes.[9]

Quantitative Data on this compound-Mediated Stress Protection

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in protecting cells and biomolecules from stress.

Table 1: Effect of this compound on Protein Stability

ProteinThis compound ConcentrationChange in Melting Temperature (Tm)Change in Gibbs Free Energy (ΔG)Reference
RNase A2 M+18°C+4.8 kcal/mol[3][5]
Lysozyme1.5 MIncreased stability-[3]
MyoglobinVariedIncreased stability-[8]

Table 2: Effect of this compound on Cell Viability and Oxidative Stress

Cell TypeStressorThis compound ConcentrationOutcomeReference
Aged Rat KidneyAging2% in drinking waterRestored NFE2L2 protein levels, reversed increase in catalase activity[12]
Cherry TomatoPostharvest Ripening0.5% (w/v)Reduced rot from 44.5% to 18.5%, increased SOD and APX activity[13]
Rice SeedlingsCopper Stress10 mMIncreased SOD activity by 28%[14]
Diabetic RatsStreptozotocin-induced diabetes45 mg/kg/day (injection)Increased serum total antioxidant capacity and thiol groups[15]

Table 3: this compound Levels in Anhydrobiotic Organisms

OrganismConditionThis compound Content (% dry weight)Reference
Tardigrade (certain species)Dehydrated< 3%[4]
Crustaceans (Triops)Dried cysts< 0.5%[7]

This compound in Cellular Signaling

Beyond its direct protective roles, this compound and its metabolic intermediate, this compound-6-phosphate (T6P), act as important signaling molecules that regulate cellular responses to stress.

Induction of Autophagy via TFEB Activation

This compound is a potent, mTOR-independent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[16][17] The mechanism of autophagy induction by this compound involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

The proposed signaling pathway is as follows:

  • This compound is taken up by the cell through endocytosis and accumulates in lysosomes.

  • This accumulation leads to a mild lysosomal stress, characterized by a modest increase in lysosomal pH.[18]

  • The change in lysosomal pH perturbs the activity of the mTORC1 complex on the lysosomal surface.[18]

  • Inhibition of mTORC1 relieves its inhibitory phosphorylation of TFEB.

  • Dephosphorylated TFEB translocates to the nucleus, where it binds to the promoter of target genes involved in autophagy and lysosomal function, leading to their increased expression.[1]

Another proposed mechanism involves the activation of the calcium-dependent phosphatase calcineurin (PPP3), which can also dephosphorylate and activate TFEB.[1] This is thought to be triggered by a transient lysosomal membrane permeabilization induced by this compound, leading to calcium leakage into the cytoplasm.[1]

TFEB_Activation_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trehalose_ext This compound trehalose_int This compound trehalose_ext->trehalose_int Endocytosis lysosome Lysosome trehalose_int->lysosome Accumulation mTORC1 mTORC1 lysosome->mTORC1 pH increase perturbs Ca2_ion Ca2+ lysosome->Ca2_ion LMP (leakage) TFEB_P TFEB-P mTORC1->TFEB_P Phosphorylates (inactivates) TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_nuc TFEB TFEB->TFEB_nuc Translocation calcineurin Calcineurin (PPP3) calcineurin->TFEB_P Dephosphorylates Ca2_ion->calcineurin Activates DNA Autophagy & Lysosomal Genes TFEB_nuc->DNA Activates Transcription mRNA mRNA DNA->mRNA

Caption: this compound-induced TFEB activation pathway.
Interaction with SnRK1 Signaling in Plants

In plants, this compound metabolism, particularly the levels of this compound-6-phosphate (T6P), is intricately linked to the Sucrose non-fermenting-1-related protein kinase 1 (SnRK1) signaling pathway.[6][19] This pathway is a central regulator of energy homeostasis and stress responses in plants.[6]

  • T6P as a Sucrose Signal: T6P levels are correlated with sucrose availability. High T6P levels signal a high energy status.

  • SnRK1 as an Energy Deprivation Sensor: SnRK1 is activated under low energy conditions (e.g., darkness, starvation) and promotes catabolic processes while inhibiting anabolic pathways to conserve energy.[6]

  • T6P Inhibits SnRK1: T6P has been shown to inhibit the activity of SnRK1.[6] This creates a signaling hub where high sucrose levels lead to high T6P, which in turn inhibits SnRK1, thereby promoting growth and biosynthetic processes. Conversely, under stress conditions where sucrose is limited, T6P levels fall, SnRK1 becomes active, and the plant shifts to a survival mode.

T6P_SnRK1_Signaling sucrose High Sucrose T6P High this compound-6-Phosphate (T6P) sucrose->T6P SnRK1 SnRK1 T6P->SnRK1 Inhibits growth Anabolic Processes (Growth) SnRK1->growth Inhibits stress_response Catabolic Processes (Stress Response) SnRK1->stress_response Promotes low_sucrose Low Sucrose (Stress) low_T6P Low T6P low_sucrose->low_T6P low_T6P->SnRK1 Relieves Inhibition

Caption: T6P and SnRK1 signaling in plant stress response.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound.

Quantification of this compound

A common method for quantifying this compound from biological samples is a coupled enzymatic assay.[20][21]

Protocol: Enzymatic this compound Assay

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer and clarify the lysate by centrifugation.

  • Reaction Setup: In a microplate well, combine the sample extract with a reaction mixture containing trehalase.

  • Incubation: Incubate the reaction at 37°C to allow trehalase to hydrolyze this compound into two glucose molecules.

  • Glucose Quantification: Add a glucose oxidase/peroxidase reagent containing a chromogen.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 505 nm) and calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Note: For more sensitive detection, especially for low this compound concentrations, LC-MS/MS is the recommended method.[20][21]

Assessment of Autophagy Induction

Autophagy induction by this compound can be monitored by observing the formation of autophagosomes and the processing of autophagy-related proteins.

Protocol: Western Blot for LC3 Conversion

  • Cell Treatment: Culture cells with and without this compound for the desired time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated form that is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the LC3-II/LC3-I ratio.

Gene Expression Analysis by qRT-PCR

The effect of this compound on the expression of stress-responsive or autophagy-related genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).[11][22]

Protocol: qRT-PCR for Gene Expression Analysis

  • RNA Extraction: Treat cells or organisms with this compound and extract total RNA using a suitable kit or the TRIzol method.

  • RNA Quality Control: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform the quantitative PCR using a qPCR instrument, SYBR Green or a probe-based detection method, and primers specific for the target genes and a reference gene (e.g., GAPDH, actin, or 18S rRNA).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound is a remarkably versatile molecule that plays a critical role in cellular protection against a wide array of environmental stresses. Its ability to form a protective glassy matrix and to replace water in the hydration shells of biomolecules provides a robust defense against desiccation and extreme temperatures. Moreover, its function as a signaling molecule, particularly in the induction of autophagy and the regulation of energy metabolism, highlights its intricate involvement in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the protective properties of this compound for therapeutic and biotechnological applications. A deeper understanding of the molecular mechanisms and signaling pathways governed by this compound will undoubtedly pave the way for novel strategies to combat diseases associated with cellular stress and protein misfolding.

References

The Core of Resilience: A Technical Guide to the Chemical Structure and Unique Properties of Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a naturally occurring disaccharide, stands apart from other sugars due to its remarkable ability to protect biological structures from extreme environmental stress. Composed of two α-glucose units linked by a unique α,α-1,1-glycosidic bond, its chemical architecture imparts exceptional stability and a non-reducing nature. This guide delves into the core chemical and physical properties of this compound, providing a comprehensive overview of its role in anhydrobiosis, protein and membrane stabilization, and its favorable metabolic profile. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms and methodologies central to this compound research.

The Chemical Architecture of this compound

This compound (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a disaccharide formed from two α-glucose molecules.[1][2][3] The defining feature of this compound is its α,α-1,1-glycosidic bond, which links the anomeric carbons of both glucose units.[2][3] This symmetrical linkage is responsible for many of its unique characteristics.

  • Non-Reducing Sugar: Because both anomeric carbons are involved in the glycosidic bond, this compound lacks a free aldehyde or ketone group.[1][4] This renders it a non-reducing sugar, preventing it from participating in Maillard reactions with amino acids in proteins, a common cause of degradation in other sugars.[1][4]

  • Exceptional Stability: The 1,1-glycosidic bond is highly resistant to acid hydrolysis, making this compound remarkably stable across a wide range of pH values and high temperatures.[1][3]

  • Stereoisomers: While α,α-trehalose is the naturally occurring and most stable isomer, two other stereoisomers, α,β-trehalose (neothis compound) and β,β-trehalose (isothis compound), can be synthesized.[1]

Unique Properties and Their Mechanisms

This compound's structure underpins its profound bioprotective capabilities. Three key properties are of particular interest to researchers: its role in anhydrobiosis, its function as a stabilizer of proteins and membranes, and its low glycemic index.

Anhydrobiosis: Life Without Water

Anhydrobiosis is the ability of an organism to withstand prolonged periods of desiccation.[2] this compound is a key player in this process for many organisms, including tardigrades, yeast, and certain plants.[2] The protective mechanism is multifactorial, involving several interconnected theories:

  • Vitrification Theory: During dehydration, this compound forms a highly viscous, non-crystalline glassy matrix. This "vitrified" state immobilizes and protects cellular components from mechanical damage and fusion as water is removed. The high glass transition temperature (Tg) of this compound is crucial for the stability of this glassy state.

  • Water Replacement Hypothesis: As water molecules are lost from the surface of proteins and membranes, this compound's hydroxyl groups are thought to form hydrogen bonds with the polar residues of these biomolecules. In essence, this compound acts as a surrogate for water, maintaining the native conformation of proteins and the structural integrity of membranes.

  • Preferential Hydration/Exclusion: In aqueous solutions, this compound is preferentially excluded from the surface of proteins. This thermodynamic effect favors a more compact, folded protein state, thus providing stability.

anhydrobiosis_mechanisms cluster_state Cellular State cluster_protection This compound-Mediated Protection Hydrated Hydrated Dehydrated Dehydrated Hydrated->Dehydrated Desiccation Preferential_Exclusion Preferential_Exclusion Hydrated->Preferential_Exclusion Stabilizes folded state Dehydrated->Hydrated Rehydration Vitrification Vitrification Dehydrated->Vitrification Forms glassy matrix Water_Replacement Water_Replacement Dehydrated->Water_Replacement H-bonds with biomolecules Bioprotection Bioprotection Vitrification->Bioprotection Water_Replacement->Bioprotection Preferential_Exclusion->Bioprotection

Protein and Membrane Stabilization

This compound is an exceptionally effective excipient for stabilizing proteins and lipid-based formulations, both in solution and in the lyophilized state.

  • Protein Stabilization: this compound significantly increases the thermal stability of proteins. For instance, a 2 M this compound solution can increase the melting temperature (Tm) of Ribonuclease A by as much as 18°C.[5][6] This stabilization is attributed to the mechanisms described above, particularly the preferential exclusion of this compound from the protein surface, which raises the energetic barrier for unfolding.

  • Membrane Stabilization: During stress conditions like dehydration or freezing, cell membranes are prone to fusion and phase transitions that compromise their integrity. This compound preserves membrane fluidity and prevents leakage by interacting with the polar head groups of phospholipids, effectively replacing water and preventing lipid packing.

Low Glycemic Index and Metabolic Profile

Unlike many common sugars, this compound has a low glycemic index (GI), typically reported to be around 38, which is significantly lower than that of glucose (100) or sucrose (~65).[1]

  • Slow Digestion: In humans, this compound is hydrolyzed into two glucose molecules by the enzyme trehalase, which is located in the brush border of the small intestine.[7] The activity of this enzyme is relatively low compared to sucrase, leading to a slower, more sustained release of glucose into the bloodstream.[7]

  • Reduced Insulin Response: The gradual rise in blood glucose following this compound ingestion results in a significantly lower insulinemic response compared to glucose.[8] This metabolic profile makes this compound a subject of interest for applications in functional foods and for managing glycemic control.

Quantitative Data Summary

The following tables summarize key quantitative data related to the unique properties of this compound.

Table 1: Physical Properties of this compound and Sucrose

PropertyThis compoundSucroseReference(s)
Glass Transition Temp. (Tg, anhydrous) ~115 °C~62 °C[9]
Solubility in Water ( g/100g H₂O at 20°C) 68.9203.9[10]
Glycemic Index (GI) ~38~65[1][8]

Table 2: Effect of this compound on Protein Thermal Stability (Lysozyme)

ConditionDenaturation Temp. (Tden)Reference(s)
Lysozyme in water Varies with conditions[11][12]
Lysozyme + this compound (low water content) Significant Increase[11][12]
Lysozyme + Sucrose (low water content) Higher Tden than this compound[11][12]

Note: While this compound is an excellent stabilizer, some studies show sucrose can exhibit a greater increase in protein denaturation temperature at very low water contents.[11][12]

Signaling Pathways: The Role of this compound-6-Phosphate

In plants and some other organisms, the metabolic intermediate in this compound synthesis, this compound-6-phosphate (T6P), acts as a crucial signaling molecule. It functions as a sensor of sucrose availability and plays a central role in regulating carbohydrate metabolism, growth, and development. The T6P signaling pathway provides a sophisticated mechanism for coordinating carbon resource allocation with developmental processes.

// Nodes for substrates and products "UDP-Glucose" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Glucose-6-Phosphate" [fillcolor="#FFFFFF", fontcolor="#202124"]; "this compound-6-Phosphate" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sucrose" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for enzymes and regulatory proteins "TPS" [label="this compound-6-P Synthase (TPS)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "TPP" [label="this compound-6-P Phosphatase (TPP)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "SnRK1" [label="SnRK1 Kinase", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for cellular processes "Growth_Development" [label="Growth &\nDevelopment", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Metabolism" [label="Anabolic\nMetabolism", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway flow "UDP-Glucose" -> "TPS"; "Glucose-6-Phosphate" -> "TPS"; "TPS" -> "this compound-6-Phosphate"; "this compound-6-Phosphate" -> "TPP"; "TPP" -> "this compound";

// Regulatory interactions "Sucrose" -> "this compound-6-Phosphate" [label="Promotes\nsynthesis", style=dashed, color="#4285F4"]; "this compound-6-Phosphate" -> "SnRK1" [label="Inhibits", arrowhead=tee, color="#EA4335"]; "SnRK1" -> "Growth_Development" [label="Inhibits", arrowhead=tee, color="#EA4335"]; "SnRK1" -> "Metabolism" [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "this compound-6-Phosphate (T6P) Signaling Pathway."

Experimental Protocols

Protocol: Assessing Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for comparing the stabilizing effects of this compound and sucrose on a model protein like lysozyme.

Objective: To determine the denaturation temperature (Tden) of a protein in the presence of different disaccharides.

Materials:

  • Model protein (e.g., Lysozyme)

  • This compound dihydrate

  • Sucrose

  • Milli-Q water or appropriate buffer

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Procedure:

  • Sample Preparation: a. Prepare stock solutions of this compound and sucrose in Milli-Q water (e.g., 50% w/w). b. Dissolve the protein in Milli-Q water to create a stock solution (e.g., 100 mg/mL). c. Prepare the final samples by mixing the protein, sugar, and water solutions to achieve desired sugar-to-protein weight ratios (e.g., 1:1, 2:1) and final water content. A control sample with only protein and water should also be prepared. d. Accurately weigh 5-10 mg of each sample into hermetic aluminum DSC pans and seal them.

  • DSC Measurement: a. Place the sealed sample pan and a reference pan (empty sealed pan) into the DSC instrument. b. Equilibrate the system at a starting temperature (e.g., 25°C). c. Cool the sample at a controlled rate (e.g., 30°C/min) to a low temperature (e.g., -130°C) to observe any glass transition. d. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected denaturation (e.g., 100°C). e. Record the heat flow as a function of temperature.

  • Data Analysis: a. The protein denaturation event will appear as an endothermic peak on the heating thermogram. b. The denaturation temperature (Tden) is determined as the temperature at the peak of this endotherm. c. Compare the Tden values of the protein in the presence of this compound, sucrose, and the control to quantify the stabilizing effect of each sugar.

// Define nodes A [label="Prepare Protein, this compound,\n& Sucrose Stock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mix Samples to Desired\nSugar:Protein Ratios", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Load & Seal Samples\nin DSC Pans", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Perform DSC Scan\n(Cooling & Heating Cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze Thermogram:\nIdentify Endothermic Peak", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Determine Denaturation\nTemperature (Tden)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Compare Tden Values\n(Control vs. Sugars)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=document];

// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for DSC Analysis of Protein Stability."

Protocol: Liposome Leakage Assay for Membrane Stabilization

This protocol uses a fluorescence dequenching method to assess the ability of this compound to protect lipid membranes from stress-induced leakage.

Objective: To measure the leakage of encapsulated fluorescent dye from liposomes after a stress event (e.g., freeze-thaw cycle) in the presence and absence of this compound.

Materials:

  • Lipids (e.g., POPC, DOPC) in chloroform

  • Fluorescent dye/quencher pair: ANTS (8-Aminonaphthalene-1,3,6-Trisulfonic Acid) and DPX (p-Xylene-Bis-Pyridinium Bromide)

  • This compound

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation: a. Create a thin lipid film by evaporating chloroform from a lipid solution under a stream of nitrogen. b. Hydrate the lipid film with a buffer solution containing ANTS (e.g., 12.5 mM) and DPX (e.g., 45 mM) to form multilamellar vesicles. At this concentration, ANTS fluorescence is quenched by DPX. c. Subject the vesicle suspension to several freeze-thaw cycles to increase encapsulation efficiency. d. Extrude the suspension through a 100 nm polycarbonate membrane 11-21 times to produce large unilamellar vesicles (LUVs). e. Separate the ANTS/DPX-loaded liposomes from the unencapsulated dye/quencher using a size-exclusion column.

  • Leakage Assay: a. Divide the liposome suspension into aliquots. Add this compound to the experimental samples to a final desired concentration (e.g., 100 mM). A control sample should contain only buffer. b. Subject the samples to a stress condition (e.g., one cycle of freezing in liquid nitrogen and thawing at room temperature). c. Dilute the samples in buffer in a cuvette or 96-well plate for fluorescence measurement. d. Measure the fluorescence of ANTS (Excitation: ~355 nm, Emission: ~520 nm). e. To determine 100% leakage, add a detergent (e.g., 1% Triton X-100) to a control sample to completely disrupt the liposomes, and measure the maximum fluorescence (Fmax).

  • Data Analysis: a. Calculate the percentage of leakage for each sample using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence of the sample at time t, F0 is the initial fluorescence of intact liposomes, and Fmax is the maximum fluorescence after detergent lysis. b. Compare the % leakage between the this compound-protected samples and the controls.

// Define nodes A [label="Prepare ANTS/DPX-loaded\nLiposomes via Extrusion", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purify Liposomes via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Aliquot Liposomes:\n+ this compound (Test)\n+ Buffer (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Apply Stress\n(e.g., Freeze-Thaw Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Measure Fluorescence (Ft)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Lyse with Detergent &\nMeasure Max Fluorescence (Fmax)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Calculate % Leakage and\nCompare Test vs. Control", fillcolor="#34A853", fontcolor="#FFFFFF", shape=document];

// Define edges A -> B; B -> C; C -> D; D -> E; E -> G; F -> G; } caption: "Workflow for Liposome Leakage Assay."

Conclusion

The unique α,α-1,1-glycosidic linkage of this compound confers a suite of physicochemical properties that make it a powerful bioprotectant. Its role in stabilizing proteins and membranes through vitrification and water replacement is fundamental to its function in anhydrobiosis and its application in the pharmaceutical and biotechnology industries. Furthermore, its slow metabolism and low glycemic index present opportunities for its use in developing novel food products and nutraceuticals. A thorough understanding of its structure-function relationships, supported by robust quantitative analysis and standardized experimental protocols, is essential for harnessing the full potential of this remarkable sugar.

References

Trehalose Metabolism and Its Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide composed of two glucose units, is a vital molecule in a vast array of organisms, ranging from bacteria to invertebrates and plants. It serves not only as a crucial energy source but also as a potent protectant against a variety of environmental stresses, including desiccation, heat, cold, and osmotic stress. In recent years, the intermediate of its primary biosynthetic pathway, this compound-6-phosphate (T6P), has emerged as a critical signaling molecule, particularly in plants, where it orchestrates growth and development in response to carbon availability. In pathogenic fungi and insects, this compound metabolism is intricately linked to virulence and survival, making it a promising target for the development of novel antimicrobial agents and pesticides. While absent in mammals, the enzymatic machinery to degrade this compound is present, and its interaction with the gut microbiome is an area of growing interest. This technical guide provides a comprehensive overview of this compound metabolism and its complex regulatory networks across different organisms. It includes a detailed summary of quantitative data, step-by-step experimental protocols for key enzymatic assays, and visual representations of the core signaling pathways to facilitate a deeper understanding of this multifaceted metabolic system.

Core Pathways of this compound Metabolism

This compound metabolism primarily revolves around its synthesis and degradation, which are tightly regulated to meet the physiological demands of the organism.

This compound Biosynthesis

While several pathways for this compound biosynthesis exist in nature, the most conserved and widespread is a two-step process involving this compound-6-Phosphate Synthase (TPS) and this compound-6-Phosphate Phosphatase (TPP).[1]

  • Step 1: Synthesis of this compound-6-Phosphate (T6P) : TPS (EC 2.4.1.15) catalyzes the transfer of a glucose moiety from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming this compound-6-phosphate (T6P) and UDP.

  • Step 2: Dephosphorylation of T6P : TPP (EC 3.1.3.12) subsequently dephosphorylates T6P to yield this compound and inorganic phosphate (Pi).

In some bacteria, alternative pathways exist, such as the TreY-TreZ pathway which converts maltooligosaccharides to this compound.[2]

This compound Degradation

The breakdown of this compound into two molecules of glucose is catalyzed by the enzyme trehalase (EC 3.2.1.28). This process allows for the rapid mobilization of glucose for energy or other metabolic needs. Organisms can possess multiple forms of trehalase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.

Quantitative Analysis of this compound Metabolism

The efficiency and regulation of this compound metabolism are reflected in the kinetic properties of its key enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the substrate affinity and catalytic efficiency of the enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKmVmaxReference
Trehalase Saccharomyces cerevisiae (Acid)This compound~4.7 mM-[3]
Saccharomyces cerevisiae (Neutral)This compound5.7 mM-[3]
Neurospora crassaThis compound0.52 mM-[4]
Thermomyces lanuginosusThis compound0.57 mM-[4]
Enterobacter cloacaeThis compound1.47 (±0.05) mM0.2 (±0.002) mM·min-1[5]
This compound-6-Phosphate Synthase (TPS) Saccharomyces cerevisiaeUDP-glucose--[6]
Saccharomyces cerevisiaeGlucose-6-Phosphate--[6]
This compound-6-Phosphate Phosphatase (TPP) Acinetobacter baumanniiThis compound-6-Phosphate--[7]
Corynebacterium diphtheriaeThis compound-6-Phosphate--[7]
Pseudomonas stutzeriThis compound-6-Phosphate--[7]
Intracellular Metabolite Concentrations

The intracellular levels of this compound and T6P fluctuate significantly in response to environmental cues and developmental stages.

OrganismConditionThis compound ConcentrationReference
Saccharomyces cerevisiae Mid-exponential phaseLow[8]
Saturated cultureUp to 15% of dry cell mass[8]
Desiccation stress (with this compound import)Increased[8]
Osmotic stressIncreased[9][10]
Heat stressIncreased[11]
Ethanol stressIncreased[12]
Escherichia coli Osmotic stress (0.6 M NaCl)264 mM[13]
Desiccation stress20.9 to 260.5 μmol/mg of protein[4]
Cold shock (16°C)Up to 8-fold increase[14]
Insects Cold stress (Telenomus remus)Increased[11]
Diapause (Chilo suppressalis)Variable[15]

Regulation of this compound Metabolism Across Organisms

The synthesis and degradation of this compound are under stringent control, often integrated with other major metabolic and signaling pathways.

Bacteria

In bacteria like Escherichia coli, the expression of the otsA and otsB genes, which encode for TPS and TPP respectively, is induced by osmotic stress and entry into the stationary phase.[16] This response is often dependent on the alternative sigma factor RpoS. The degradation of this compound is also regulated, with different trehalases being active under different osmotic conditions.[16]

Yeast

In Saccharomyces cerevisiae, this compound accumulation is a hallmark of the stress response.[9] The activity of neutral trehalase is regulated by cAMP-dependent phosphorylation.[3] T6P also plays a regulatory role by inhibiting hexokinase, thereby controlling the influx of glucose into glycolysis.

Plants

In most plants, this compound is present at very low levels, while its precursor, T6P, acts as a potent signaling molecule. T6P levels are correlated with sucrose availability and are believed to be a key indicator of the plant's carbon status.

A central regulatory module in plants involves the interplay between T6P and Sucrose non-fermenting-1-Related protein Kinase 1 (SnRK1). SnRK1 is a key energy sensor that is activated under low-energy conditions, promoting catabolism and inhibiting growth. T6P acts as a potent inhibitor of SnRK1, thus signaling high-energy status and promoting anabolic processes and growth.[17] Under high sugar conditions, T6P binds to the catalytic subunit of SnRK1 (KIN10), preventing its activation.[3][18]

T6P_SnRK1_Pathway Sucrose Sucrose T6P This compound-6-Phosphate (T6P) Sucrose->T6P SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 Inhibits Anabolism Anabolic Processes (Growth) SnRK1->Anabolism Inhibits Catabolism Catabolic Processes SnRK1->Catabolism Activates

T6P/SnRK1 Signaling Pathway in Plants.

The this compound pathway also intersects with the signaling of the phytohormone abscisic acid (ABA), which is crucial for stress responses. ABA can induce the expression of certain TPP genes, leading to increased this compound production.[13] Conversely, this compound can modulate the expression of ABA signaling-related genes, suggesting a complex feedback loop.[19]

Trehalose_ABA_Pathway Drought_Stress Drought Stress ABA Abscisic Acid (ABA) Drought_Stress->ABA Induces ABF2 ABF2 (Transcription Factor) ABA->ABF2 Activates Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure Promotes TPPE TPPE (TPP gene) ABF2->TPPE Activates Expression This compound This compound TPPE->this compound Increases Production ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Accumulation ROS->Stomatal_Closure Promotes Insect_Hormonal_Regulation High_Energy_Demand High Energy Demand (e.g., Flight) Corpora_Cardiaca Corpora Cardiaca High_Energy_Demand->Corpora_Cardiaca Stimulates Feeding Feeding Insulin_Producing_Cells Insulin-Producing Cells (Brain) Feeding->Insulin_Producing_Cells Stimulates AKH Adipokinetic Hormone (AKH) Corpora_Cardiaca->AKH Releases ILPs Insulin-like Peptides (ILPs) Insulin_Producing_Cells->ILPs Releases Fat_Body Fat Body AKH->Fat_Body Stimulates This compound Synthesis & Glycogenolysis ILPs->Fat_Body Stimulates This compound Uptake & Glycogenesis Hemolymph_this compound Hemolymph this compound Fat_Body->Hemolymph_this compound Releases this compound Hemolymph_this compound->Fat_Body Uptake of this compound LC_MS_Workflow Sample_Extraction Sample Extraction (e.g., from tissue) Chromatographic_Separation Chromatographic Separation (HILIC) Sample_Extraction->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

References

The Genetic Nexus of Trehalose: An In-depth Guide to its Synthesis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide composed of two glucose units, is a molecule of significant biological interest. It serves not only as a vital energy reserve but also as a crucial protectant against a myriad of environmental stresses, including desiccation, heat, and osmotic shock. The metabolic pathways governing its synthesis and degradation are tightly regulated and genetically encoded, offering a wealth of opportunities for research and therapeutic intervention. This technical guide provides a comprehensive overview of the genetic basis of this compound synthesis and degradation, with a focus on the core enzymatic players, their regulation, and the experimental methodologies used to study them.

Core Pathways: Synthesis and Degradation

The primary pathway for this compound synthesis in most organisms is a two-step process, while its degradation is typically a single enzymatic step.

This compound Synthesis:

  • This compound-6-Phosphate Synthase (TPS): This key enzyme catalyzes the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming this compound-6-phosphate (T6P). The genes encoding TPS are found in large families in many organisms, particularly in plants.[1][2]

  • This compound-6-Phosphate Phosphatase (TPP): TPP then dephosphorylates T6P to yield this compound and inorganic phosphate.[3] Like TPS, TPP is also encoded by a gene family in many species.[3]

This compound Degradation:

  • Trehalase (TRE): This enzyme hydrolyzes this compound into two molecules of glucose, which can then enter glycolysis. There are two main types of trehalases: neutral trehalase and acid trehalase, classified based on their optimal pH for activity.

Genetic Diversity of this compound Metabolism Genes

The number of genes encoding the core enzymes of this compound metabolism varies significantly across different species, reflecting the diverse roles of this compound in these organisms.

OrganismTPS Gene Family MembersTPP Gene Family MembersReference
Arabidopsis thaliana1110[1]
Oryza sativa (Rice)1110[1]
Populus trichocarpa (Poplar)12Not specified[2]
Zea mays (Maize)1411[4]
Triticum aestivum (Wheat)18731[5]
Gossypium (Cotton)Not specifiedNot specified[6]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes involved in this compound metabolism provide insights into their efficiency and substrate affinity.

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
TPS Thermus thermophilusUDPG0.5204[7]
G6P0.8204[7]
TPP Thermus thermophilusT6P1.5625[7]
Brugia malayiT6P0.1-2.0Not specified[8]
Mycobacterium tuberculosisT6P0.1-2.0Not specified[8]
Trehalase Thermomyces lanuginosusThis compound0.57Not specified[9]
Neurospora crassaThis compound0.52Not specified[9]
Enterobacter cloacaeThis compound1.470.2[10]

Signaling and Regulation of this compound Metabolism

The synthesis and degradation of this compound are not merely metabolic housekeeping pathways; they are intricately linked to cellular signaling networks that control growth, development, and stress responses.

The T6P/SnRK1 Signaling Hub in Plants

In plants, this compound-6-phosphate (T6P) has emerged as a critical signaling molecule that reflects the plant's carbohydrate status. T6P levels are closely correlated with sucrose availability. A key downstream target of T6P is the SNF1-related protein kinase 1 (SnRK1) .

  • High Sucrose/High T6P: When sucrose levels are high, T6P accumulates and inhibits SnRK1 activity. This inhibition signals a state of energy sufficiency, promoting anabolic processes and growth.[11]

  • Low Sucrose/Low T6P: Under low sucrose conditions, T6P levels drop, leading to the activation of SnRK1. SnRK1 then initiates a "starvation response," upregulating catabolic processes and downregulating growth to conserve energy.[11][12]

This signaling cascade plays a crucial role in regulating developmental processes such as flowering time and in orchestrating responses to abiotic stresses.[13][14]

T6P_SnRK1_Pathway Sucrose High Sucrose T6P This compound-6-Phosphate (T6P) Accumulation Sucrose->T6P leads to SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 inhibits Growth Anabolic Processes (Growth, Biosynthesis) SnRK1->Growth represses Starvation Catabolic Processes (Starvation Response) SnRK1->Starvation activates

T6P/SnRK1 signaling pathway in plants.
Hormonal Regulation in Insects

In insects, this compound is the primary blood sugar, and its levels are tightly controlled by hormones to meet energy demands.

  • Hypertrehalosemic Hormones: These hormones are released during periods of high energy demand (e.g., flight) and stimulate the synthesis and release of this compound from the fat body into the hemolymph.[15][16]

  • Hypotrehalosemic Hormones: Conversely, these hormones promote the uptake and degradation of this compound from the hemolymph when energy is abundant.[15][16]

This hormonal regulation is crucial for insect development, metamorphosis, and stress responses.[15][16]

Insect_Hormonal_Regulation HighEnergyDemand High Energy Demand (e.g., flight, stress) HyperHormone Hypertrehalosemic Hormones HighEnergyDemand->HyperHormone stimulates release of LowEnergyDemand Low Energy Demand (Energy Surplus) HypoHormone Hypotrehalosemic Hormones LowEnergyDemand->HypoHormone stimulates release of TrehaloseSynthesis This compound Synthesis (in Fat Body) HyperHormone->TrehaloseSynthesis activates TrehaloseDegradation This compound Degradation (in Tissues) HypoHormone->TrehaloseDegradation activates Hemolymphthis compound Hemolymph this compound TrehaloseSynthesis->Hemolymphthis compound increases Hemolymphthis compound->TrehaloseDegradation uptake and

Hormonal regulation of this compound in insects.

Experimental Protocols

A variety of experimental techniques are employed to investigate the genetic and biochemical aspects of this compound metabolism.

Extraction of Soluble Proteins from Plant Leaves

This protocol is a general method for extracting soluble proteins, including TPS and TPP, from plant leaf tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Protein extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, with protease inhibitors)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to prevent protein degradation.[9][17]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[18]

  • Add the powdered tissue to a microcentrifuge tube containing ice-cold protein extraction buffer.

  • Vortex the tube vigorously to ensure complete lysis of the cells.

  • Incubate the lysate on ice for 30-60 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes to pellet cell debris.[17]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • The protein extract can now be used for downstream applications such as enzyme assays or Western blotting.

Protein_Extraction_Workflow Start Start: Fresh Leaf Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Lyse Add Extraction Buffer & Lyse Grind->Lyse Incubate Incubate on Ice Lyse->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect End End: Protein Extract Collect->End

Workflow for soluble protein extraction.
Recombinant Protein Expression and Purification

This protocol provides a general workflow for producing and purifying recombinant this compound pathway enzymes in E. coli.

Materials:

  • Expression vector with the gene of interest (e.g., pET vector)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Inducing agent (e.g., IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

  • Induction: Add the inducing agent (e.g., IPTG) to the culture to induce protein expression. Incubate for several hours at an optimized temperature.

  • Cell Harvest: Pellet the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble recombinant protein.

  • Affinity Chromatography: Load the supernatant onto the affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant protein from the column using elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and determine its concentration.

Recombinant_Protein_Workflow Start Start: Expression Vector Transform Transform into E. coli Start->Transform Culture Grow Culture to Mid-Log Phase Transform->Culture Induce Induce Protein Expression (IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells and Clarify Lysate Harvest->Lyse Purify Affinity Chromatography Purification Lyse->Purify Analyze Analyze Purified Protein (SDS-PAGE) Purify->Analyze End End: Purified Recombinant Protein Analyze->End

Workflow for recombinant protein expression.
Yeast One-Hybrid (Y1H) Assay for Transcription Factor-Promoter Interaction

The Y1H assay is a powerful tool to identify transcription factors that bind to the promoter of a target gene (e.g., a TPS or TPP gene).

Principle:

A "bait" DNA sequence (the promoter of interest) is cloned upstream of a reporter gene in a yeast strain. A library of "prey" proteins (transcription factors) fused to a transcriptional activation domain is introduced into the yeast. If a prey protein binds to the bait sequence, it will drive the expression of the reporter gene, allowing for selection and identification of the interacting transcription factor.[19][20][21][22]

Simplified Workflow:

  • Bait Strain Construction: Clone the promoter of interest upstream of a reporter gene (e.g., HIS3, lacZ) in a yeast integration vector and integrate it into the yeast genome.

  • Prey Library Screening: Transform the bait strain with a cDNA library expressing transcription factors fused to a transcriptional activation domain.

  • Selection: Plate the transformed yeast on a selective medium that requires the expression of the reporter gene for growth.

  • Identification: Isolate plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.

Y1H_Logic Bait Bait Promoter of Interest Interaction Binding Bait->Interaction Reporter Reporter Gene e.g., HIS3, lacZ Activation Reporter Gene Activation Reporter->Activation Prey Prey Transcription Factor-Activation Domain Fusion Prey->Interaction Interaction->Reporter activates

Logical flow of a Yeast One-Hybrid assay.

Conclusion

The genetic and biochemical pathways of this compound synthesis and degradation are fundamental to the biology of a wide range of organisms. The intricate regulation of these pathways, particularly through signaling molecules like T6P and hormones, highlights their importance in integrating metabolic status with growth, development, and stress responses. The experimental approaches detailed in this guide provide a framework for further investigation into this fascinating and vital metabolic system, with potential applications in agriculture and medicine.

References

Trehalose as a Signaling Molecule in Plant Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trehalose, a non-reducing disaccharide, has long been recognized for its role as a stress protectant in various organisms. However, in most plants, this compound is present at very low levels, pointing towards a more nuanced role beyond that of a simple osmolyte. Research has unveiled that it is the precursor, this compound-6-phosphate (T6P), that acts as a pivotal signaling molecule, integrating metabolic status with developmental programming. This technical guide provides a comprehensive overview of the current understanding of this compound and T6P signaling in plant development. It delves into the core signaling pathways, presents quantitative data on the effects of T6P, and offers detailed experimental protocols for key analyses, aiming to equip researchers with the knowledge and tools to further investigate this critical regulatory network.

The this compound Biosynthesis Pathway: A Signaling Hub

The synthesis of this compound in plants is a two-step enzymatic process that serves as the foundation for its signaling functions.

  • This compound-6-Phosphate Synthase (TPS): The pathway begins with the synthesis of T6P from glucose-6-phosphate (G6P) and UDP-glucose (UDPG), a reaction catalyzed by this compound-6-Phosphate Synthase (TPS).[1] Plants possess a family of TPS genes, with Class I TPS proteins being catalytically active and playing a crucial role in T6P synthesis.

  • This compound-6-Phosphate Phosphatase (TPP): In the second step, T6P is dephosphorylated by this compound-6-Phosphate Phosphatase (TPP) to produce this compound.[1]

  • Trehalase: this compound can then be hydrolyzed into two glucose molecules by the enzyme trehalase.

While the end product is this compound, it is the intermediate, T6P, that has emerged as the key signaling molecule, with its cellular concentration tightly linked to the availability of sucrose.[2]

Trehalose_Biosynthesis G6P Glucose-6-Phosphate TPS TPS G6P->TPS UDPG UDP-Glucose UDPG->TPS T6P This compound-6-Phosphate TPS->T6P TPP TPP T6P->TPP This compound This compound TPP->this compound Trehalase Trehalase This compound->Trehalase Glucose Glucose Trehalase->Glucose

Caption: The this compound biosynthesis pathway in plants.

The T6P/SnRK1 Signaling Module: A Central Regulator of Growth and Metabolism

A cornerstone of T6P signaling is its intricate relationship with the Sucrose non-fermenting-1-related protein kinase 1 (SnRK1). SnRK1 is a crucial energy sensor that is activated under low-energy conditions, promoting catabolic processes and inhibiting anabolic pathways to conserve energy. T6P acts as a potent inhibitor of SnRK1 activity, thereby signaling energy-sufficient conditions and promoting growth and biosynthetic processes.[3][4][5]

The inhibition of SnRK1 by T6P is a key mechanism by which plants couple their growth and development with their available carbon status. When sucrose levels are high, T6P levels rise, leading to the inhibition of SnRK1. This, in turn, relieves the repression on various growth-related processes, including protein synthesis, cell proliferation, and the transition to flowering. Conversely, under low sucrose conditions, T6P levels are low, SnRK1 is active, and growth is restrained.[5][6]

Recent studies have revealed that T6P binds directly to the catalytic α-subunit of SnRK1 (KIN10), which weakens its interaction with its activating kinase, GRIK1. This prevents the phosphorylation and full activation of SnRK1, thus maintaining it in a basal state of activity.[7]

T6P_SnRK1_Signaling cluster_sucrose High Sucrose cluster_low_sucrose Low Sucrose T6P This compound-6-Phosphate (High) SnRK1_inactive SnRK1 (Inactive) T6P->SnRK1_inactive inhibits Growth Anabolic Processes (Growth, Biosynthesis) SnRK1_inactive->Growth promotes T6P_low This compound-6-Phosphate (Low) SnRK1_active SnRK1 (Active) T6P_low->SnRK1_active SnRK1_active->Growth inhibits Catabolism Catabolic Processes (Energy Conservation) SnRK1_active->Catabolism promotes

Caption: The T6P/SnRK1 signaling module in response to sucrose levels.

Crosstalk with Plant Hormones

The influence of T6P signaling extends to interactions with key plant hormones, creating a complex regulatory network that fine-tunes plant development.

Abscisic Acid (ABA)

T6P signaling is intricately linked with the abscisic acid (ABA) pathway, particularly in regulating developmental transitions and stress responses. Elevated T6P levels have been shown to reduce sensitivity to ABA, while plants with impaired T6P synthesis exhibit ABA-hypersensitive phenotypes.[5] For instance, exogenous this compound treatment in tomato plants under drought stress led to the upregulation of ABA signaling-related genes, even though ABA content itself decreased, suggesting that this compound acts downstream of ABA metabolism but influences its signaling cascade.[8] Furthermore, ABA can induce this compound accumulation, and the transcription factor ABF2 has been shown to directly bind to the promoter of a TPP gene, TPPE, to regulate its expression.[9]

Auxin

Evidence suggests a connection between this compound signaling and the auxin pathway, particularly in the context of meristem maintenance and development. The TOPLESS (TPL) co-repressor, which is a negative regulator of auxin signaling, interacts with transcription factors that are modulated by the this compound pathway.[5][10] This suggests a potential mechanism by which T6P could integrate sugar signals with auxin-mediated developmental processes.

Cytokinin

Crosstalk between this compound metabolism and cytokinin signaling has been observed in the determination of berry number in grapes. The expression of a cytokinin degradation enzyme, VvCKX5, was found to be coregulated with genes involved in this compound metabolism, suggesting a link between sugar availability and cytokinin-mediated flower development.[11]

Hormone_Crosstalk cluster_aba ABA Signaling cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling T6P This compound-6-Phosphate ABA ABA T6P->ABA modulates sensitivity TPL TPL T6P->TPL influences VvCKX5 VvCKX5 T6P->VvCKX5 co-regulates ABF2 ABF2 ABA->ABF2 TPPE TPPE ABF2->TPPE activates Trehalose_ABA This compound TPPE->Trehalose_ABA Auxin Auxin Meristem Meristem Development Auxin->Meristem TPL->Auxin represses Cytokinin Cytokinin FlowerDev Flower Development Cytokinin->FlowerDev VvCKX5->Cytokinin degrades

Caption: Crosstalk between T6P signaling and plant hormone pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound signaling in plants.

Table 1: Effect of T6P on SnRK1 Activity

Plant SpeciesTissueT6P ConcentrationInhibition of SnRK1 ActivityReference
Arabidopsis thalianaSeedling extracts1 µMSignificant inhibition[3]
Arabidopsis thalianaSeedling extracts20 µM50% inhibition[3]
Arabidopsis thalianaThis compound-grown seedlings1 mMSignificant inhibition[4]

Table 2: T6P Levels in Response to Experimental Treatments

Plant SpeciesTreatmentTissueT6P Concentration (nmol·g⁻¹ FW)Reference
Arabidopsis thaliana100 mM SorbitolSeedlings0.2[12]
Arabidopsis thaliana100 mM this compoundSeedlings1.9[12]
Arabidopsis thalianaWild-typeSeedlings~0.05 - 0.1[6]
Arabidopsis thalianaTransfer to coldSeedlingsUp to 55-fold increase[6]
Arabidopsis thalianaZero nitrogenSeedlingsSignificant increase[6]
Arabidopsis thalianaSucrose feedingSeedlingsSignificant increase[6]

Table 3: Sucrose and T6P Levels in tps1 Complementation Lines

GenotypeSucrose (µmol g⁻¹ fresh weight)Reference
Wild-type2 - 3[13]
tps1-1 + TPS1[∆N∆C]~6[13]
tps1-1 + TPS1[A119W]35 - 47[13]
tps1-1 + TPS1[∆C]57 - 66[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling.

Quantification of this compound-6-Phosphate by LC-MS/MS

Objective: To accurately quantify the low levels of T6P in plant tissues.

Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS).[12][14][15][16]

Protocol:

  • Sample Extraction:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract with a cold chloroform:methanol:water (1:3:1 v/v/v) solution.

    • Centrifuge to pellet debris and collect the supernatant.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the phases.

    • Collect the upper aqueous phase containing polar metabolites, including T6P.

    • Further purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.

  • Chemical Derivatization (Optional but recommended for enhanced sensitivity):

    • Derivatize the extracted sugar phosphates with a suitable reagent (e.g., as described in Zhang et al., 2019) to improve chromatographic separation and detection sensitivity.

  • HILIC-LC Separation:

    • Use a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z).

    • Employ a binary solvent system:

      • Solvent A: 25 mM ammonium formate and 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Run a gradient from high to low acetonitrile concentration to elute the polar compounds.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for targeted quantification of T6P, using specific precursor-to-product ion transitions.

    • Use an isotopically labeled internal standard (e.g., ¹³C-T6P) for accurate quantification.

Workflow Diagram:

LCMS_Workflow start Plant Tissue Homogenization extraction Metabolite Extraction (Chloroform:Methanol:Water) start->extraction purification Solid-Phase Extraction (SPE) extraction->purification derivatization Chemical Derivatization (Optional) purification->derivatization lc HILIC-LC Separation derivatization->lc ms MS/MS Detection (MRM) lc->ms quantification Data Analysis and Quantification ms->quantification

Caption: Workflow for T6P quantification by LC-MS/MS.
Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of this compound biosynthesis genes (e.g., TPS, TPP).

Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).[1][17][18][19][20]

Protocol:

  • RNA Extraction:

    • Extract total RNA from plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing:

      • SYBR Green Master Mix

      • cDNA template (diluted)

      • Gene-specific forward and reverse primers (designed to amplify a 100-200 bp product)

    • Perform the reaction in a real-time PCR cycler with the following typical cycling conditions:

      • Initial denaturation: 95°C for 3-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 10-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stable reference gene (e.g., Actin or Ubiquitin).

In Situ Hybridization for mRNA Localization

Objective: To visualize the spatial expression pattern of this compound biosynthesis genes within plant tissues.

Method: Non-radioactive in situ hybridization using digoxigenin (DIG)-labeled probes.[21][22][23][24][25]

Protocol:

  • Tissue Fixation and Embedding:

    • Fix plant tissues in a formaldehyde-based fixative (e.g., FAA: formaldehyde, acetic acid, ethanol).

    • Dehydrate the tissues through an ethanol series.

    • Embed the tissues in paraffin wax.

  • Sectioning:

    • Section the paraffin-embedded tissues into thin slices (8-10 µm) using a microtome.

    • Mount the sections on adhesive-coated slides.

  • Probe Synthesis:

    • Generate a DIG-labeled antisense RNA probe by in vitro transcription from a cDNA clone of the target gene (e.g., TPS1).

    • Also, synthesize a sense probe as a negative control.

  • Hybridization:

    • Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).

    • Hybridize the sections overnight with the DIG-labeled probe in a hybridization buffer.

  • Washing and Detection:

    • Wash the slides to remove unbound probe.

    • Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Visualize the signal by adding a colorimetric substrate for AP (e.g., NBT/BCIP), which produces a purple precipitate.

  • Microscopy:

    • Observe and photograph the slides under a light microscope.

Conclusion

The this compound signaling pathway, with T6P at its core, represents a fundamental mechanism by which plants coordinate their growth and development with their metabolic state. The intricate interplay between T6P, the SnRK1 kinase, and various hormonal pathways underscores the complexity and elegance of plant regulatory networks. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this compound signaling. Future investigations, aided by these methodologies, will undoubtedly continue to unravel the intricacies of this vital signaling system, potentially paving the way for novel strategies in crop improvement and the development of new plant growth regulators.

References

The Core Molecular Mechanisms of Trehalose-Induced Autophagy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a naturally occurring disaccharide, has emerged as a potent and promising modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. Its ability to induce autophagy, largely independent of the canonical mTOR signaling pathway, has positioned it as a molecule of significant interest for therapeutic development in a range of pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound-induced autophagy, presenting key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Introduction to this compound and Autophagy

Autophagy is a highly conserved catabolic process essential for cellular homeostasis. Dysregulation of autophagy is implicated in a multitude of human diseases, making its modulation a key therapeutic strategy.[1] this compound, a non-reducing sugar composed of two glucose units, has been identified as a robust inducer of autophagy.[2] A significant feature of this compound's activity is its ability to bypass the central nutrient-sensing mTOR pathway, which is a major inhibitor of autophagy.[3][4] This mTOR-independent mechanism offers a distinct advantage in therapeutic contexts where mTOR inhibition may have undesirable side effects.

Key Signaling Pathways in this compound-Induced Autophagy

The molecular basis of this compound-induced autophagy is multifaceted, with the primary mechanisms converging on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression.[5][6] Two principal, and potentially interconnected, pathways have been elucidated: a lysosome-centric mechanism and an AMPK-mediated pathway.

The Lysosome-TFEB Axis: A Central Hub for this compound Action

A compelling body of evidence points to the lysosome as the primary site of this compound's action.[7][8] this compound is taken up by cells through endocytosis and accumulates within lysosomes.[7][9] This accumulation leads to a state of mild lysosomal stress, characterized by:

  • Lysosomal Enlargement and Membrane Permeabilization (LMP): this compound induces a rapid and transient increase in lysosome size and permeabilization of the lysosomal membrane.[5][6][10]

  • Modest Elevation of Lysosomal pH: The accumulation of this compound within the lysosome can lead to a slight increase in its internal pH.[7][8]

This low-grade lysosomal stress triggers TFEB activation through at least two distinct mechanisms:

The mTORC1 complex, a key negative regulator of TFEB, is localized to the lysosomal surface in nutrient-rich conditions, where it phosphorylates and inactivates TFEB, sequestering it in the cytoplasm.[7] The mild lysosomal stress induced by this compound is thought to perturb mTORC1 activity, leading to reduced TFEB phosphorylation.[7][9] Dephosphorylated TFEB is then free to translocate to the nucleus and drive the expression of genes involved in autophagy and lysosome biogenesis.[7][11]

The transient lysosomal membrane permeabilization caused by this compound can lead to the release of lysosomal calcium stores into the cytoplasm.[5] This increase in intracellular calcium activates the calcium-dependent phosphatase calcineurin (also known as PPP3).[5][6] Activated calcineurin then dephosphorylates TFEB, promoting its nuclear translocation and subsequent activation of target genes.[5][6][12]

Trehalose_TFEB_Activation Autophagosome_formation Autophagosome Formation Autophagy_Genes Autophagy_Genes Trehalose_ext Trehalose_ext Endocytosis Endocytosis Lysosome Lysosome mTORC1 mTORC1 TFEB_P TFEB_P Calcineurin Calcineurin TFEB TFEB TFEB_nuc TFEB_nuc

The AMPK-Mediated Pathway: A Link to Cellular Energy Sensing

An alternative, though not mutually exclusive, mechanism for this compound-induced autophagy involves the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[13] This pathway is predicated on the observation that this compound can inhibit glucose transporters, such as GLUT8.[13]

  • Inhibition of Glucose Transport: By blocking glucose uptake, this compound can mimic a state of low cellular energy, leading to an increase in the AMP/ATP ratio.[13]

  • AMPK Activation: The elevated AMP/ATP ratio activates AMPK.

  • Autophagy Initiation: Activated AMPK can then initiate autophagy through various downstream effectors, including the direct phosphorylation and activation of the ULK1 complex, a key component of the autophagy initiation machinery.[14][15]

Trehalose_AMPK_Pathway

Quantitative Data on this compound-Induced Autophagy

The following tables summarize key quantitative data from studies investigating the effects of this compound on autophagy markers.

Table 1: In Vitro Studies of this compound-Induced Autophagy
Cell LineThis compound ConcentrationTreatment DurationKey FindingsReference
NSC34 (motoneuronal)100 mM24 hoursSignificant increase in TFEB nuclear translocation.[5][5]
Primary Macrophages1-100 mM24 hoursDose-dependent increase in intracellular this compound levels and TFEB nuclear translocation.[7][9][7][9]
HeLa (GFP-LC3)100 mM24 hoursSignificant increase in GFP-LC3 puncta, indicative of autophagosome formation.[16][16]
Human Corneal Epithelial Cells1.0%24 hoursIncreased expression of Beclin1, Atg5, and Atg7; increased LC3B-II/LC3B-I ratio.[17][17]
SH-SY5Y (dopaminergic)50 mM24 hoursAttenuated H2O2-induced increase in LC3-II/LC3-I ratio, suggesting a protective role against excessive autophagy.[18][18]
Table 2: In Vivo Studies of this compound-Induced Autophagy
Animal ModelThis compound AdministrationTreatment DurationKey FindingsReference
SOD1-G93A mice (ALS model)2% in drinking waterFrom 60 days of ageProlonged motor neuron survival and reduced accumulation of p62 and ubiquitinated proteins in motor neurons.[19][19]
db/db mice (diabetes model)2% in drinking water24 daysSignificant activation of autophagy (increased LC3-II) in the brain.[20][20]
α-synuclein tg mice (Parkinson's model)Oral gavage4 weeksInduced autophagy and reduced α-synuclein aggregates.[21][21]

Experimental Protocols for Monitoring this compound-Induced Autophagy

Reproducible and rigorous experimental design is crucial for studying autophagy.[22][23][24][25][26] The following are detailed methodologies for key experiments cited in the literature.

Autophagy Flux Assay using LC3 Turnover (Western Blotting)

This is a fundamental technique to measure the rate of autophagy.

Principle: Microtubule-associated protein 1 light chain 3 (LC3) is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). Autophagic flux is determined by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes. An increase in LC3-II upon this compound treatment that is further enhanced by the lysosomal inhibitor indicates a true induction of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 100 mM) for a specified time (e.g., 24 hours). For the last 2-4 hours of incubation, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1). Include control groups (untreated, this compound only, inhibitor only).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. Autophagic flux can be calculated as the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

TFEB Nuclear Translocation Assay (Immunofluorescence)

Principle: This assay visually assesses the activation of TFEB by monitoring its movement from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 100 mM) for the desired time (e.g., 2-6 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against TFEB (e.g., 1:200 dilution) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Microscopy and Analysis: Mount coverslips on slides and visualize using a confocal or fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells (e.g., >100 cells per condition).

Experimental_Workflow cluster_flux Autophagic Flux Assay cluster_tfeb TFEB Translocation Assay A1 Cell Treatment (this compound +/- Lysosomal Inhibitor) A2 Protein Lysis A1->A2 A3 Western Blot for LC3-I/II A2->A3 A4 Quantify LC3-II Turnover A3->A4 B1 Cell Treatment on Coverslips B2 Fixation & Permeabilization B1->B2 B3 Immunofluorescence for TFEB B2->B3 B4 Confocal Microscopy & Analysis B3->B4

Controversy and Future Directions

While the evidence for this compound as an autophagy inducer is strong, some studies have raised questions about its precise role, suggesting it might in some contexts impair the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux.[21][27] This highlights the importance of using multiple, robust assays to monitor the entire autophagic process, not just the formation of autophagosomes.[22][23]

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and lysosomal membranes.

  • Identifying the full range of cellular transporters responsible for this compound uptake.

  • Investigating the context-dependent effects of this compound on autophagic flux in different cell types and disease models.

  • Developing more potent and specific this compound analogs for therapeutic use.

Conclusion

This compound induces autophagy through a predominantly mTOR-independent mechanism, primarily by exerting a mild stress on lysosomes that leads to the activation of the master transcriptional regulator TFEB. An alternative AMPK-mediated pathway may also contribute to its effects. The ability of this compound to enhance the clearance of cellular debris and toxic protein aggregates underpins its therapeutic potential for a wide range of diseases. This guide provides a foundational understanding of these molecular pathways and the experimental approaches required to further investigate and harness the therapeutic power of this compound.

References

Methodological & Application

Application Notes and Protocols for Trehalose-Mediated Protein Lyophilization and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of protein therapeutics and other biological materials.[1] The process, however, subjects proteins to a multitude of stresses, including freezing, dehydration, and temperature fluctuations, which can lead to denaturation and aggregation.[2][3] Trehalose, a naturally occurring non-reducing disaccharide, has emerged as an exceptional lyoprotectant, effectively preserving protein structure and function during freeze-drying and subsequent storage.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in protein lyophilization.

Mechanism of this compound-Mediated Protein Stabilization

The protective effects of this compound are attributed to several key mechanisms:

  • Water Replacement Hypothesis: During dehydration, this compound molecules form hydrogen bonds with the protein, serving as a substitute for the water molecules that normally hydrate the protein surface.[6][7] This helps to maintain the protein's native conformation in the absence of water.

  • Vitrification: Upon cooling and drying, this compound forms a highly viscous, amorphous glassy matrix.[6][8] This glassy state physically entraps the protein molecules, restricting their mobility and preventing unfolding and aggregation.[9]

  • Interfacial Protection: this compound can shield proteins from exposure to the air-water interface during the drying process, a common cause of denaturation.[6]

Key Formulation and Process Considerations

Successful protein lyophilization with this compound hinges on the careful optimization of formulation and process parameters.

Formulation Parameters

The concentration of this compound and the presence of other excipients are critical for optimal stabilization.

  • This compound Concentration: The effective concentration of this compound can range from 1% to over 30% (w/v), depending on the specific protein and other formulation components.[9][10] Higher concentrations generally offer greater protection but can increase viscosity and may not always be optimal.[11] An optimal weight ratio of this compound to protein is often crucial for stability.[12]

  • Buffers: The choice of buffer is important to maintain a stable pH throughout the lyophilization process. Phosphate buffers are common, but their concentration should be minimized (≤ 20 mM) to reduce the risk of crystallization, which can be inhibited by this compound.[13]

  • Other Excipients: Other excipients like amino acids, polymers, and surfactants can be included to provide additional stability.[6] Bulking agents such as mannitol are sometimes used to ensure a robust cake structure, though this compound itself can form a solid cake.[10][14]

Lyophilization Cycle Parameters

A typical lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying.[1][15]

  • Freezing: This initial step involves cooling the formulation to solidify the water. The cooling rate can influence ice crystal size and the distribution of solutes, which can impact protein stability.[12][15] Slower cooling rates (≤1°C/min) are often preferred as they can result in a predominantly amorphous this compound matrix.[12]

  • Primary Drying (Sublimation): Under vacuum, the frozen water is removed by sublimation. The shelf temperature is carefully controlled to be below the collapse temperature (Tc) of the formulation to prevent the cake from losing its structure.[13][15]

  • Secondary Drying (Desorption): In the final stage, the temperature is gradually increased to remove residual bound water from the dried cake.[1] The final moisture content is typically below 1-2%.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature on the use of this compound in protein lyophilization.

Table 1: this compound Concentration and Protein Stability

ProteinThis compound Concentration (wt%)Key FindingReference
Lysozyme0-30This compound provided a stabilizing effect during both primary and secondary drying stages.[9]
Chymotrypsinogen0-30Distortion and disordering of secondary structures were observed in the absence of this compound.[9]
β-Galactosidase1, 5, 10 (wt equiv to protein)This compound significantly improved the retention of enzymatic activity after multiple lyophilization cycles.[2]
Monoclonal Antibody (mAb)0.2-2.4 (w/w ratio to mAb)An optimal this compound-to-mAb ratio was identified for physical stability during long-term frozen storage.[12]
RNase A2 MIncreased the transition temperature (Tm) by as much as 18°C.[5]

Table 2: Typical Lyophilization Cycle Parameters

StageParameterTypical RangeReference
Freezing Cooling Rate≤1°C/min to >100°C/min[12]
Shelf Temperature-40°C to -50°C[13]
Primary Drying Shelf Temperature-30°C to -20°C (below Tc)[13]
Chamber Pressure50-200 mTorr[15]
Secondary Drying Shelf Temperature20°C to 30°C[16]
Chamber Pressure< 200 mTorr[15]
Ramp Rate0.1 - 0.15°C/min[15]

Experimental Protocols

Protocol 1: Formulation of a Protein with this compound for Lyophilization

This protocol provides a general procedure for preparing a protein formulation with this compound. The specific concentrations of protein and this compound should be optimized for the protein of interest.

Materials:

  • Purified protein of interest

  • D-(+)-Trehalose dihydrate (lyophilization certified)[10]

  • Appropriate buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Water for Injection (WFI) or equivalent high-purity water

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration.

  • This compound Dissolution: Weigh the required amount of this compound dihydrate and dissolve it in the buffer solution. Gentle warming and stirring may be required for higher concentrations.

  • Protein Addition: If the protein is in a solid form, dissolve it directly into the this compound-buffer solution. If the protein is in a solution, it can be added to the this compound solution or dialyzed against the final formulation buffer containing this compound.[17]

  • Final Concentration Adjustment: Adjust the final volume with the buffer to achieve the desired final concentrations of protein and this compound.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into sterile vials.

  • Filling: Aseptically dispense the filtered solution into lyophilization vials. The fill volume should be consistent across all vials.

Protocol 2: Lyophilization of a this compound-Stabilized Protein

This protocol outlines a typical lyophilization cycle. The specific temperatures, pressures, and durations will need to be optimized based on the formulation's thermal characteristics (e.g., collapse temperature).

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls

Procedure:

  • Loading: Place the filled vials onto the freeze-dryer shelves.

  • Freezing:

    • Cool the shelves to a temperature of approximately -40°C to -50°C at a controlled rate (e.g., 1°C/min).

    • Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing of the product.

  • Primary Drying:

    • Apply a vacuum to the chamber, typically in the range of 50-200 mTorr.

    • Increase the shelf temperature to a point below the formulation's collapse temperature (e.g., -25°C).

    • Hold under these conditions until all the ice has sublimated. This can take 24-48 hours or longer, depending on the fill volume and formulation.

  • Secondary Drying:

    • Gradually increase the shelf temperature to a final temperature, typically between 20°C and 30°C, at a slow ramp rate (e.g., 0.1°C/min).

    • Maintain the vacuum and hold at the final temperature for several hours (e.g., 6-12 hours) to reduce the residual moisture content to the desired level.

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Stopper the vials under the inert atmosphere.

    • Remove the vials from the freeze-dryer and seal them with crimp caps.

Protocol 3: Post-Lyophilization Analysis of Protein Stability

A variety of analytical techniques can be employed to assess the stability of the lyophilized protein.[18]

1. Reconstitution and Visual Inspection:

  • Reconstitute the lyophilized cake with the appropriate diluent.

  • Visually inspect for clarity, particulates, and reconstitution time.

2. Size Exclusion Chromatography (SEC-HPLC):

  • Purpose: To quantify protein aggregation and degradation.

  • Method:

    • Reconstitute the lyophilized protein.

    • Inject a known amount of the reconstituted protein onto an appropriate SEC column.

    • Elute with a suitable mobile phase.

    • Monitor the eluate at 280 nm.

    • Quantify the percentage of monomer, aggregates, and fragments.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To assess the secondary structure of the protein in the solid state.[18]

  • Method:

    • Analyze the lyophilized powder directly using an FTIR spectrometer with a suitable accessory (e.g., ATR).

    • Collect the spectrum in the amide I region (approximately 1600-1700 cm⁻¹).

    • Compare the spectrum to that of a native, non-lyophilized control to detect any changes in secondary structure (α-helix, β-sheet, etc.).

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the lyophilized formulation and the protein's thermal denaturation temperature (Tm) upon reconstitution.[18][19]

  • Method (for Tg):

    • Place a small amount of the lyophilized powder in a DSC pan.

    • Heat the sample at a controlled rate and monitor the heat flow.

    • The Tg is observed as a step change in the heat flow curve. A high Tg is desirable for long-term storage stability.[20]

5. Activity/Potency Assay:

  • Purpose: To determine the biological activity of the protein.

  • Method:

    • Use an appropriate assay specific to the protein's function (e.g., enzyme kinetics assay, cell-based potency assay).

    • Compare the activity of the reconstituted lyophilized protein to a reference standard.

Visualizations

Lyophilization_Workflow cluster_Formulation Formulation cluster_Lyophilization Lyophilization cluster_Analysis Post-Lyophilization Analysis Protein Protein Solution Mix Mixing & Sterile Filtration Protein->Mix This compound This compound Solution This compound->Mix Buffer Buffer Buffer->Mix Freezing Freezing (-40°C to -50°C) Mix->Freezing Filling Vials PrimaryDrying Primary Drying (Sublimation under Vacuum) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Reconstitution Reconstitution SecondaryDrying->Reconstitution Lyophilized Cake SEC SEC-HPLC (Aggregation) Reconstitution->SEC FTIR FTIR (Secondary Structure) Reconstitution->FTIR DSC DSC (Tg, Tm) Reconstitution->DSC Activity Activity Assay Reconstitution->Activity

Caption: Experimental workflow for protein lyophilization with this compound.

Trehalose_Stabilization_Mechanism cluster_Stresses Lyophilization Stresses cluster_Protection Protective Mechanisms Freezing Freezing Stress Protein Native Protein Freezing->Protein Dehydration Dehydration Stress Dehydration->Protein DenaturedProtein Denatured/Aggregated Protein Protein->DenaturedProtein Unprotected This compound This compound WaterReplacement Water Replacement (H-Bonding) This compound->WaterReplacement Vitrification Vitrification (Glassy Matrix) This compound->Vitrification WaterReplacement->Protein Stabilizes Vitrification->Protein Entraps & Stabilizes

Caption: Mechanism of this compound-mediated protein stabilization.

References

Trehalose as a Premier Excipient in Drug Delivery and Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a critical excipient in the pharmaceutical industry, renowned for its exceptional stabilizing properties. Composed of two glucose molecules linked by an α,α-1,1 glycosidic bond, this compound is chemically stable, particularly at low pH, and possesses a high glass transition temperature (Tg) of 110-120°C.[1][2] These attributes make it a superior choice for protecting a wide range of biopharmaceutical products, including monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), fusion proteins, peptides, and vaccines, during processing and storage.[1][2] this compound is utilized in both liquid and lyophilized formulations to mitigate protein aggregation, preserve molecular structure, and enhance the shelf-life of therapeutic products.[3][4] Several commercially available injectable drugs, such as Avastin®, Herceptin®, and Lucentis®, incorporate this compound in their formulations.[5]

Mechanisms of Stabilization

This compound employs two primary, non-mutually exclusive mechanisms to stabilize biomolecules: the Water Replacement Hypothesis and the Vitrification Hypothesis .

1. Water Replacement Hypothesis: During dehydration processes like lyophilization, water molecules that form a hydration shell around proteins are removed. The "water replacement hypothesis" posits that this compound's hydroxyl groups form hydrogen bonds with the protein, effectively acting as a substitute for water.[3][6][7] This interaction helps to maintain the native conformation of the protein in the absence of water, preventing denaturation and aggregation.[3][8] Evidence suggests that this hydrogen bonding is a prerequisite for the effective stabilization of proteins by this compound during freeze-drying.[9]

2. Vitrification Hypothesis: This theory proposes that this compound forms a highly viscous, amorphous glassy matrix that entraps and immobilizes biomolecules.[6][9] This glassy state has a very high viscosity, which severely restricts the molecular mobility of the embedded drug substance.[9] By limiting movement, the vitrified this compound matrix kinetically hinders degradation pathways such as aggregation and chemical degradation, thus ensuring long-term stability.[6][10] this compound's high glass transition temperature is a key factor in its effectiveness as a vitrifying agent, allowing for storage at higher temperatures without compromising the stability of the formulation.[1][2]

Visualization of Stabilization Mechanisms

Trehalose_Stabilization_Mechanisms Figure 1: Mechanisms of this compound-Mediated Stabilization cluster_0 Water Replacement Hypothesis cluster_1 Vitrification Hypothesis Protein_Native Native Protein (Hydrated) Dehydration Dehydration Protein_Native->Dehydration Dehydration Dehydration_with_this compound Dehydration_with_this compound Protein_Native->Dehydration_with_this compound Dehydration with this compound Protein_Dehydrated_Unstable Dehydrated Protein (Unstable) Protein_Dehydrated_Stable Dehydrated Protein (Stabilized) Trehalose_Molecule This compound Trehalose_Molecule->Protein_Dehydrated_Stable H-bonding Dehydration->Protein_Dehydrated_Unstable Dehydration_with_this compound->Protein_Dehydrated_Stable Liquid_Formulation Liquid Formulation Protein + this compound in Solution Vitrification Vitrification Liquid_Formulation->Vitrification Freeze-Drying Vitrified_Matrix Vitrified Matrix Amorphous this compound Glass Immobilized Protein Stable_Storage Stable Storage Vitrified_Matrix->Stable_Storage Restricted Mobility Vitrification->Vitrified_Matrix Lyophilization_Workflow Figure 2: General Lyophilization Workflow Formulation 1. Formulation Preparation (mAb + this compound + Buffer) Filling 2. Vial Filling Formulation->Filling Loading 3. Loading into Lyophilizer Filling->Loading Freezing 4. Freezing (-45°C) Loading->Freezing Primary_Drying 5. Primary Drying (Sublimation) Freezing->Primary_Drying Secondary_Drying 6. Secondary Drying (Desorption) Primary_Drying->Secondary_Drying Stoppering 7. Stoppering Secondary_Drying->Stoppering Unloading 8. Unloading & Sealing Stoppering->Unloading Spray_Drying_Workflow Figure 3: General Spray Drying Workflow Feed_Prep 1. Feed Solution Preparation (Protein + this compound in Water) Atomization 2. Atomization (Nozzle) Feed_Prep->Atomization Drying 3. Drying (Hot Air) Atomization->Drying Separation 4. Powder Separation (Cyclone) Drying->Separation Collection 5. Powder Collection Separation->Collection

References

Application of Trehalose in Animal Models of Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring disaccharide, has emerged as a promising therapeutic agent in the study of neurodegenerative diseases.[1][2][3][4] Its neuroprotective properties are attributed to its ability to enhance autophagy, stabilize proteins, reduce protein aggregation, and mitigate neuroinflammation.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in animal models of Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).

Mechanism of Action

This compound exerts its neuroprotective effects through multiple pathways. A primary mechanism is the induction of autophagy, the cellular process responsible for clearing damaged organelles and misfolded proteins.[1][3][4] Notably, this compound induces autophagy through an mTOR-independent pathway, which may offer advantages over mTOR-dependent inducers.[5][6][7][8][9] It has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][10] Additionally, this compound can act as a chemical chaperone, stabilizing protein structures and preventing the aggregation of pathogenic proteins such as amyloid-beta (Aβ), tau, alpha-synuclein (α-syn), and mutant huntingtin (mHtt).[1][2][11][12]

Signaling Pathways of this compound

Trehalose_Signaling_Pathways cluster_this compound This compound cluster_autophagy Autophagy Induction cluster_chaperone Chaperone Activity This compound This compound tfeb TFEB Activation This compound->tfeb mTOR-independent protein_stabilization Protein Stabilization This compound->protein_stabilization lysosomal_biogenesis Lysosomal Biogenesis tfeb->lysosomal_biogenesis autophagosome_formation Autophagosome Formation tfeb->autophagosome_formation protein_clearance Clearance of Protein Aggregates autophagosome_formation->protein_clearance aggregation_inhibition Inhibition of Aggregation protein_stabilization->aggregation_inhibition aggregation_inhibition->protein_clearance Experimental_Workflow start Select Animal Model acclimatization Acclimatization start->acclimatization baseline Baseline Behavioral and Physiological Measurements acclimatization->baseline treatment This compound Administration (e.g., 2% in drinking water) baseline->treatment monitoring Ongoing Monitoring (Weight, Health, Behavior) treatment->monitoring behavioral Behavioral Assays (e.g., Rotarod, MWM) monitoring->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (Western Blot, IHC) euthanasia->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end Conclusion data_analysis->end Logical_Relationship cluster_cellular Cellular Effects cluster_pathological Pathological Outcomes cluster_behavioral Behavioral Outcomes trehalose_admin This compound Administration in Animal Model autophagy Increased Autophagy (mTOR-independent) trehalose_admin->autophagy chaperone Chaperone Activity trehalose_admin->chaperone protein_clearance Enhanced Clearance of Aggregated Proteins (Aβ, α-syn, mHtt, SOD1) autophagy->protein_clearance chaperone->protein_clearance neuron_survival Increased Neuronal Survival protein_clearance->neuron_survival motor_improve Improved Motor Function neuron_survival->motor_improve cognitive_improve Improved Cognitive Function neuron_survival->cognitive_improve lifespan_increase Increased Lifespan neuron_survival->lifespan_increase

References

Application Notes and Protocols for the Quantification of Trehalose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide, is a key molecule in various biological systems, playing a crucial role in stress protection, energy storage, and protein stabilization. Its accurate quantification in biological samples such as plasma, tissues, and cells is paramount for research in diverse fields including drug development, metabolic studies, and cryopreservation. This document provides detailed application notes and protocols for the most common analytical techniques used for this compound quantification.

Overview of Analytical Techniques

Several analytical methods are available for the quantification of this compound, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput. The choice of method often depends on the concentration of this compound in the sample, the complexity of the biological matrix, and the available instrumentation. The primary techniques covered in this document are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for detecting low concentrations of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and specific technique that requires derivatization of the analyte.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and cost-effective method suitable for samples with higher this compound concentrations.

  • Enzymatic Assays: A straightforward and often high-throughput method based on the specific enzymatic conversion of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and can be used for quantification, particularly at higher concentrations.

Quantitative Data Summary

The following tables summarize the quantitative performance of the different analytical techniques for this compound quantification, providing a basis for method selection.

Table 1: Comparison of Quantitative Parameters for this compound Analysis

ParameterLC-MS/MSGC-MSHPLC-RIDEnzymatic AssayNMR Spectroscopy
Limit of Detection (LOD) 22 nM[1][2]~0.7 ng/g tissue[3]0.6 mM[2][4]6.3 µM[2][4]Typically in the µM to mM range (Specific data for this compound not available in search results)
Limit of Quantification (LOQ) 28 nM[1][2]~0.9 ng/g tissue[3]2.2 mM[2][4]21 µM[2][4]Typically in the µM to mM range (Specific data for this compound not available in search results)
Linear Range 0.1 - 100 µM[1]Analyte dependent1 - 100 mM[5]25 - 1000 µM[4]Signal intensity is directly proportional to concentration[6]
Precision (%RSD) < 15%[1]Method dependentMethod dependentMethod dependentHigh reproducibility
Accuracy (% Recovery) 90 - 110%[1]≥88%[7]98 - 100%[2]93 - 106%[2]High accuracy with proper standards

Table 2: Recovery of this compound in Spiked Biological Samples [2]

AssayMatrixExpected ConcentrationCalculated ConcentrationPercent Recovery
Enzymatic Assay E. coli Lysate30 µM33 ± 3 µM110%
Jurkat Cell Lysate80 µM80 ± 6 µM100%
HPLC-RID E. coli Lysate5 mM5.0 ± 0.2 mM100%
Jurkat Cell Lysate40 mM39.1 ± 0.8 mM98%
LC-MS/MS E. coli Lysate5 µM4.80 ± 0.07 µM96%
Jurkat Cell Lysate30 µM29 ± 1 µM97%

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.[2][6][8][9]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (e.g., ¹³C₁₂-Trehalose) Sample->Spike Precipitate Protein Precipitation (e.g., ice-cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

LC-MS/MS workflow for this compound quantification.

a) Sample Preparation (from Human Plasma) [10]

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of internal standard solution (e.g., ¹³C₁₂-trehalose or D-(+)-Trehalose-d14).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the sample for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 10 mM ammonium formate).

b) LC-MS/MS Conditions [8]

  • LC System: Acquity UPLC H-Class System or equivalent.

  • Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) with a VanGuard pre-column.

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium bicarbonate (pH 10.0).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • This compound: m/z 341.2 > 119

    • Internal Standard (e.g., mannitol-¹³C): m/z 182.1 > 88.9

c) Data Analysis

  • Integrate the peak areas of this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for this compound quantification but requires a derivatization step to increase the volatility of the sugar.[3][11]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plant Tissue) Extract Extraction (e.g., 80% Methanol) Sample->Extract Cleanup Optional: Solid Phase Extraction (SPE) Extract->Cleanup Dry Evaporate to Dryness Cleanup->Dry Derivatize Trimethylsilylation (TMS) (e.g., with MSTFA) Dry->Derivatize Inject Inject into GC System Derivatize->Inject Separate Chromatographic Separation (e.g., HP-5MS column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM or Full Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

GC-MS workflow for this compound quantification.

a) Sample Preparation (from Plant Tissue) [11]

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 80% (v/v) methanol to the powdered tissue and vortex vigorously.

  • Incubation: Incubate the mixture at 70°C for 15 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate a known volume of the extract to complete dryness under a stream of nitrogen.

b) Derivatization (Trimethylsilylation) [1]

  • Ensure the dried sample extract is completely free of moisture.

  • Add 50 µL of pyridine to dissolve the extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 1 hour.

c) GC-MS Conditions [11]

  • GC System: Agilent GC 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 5°C/minute.

    • Ramp 2: Increase to 300°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS System: Mass spectrometer with Electron Ionization (EI) source.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 361 for TMS-trehalose).

d) Data Analysis

Similar to LC-MS/MS, quantification is achieved by creating a calibration curve using derivatized this compound standards and an internal standard.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a less sensitive but more accessible method for quantifying this compound, suitable for samples where this compound is present at higher concentrations.[2][4]

The workflow is similar to LC-MS/MS, with the primary difference being the detection method.

HPLCRID_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Biological Sample Precipitate Protein Precipitation (if necessary) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter Collect->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (Carbohydrate Column) Inject->Separate Detect Refractive Index Detection (RID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

HPLC-RID workflow for this compound quantification.

a) Sample Preparation

Sample preparation is similar to that for LC-MS/MS, often involving protein precipitation and filtration of the supernatant.

b) HPLC-RID Conditions [5]

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Waters high-performance carbohydrate column (250 × 4.6 mm, 4 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 23:77 v/v).

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 50 µL.

  • Detector: Agilent 1260 Infinity series Refractive Index Detector (RID).

c) Data Analysis

Quantification is based on a calibration curve generated from the peak areas of known concentrations of this compound standards.

Enzymatic Assay

Enzymatic assays for this compound are based on the hydrolysis of this compound to glucose by the enzyme trehalase. The resulting glucose is then quantified, typically through a coupled enzymatic reaction that produces a detectable product like NADPH.[2][4]

Enzymatic_Assay_Pathway This compound This compound Glucose 2x Glucose This compound->Glucose H₂O Trehalase Trehalase G6P 2x Glucose-6-Phosphate Glucose->G6P HK Hexokinase (HK) + ATP 6PG 2x 6-Phosphogluconate G6P->6PG G6PDH G6P-Dehydrogenase (G6PDH) + NADP⁺ NADPH 2x NADPH Spectro Measure Absorbance at 340 nm NADPH->Spectro Proportional to this compound G6PDH->NADPH

Enzymatic assay reaction cascade for this compound.

  • Prepare Standards: Prepare a series of this compound standards with concentrations ranging from 25 to 1000 µM.

  • Sample Preparation: Prepare biological samples to fall within the dynamic range of the assay. This may involve extraction and dilution.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 200 µL of distilled water

    • 20 µL of buffer (provided in the kit)

    • 10 µL of NADP⁺/ATP solution

    • 2 µL of hexokinase/G6P-dehydrogenase enzyme mix

    • 20 µL of standard or sample

  • Initial Absorbance Reading: Mix and read the absorbance at 340 nm (A1).

  • Start Reaction: Add 2 µL of trehalase solution to each well.

  • Final Absorbance Reading: Mix and incubate for approximately 5-10 minutes. Read the final absorbance at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed, and thus to the initial concentration of this compound. Calculate the this compound concentration in the samples using the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can be used for the identification and quantification of metabolites in biological samples with minimal sample preparation. While less sensitive than MS-based methods, it is highly reproducible and provides absolute quantification with an appropriate internal standard.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Biological Sample Extract Metabolite Extraction (e.g., Methanol/Chloroform/Water) Sample->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Deuterated Buffer with Internal Standard (e.g., TSP) Dry->Reconstitute Transfer Transfer to NMR Tube Reconstitute->Transfer Acquire Acquire ¹H-NMR Spectrum Transfer->Acquire Process Spectral Processing (Phasing, Baseline Correction) Acquire->Process Identify Identify this compound Signals Process->Identify Integrate Integrate Peaks Identify->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

NMR workflow for this compound quantification.

a) Sample Preparation (from Cells)

  • Cell Harvesting and Quenching: Harvest cells and quench metabolic activity, for example, by rapid washing with ice-cold saline and extraction with a cold solvent mixture (e.g., methanol:chloroform:water).

  • Extraction: Perform a biphasic extraction to separate polar metabolites (including this compound) into the aqueous phase.

  • Drying: Lyophilize the aqueous phase to remove the solvents.

  • Reconstitution: Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP).

b) NMR Acquisition

  • Transfer: Transfer the reconstituted sample to an NMR tube.

  • Acquisition: Acquire a one-dimensional ¹H-NMR spectrum on a high-resolution NMR spectrometer. Ensure that acquisition parameters are optimized for quantification (e.g., sufficient relaxation delay).

c) Data Analysis

  • Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Identification: Identify the characteristic signals of this compound in the spectrum.

  • Integration: Integrate the area of a well-resolved this compound peak and a peak from the internal standard.

  • Quantification: Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.

References

Trehalose: A Multifaceted Tool for Investigating Cellular Stress and Survival Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring disaccharide, has emerged as a powerful research tool for elucidating fundamental cellular processes related to stress resistance and survival. This molecule, found in a variety of organisms that withstand extreme environmental conditions, exerts multifaceted protective effects on mammalian cells. These properties make this compound an invaluable asset for studying cellular responses to various stressors, including oxidative stress, protein misfolding, and nutrient deprivation. Its ability to modulate key survival pathways, such as autophagy, while mitigating apoptotic cell death, provides a unique platform for dissecting the intricate molecular mechanisms governing cell fate. These application notes provide an overview of the mechanisms of this compound and detailed protocols for its use in studying cellular stress and survival.

Mechanisms of Action

This compound's protective effects are attributed to several key mechanisms:

  • Induction of Autophagy: this compound is a well-documented inducer of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. Notably, it primarily activates autophagy through an mTOR-independent pathway, offering a valuable tool to study this process without the confounding effects of mTOR inhibition.[1][2][3] One of the key mechanisms involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] this compound is taken up by cells via endocytosis and accumulates in lysosomes, leading to a mild lysosomal stress that promotes TFEB nuclear translocation and subsequent activation of autophagy-related genes.[5][6]

  • Inhibition of Apoptosis: this compound has been shown to attenuate apoptotic cell death triggered by various stimuli, including oxidative stress.[2] It can inhibit the activation of key apoptotic executioner proteins like caspase-3 and reduce the externalization of phosphatidylserine, a hallmark of early apoptosis.

  • Amelioration of Oxidative Stress: this compound enhances the cellular antioxidant defense system. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.[7][8] This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), thereby reducing the levels of reactive oxygen species (ROS).[7][8][9]

  • Inhibition of Protein Aggregation: As a chemical chaperone, this compound can stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.[1][10][11][12] This property is particularly relevant for studying diseases like Huntington's and Parkinson's disease.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on cellular stress and survival markers.

Table 1: Effect of this compound on Cell Viability Under Oxidative Stress

Cell LineStressorThis compound ConcentrationIncubation TimeAssayResultReference
PC-12100µM H₂O₂12.5 mM, 25 mM, 50 mM24h pre-treatmentMTTIncreased cell viability to 56.5%, 62.2%, and 70% respectively, compared to 46.8% with H₂O₂ alone.[6]
PC-12100µM H₂O₂12.5 mM, 25 mM, 50 mM24h pre-treatmentLDHSignificantly decreased LDH release compared to H₂O₂-treated group.[6]
C2C12 Myoblasts200µM H₂O₂10 mMCo-treatment & Pre-treatmentMTSSignificantly improved cell viability.[9]
Bone Marrow Stromal Cells100µM H₂O₂3% (approx. 87.6 mM)2h pre-treatmentTrypan BlueIncreased cell survival to 84% compared to 72% with H₂O₂ alone.[2]

Table 2: Effect of this compound on Autophagy Markers

Cell LineThis compound ConcentrationIncubation TimeMarkerAssayResultReference
3T3-L1 Adipocytes50 mM24hLC3-II/LC3-I RatioWestern BlotSignificantly increased LC3-II levels.[13]
3T3-L1 Adipocytes50 mM24hp62/SQSTM1Western BlotSignificantly increased SQSTM1 protein levels.[13]
hTM cells100 mM48hLC3-II/LC3-I RatioWestern BlotIncreased LC3-II protein expression.[14]
Bone Marrow Stromal Cells3% (approx. 87.6 mM)2h pre-treatment + 8h H₂O₂LC3-II/LC3-I RatioWestern BlotIncreased LC3-II/LC3-I ratio compared to H₂O₂-treated cells.[2]
Bone Marrow Stromal Cells3% (approx. 87.6 mM)2h pre-treatment + 8h H₂O₂p62/SQSTM1ImmunocytochemistryReduced p62 protein levels in the cytoplasm compared to H₂O₂-treated cells.[2]

Table 3: Effect of this compound on Oxidative Stress Markers

Cell Line/ModelThis compound ConcentrationStressorMarkerAssayResultReference
PC-1212.5 mM, 25 mM, 50 mM100µM H₂O₂CAT and GPx activityEnzyme Activity AssayDose-dependent increase in enzyme activities.[15]
PC-1212.5 mM, 25 mM, 50 mM100µM H₂O₂MDA levelsTBARS AssayDose-dependent reduction in MDA levels.[15]
C2C12 Myoblasts10 mM200µM H₂O₂Intracellular ROSH2DCFDA StainingReduced intracellular ROS.[9]
C2C12 Myoblasts10 mM200µM H₂O₂Nrf2 protein levelsWestern BlotSignificant upregulation of Nrf2 protein.[9]
Neuronal CellsNot specifiedErastinIntracellular ROSFlow CytometryInhibited the increase in ROS levels induced by Erastin.[16]

Mandatory Visualizations

Trehalose_Signaling_Pathways cluster_stress Cellular Stressors cluster_autophagy Autophagy Induction cluster_antioxidant Antioxidant Response cluster_chaperone Chaperone Activity cluster_apoptosis Apoptosis Inhibition Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Protein Aggregation Protein Aggregation Protein Stabilization Protein Stabilization Protein Aggregation->Protein Stabilization Nutrient Deprivation Nutrient Deprivation TFEB TFEB Nutrient Deprivation->TFEB This compound This compound This compound->TFEB activates This compound->Nrf2 activates This compound->Protein Stabilization promotes Caspase3 Caspase3 This compound->Caspase3 inhibits Lysosome Lysosome TFEB->Lysosome promotes biogenesis Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Degradation Degradation Autolysosome->Degradation leads to Cell Survival Cell Survival Degradation->Cell Survival ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->Cell Survival Protein Stabilization->Cell Survival Apoptosis Apoptosis Caspase3->Apoptosis mediates Apoptosis->Cell Survival inhibits

Caption: Signaling pathways modulated by this compound to promote cellular survival.

Experimental_Workflow_Autophagy cluster_setup Experimental Setup cluster_analysis Autophagy Analysis cluster_data Data Quantification Cell_Culture Seed cells in appropriate culture vessels Trehalose_Treatment Treat cells with desired concentration of this compound Cell_Culture->Trehalose_Treatment Stress_Induction Induce cellular stress (e.g., H₂O₂) Trehalose_Treatment->Stress_Induction Cell_Lysis Lyse cells and collect protein extracts Stress_Induction->Cell_Lysis Immunofluorescence Immunofluorescence staining for LC3 puncta Stress_Induction->Immunofluorescence Western_Blot Perform Western blot for LC3-I, LC3-II, and p62 Cell_Lysis->Western_Blot Densitometry Densitometric analysis of Western blots (LC3-II/LC3-I ratio) Western_Blot->Densitometry Puncta_Quantification Quantify LC3 puncta per cell Immunofluorescence->Puncta_Quantification

Caption: Experimental workflow for studying this compound-induced autophagy.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on cell viability under conditions of oxidative stress.

Materials:

  • Cells of interest (e.g., PC-12, C2C12)

  • Complete culture medium

  • This compound solution (sterile, stock concentration e.g., 1 M)

  • Stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[17]

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM). Include a vehicle control (medium without this compound). Incubate for the desired pre-treatment time (e.g., 2, 24 hours).[2]

  • Induction of Oxidative Stress: After pre-treatment, add the stress-inducing agent (e.g., H₂O₂) to the wells at a final concentration known to induce cell death (e.g., 100 µM). Include a control group with this compound treatment but without the stressor, and a group with the stressor but without this compound. Incubate for the desired stress exposure time (e.g., 8, 24 hours).

  • MTT Incubation: Remove the medium from the wells and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18] Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control group.

Protocol 2: Analysis of Autophagy by Western Blotting for LC3 and p62

This protocol describes the detection of autophagy markers LC3-II and p62 by Western blotting to assess autophagic flux.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound solution

  • Stress-inducing agent (optional)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound and/or a stressor as described in Protocol 1. For assessing autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). c. Separate proteins by electrophoresis and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. A decrease in p62 suggests its degradation via autophagy. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.[19]

Protocol 3: Measurement of Protein Aggregation using Thioflavin T Assay

This protocol is for quantifying the effect of this compound on the aggregation of amyloidogenic proteins in vitro.

Materials:

  • Amyloidogenic protein (e.g., Aβ peptide, α-synuclein)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)

  • ThT assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Protein Preparation: Prepare the amyloidogenic protein according to the manufacturer's instructions to obtain a monomeric solution.

  • Aggregation Reaction: In a 96-well plate, set up the aggregation reactions. Include:

    • Protein alone (control)

    • Protein with different concentrations of this compound

    • This compound alone (background control)

    • Buffer alone (background control)

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • ThT Fluorescence Measurement: At various time points, add a small aliquot of the aggregation reaction to the ThT assay buffer containing a final concentration of ThT (e.g., 10 µM).

  • Reading: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~482 nm.[20]

  • Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity against time to generate aggregation kinetics curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of protein aggregation.

Protocol 4: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

This protocol details the visualization of Nrf2 translocation to the nucleus, a key step in the antioxidant response.

Materials:

  • Cells of interest cultured on glass coverslips in a multi-well plate

  • This compound solution

  • Stress-inducing agent (optional)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-Nrf2

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with this compound and/or a stressor.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-Nrf2 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the Nrf2 and DAPI channels. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation. The percentage of cells with nuclear Nrf2 can be quantified.

Conclusion

This compound serves as a versatile and potent tool for researchers studying the intricate interplay between cellular stress, survival, and death pathways. Its ability to modulate autophagy, mitigate apoptosis, combat oxidative stress, and prevent protein aggregation provides a unique opportunity to dissect these processes. The protocols provided herein offer a starting point for utilizing this compound to investigate these fundamental aspects of cell biology, with potential applications in understanding disease pathogenesis and developing novel therapeutic strategies.

References

Application Notes & Protocols: Trehalose-Based Biomaterials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, is renowned for its exceptional bioprotective properties, enabling various organisms to withstand extreme environmental stresses like desiccation and freezing.[1][2][3] This unique characteristic is attributed to its stable α,α-1,1 glycosidic linkage and its ability to interact with and stabilize biomolecules such as proteins and lipids.[1][2] In recent years, this compound has been extensively explored as a versatile building block for the development of advanced biomaterials for a wide range of biomedical applications. These materials, including hydrogels, nanoparticles, and films, leverage the inherent biocompatibility and stabilizing effects of this compound for applications in drug delivery, tissue engineering, cryopreservation, and wound healing.[1][3][4][5]

These application notes provide an overview of the synthesis, characterization, and application of this compound-based biomaterials, along with detailed protocols for their preparation and evaluation.

I. Applications and Advantages

This compound-based biomaterials offer several distinct advantages in the biomedical field:

  • Biocompatibility: this compound is non-toxic and biocompatible, making it an ideal candidate for in vivo applications.[1][6][7]

  • Protein Stabilization: A primary application of this compound is the stabilization of therapeutic proteins, protecting them from denaturation and aggregation during processing, storage, and delivery.[1][2][4] this compound-containing hydrogels have been shown to preserve the activity of enzymes even at elevated temperatures.[8]

  • Controlled Drug Release: this compound-based hydrogels can be engineered to provide sustained and controlled release of encapsulated therapeutics.[9][10] The release kinetics can be tuned by modifying the hydrogel composition and crosslinking density.[9][10]

  • Cryopreservation: this compound is an effective cryoprotectant, enhancing the viability of cells and tissues during freezing and thawing.[11][12] It is often used in combination with other cryoprotective agents like DMSO to improve post-thaw cell recovery.[13][11]

  • Tissue Engineering: The biocompatibility and structural properties of this compound biomaterials make them suitable as scaffolds for tissue engineering, supporting cell adhesion, proliferation, and differentiation.[14]

  • Wound Healing: this compound-based films can provide a moist environment conducive to wound healing and can be loaded with therapeutic agents to prevent infection and promote tissue regeneration.[15][16][17]

II. Synthesis of this compound-Based Biomaterials

A common strategy for creating this compound-based biomaterials is to first functionalize this compound with polymerizable groups, such as acrylates, which can then be incorporated into polymer networks.

Workflow for Synthesis of this compound-Based Hydrogels

G cluster_synthesis Synthesis of this compound Diacrylate (TDA) cluster_hydrogel Hydrogel Fabrication cluster_application Biomedical Application TDA_synthesis Enzymatic Acrylation of this compound Hydrogel_Formation Thiol-Acrylate Michael Addition TDA_synthesis->Hydrogel_Formation Purified TDA Reactants This compound Dihydrate + Vinyl Acrylate Reactants->TDA_synthesis Catalyst CALB Enzyme in Acetone Catalyst->TDA_synthesis Reaction_Conditions 50°C, 250 rpm, 48h Reaction_Conditions->TDA_synthesis Crosslinking Formation of 3D Polymer Network Hydrogel_Formation->Crosslinking Components TDA + PEGDA + TMPE-TL in PBS Components->Hydrogel_Formation Drug_Delivery Drug Delivery Crosslinking->Drug_Delivery Tissue_Engineering Tissue Engineering Crosslinking->Tissue_Engineering Cryopreservation Cryopreservation Crosslinking->Cryopreservation G cluster_chem Chemical Characterization cluster_morph Morphological Characterization cluster_phys Physical & Mechanical Characterization Biomaterial This compound-Based Biomaterial FTIR FTIR Spectroscopy Biomaterial->FTIR Functional Groups NMR NMR Spectroscopy Biomaterial->NMR Chemical Structure SEM Scanning Electron Microscopy (SEM) Biomaterial->SEM Surface Morphology & Porosity Rheology Rheology Biomaterial->Rheology Viscoelastic Properties Swelling Swelling Studies Biomaterial->Swelling Water Uptake Capacity DSC Differential Scanning Calorimetry (DSC) Biomaterial->DSC Thermal Properties This compound This compound mTOR mTOR (mammalian Target of Rapamycin) This compound->mTOR Inhibition ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Activation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Intracellular Trehalose Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in delivering trehalose into mammalian cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses general questions about intracellular this compound delivery.

Q1: Why is delivering this compound into mammalian cells so challenging?

A1: The primary challenge lies in the composition of the mammalian cell membrane. This compound is a large, hydrophilic disaccharide, and the lipid bilayer of the cell membrane is largely impermeable to such molecules.[1][2][3] Mammalian cells do not naturally synthesize this compound and lack specific transporters for its uptake.[2][4] Therefore, for this compound to exert its protective effects, such as during cryopreservation, it must be present on both sides of the cell membrane, necessitating assisted delivery methods.[1][4][5]

Q2: What are the main methods for delivering this compound into mammalian cells?

A2: A variety of methods have been developed to overcome the membrane barrier, which can be broadly categorized as:

  • Physical Methods: These create transient pores in the cell membrane. Examples include electroporation, microinjection, and sonoporation (ultrasound).[1][2]

  • Chemical/Vector-Based Methods: These utilize carriers to transport this compound across the membrane. This category includes liposomes, nanoparticles, and cell-penetrating peptides (CPPs).[1][2]

  • Molecular Engineering: This involves modifying the this compound molecule itself to make it membrane-permeable, such as through acetylation.[1][4]

  • Biological Methods: This approach involves genetically engineering cells to express this compound transporters, such as TRET1 from anhydrobiotic insects.[2]

Q3: What is the optimal intracellular concentration of this compound for effective cryopreservation?

A3: The optimal intracellular this compound concentration can vary depending on the cell type and the specific application. However, studies suggest that a concentration range of 20 mM to 50 mM is often sufficient for successful cryopreservation of mesenchymal stromal cells.[6] Higher concentrations, from 50 mM to 90 mM, achieved through methods like electroporation, did not always result in a significant improvement in cell survival.[6] For some cell types, even lower concentrations might offer some level of protection. It is crucial to optimize the concentration for each specific cell line and experimental condition.

Q4: How can I quantify the amount of this compound delivered into my cells?

A4: Several methods are available for quantifying intracellular this compound. A common and relatively rapid method is the enzymatic this compound assay, which uses the enzyme trehalase to break down this compound into glucose, which can then be measured using a glucose assay kit.[7][8] Other more sensitive but also more complex methods include high-performance liquid chromatography (HPLC) with refractive index detection (RID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

II. Troubleshooting Guides by Delivery Method

This section provides specific troubleshooting advice for common issues encountered with different this compound delivery techniques.

A. Electroporation-Mediated Delivery

Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing this compound to enter.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low cell viability after electroporation - Electric field strength is too high.- Pulse duration is too long.- Electroporation buffer has high conductivity.- Suboptimal cell health prior to electroporation.- Decrease the voltage or field strength.- Shorten the pulse duration.- Use a low-conductivity electroporation buffer.- Ensure cells are in the logarithmic growth phase and have high viability before the experiment.[9]
"Arcing" during electroporation - High salt concentration in the DNA or cell suspension.- Presence of air bubbles in the cuvette.- Impurities in reagents like glycerol.[10]- Desalt the DNA or wash the cells with a low-conductivity buffer.- Gently tap the cuvette to remove air bubbles before pulsing.[10]- Use high-purity reagents.
Low this compound delivery efficiency - Electric field strength is too low.- Insufficient this compound concentration in the electroporation buffer.- Pores reseal too quickly.- Increase the voltage or field strength in small increments.- Increase the extracellular this compound concentration (e.g., 250 mM to 400 mM).[1]- Optimize the post-electroporation incubation temperature and time to allow for sufficient uptake before pores reseal.[6]

Experimental Workflow for Electroporation-Mediated this compound Delivery:

G cluster_prep Cell Preparation cluster_ep Electroporation cluster_downstream Downstream Processing Harvest Harvest Cells Wash Wash Cells in Electroporation Buffer Harvest->Wash Resuspend Resuspend Cells in Buffer with this compound Wash->Resuspend Transfer Transfer Cell Suspension to Cuvette Resuspend->Transfer Pulse Apply Electrical Pulse Transfer->Pulse Incubate_post Incubate on Ice Pulse->Incubate_post Recover Cell Recovery Incubate_post->Recover Wash_final Wash to Remove Extracellular this compound Recover->Wash_final Analyze Analyze for Viability and Intracellular this compound Wash_final->Analyze

A flowchart of the electroporation workflow for this compound delivery.
B. Liposome-Mediated Delivery

Liposomes are lipid vesicles that can encapsulate this compound and fuse with the cell membrane to release their contents into the cytoplasm.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low this compound delivery efficiency - Inefficient liposome fusion with the cell membrane.- Low encapsulation efficiency of this compound in liposomes.- Insufficient incubation time.- Optimize liposome composition (e.g., lipid ratios) to enhance fusion.- Use a method that ensures high encapsulation, such as extrusion.- Increase the incubation time of cells with liposomes.[11]
Liposome instability (aggregation) - Improper storage conditions.- Suboptimal lipid composition.- Store liposomes at the recommended temperature and use them within their shelf life.- Include charged lipids or PEGylated lipids in the formulation to increase colloidal stability.
Cell toxicity - High concentration of liposomes.- Contaminants from the liposome preparation process.- Perform a dose-response experiment to determine the optimal, non-toxic liposome concentration.- Purify liposomes thoroughly to remove any residual solvents or unencapsulated material.

Logical Relationship for Troubleshooting Liposome Delivery:

G Start Low this compound Delivery CheckEncapsulation Verify this compound Encapsulation Efficiency Start->CheckEncapsulation CheckFusion Assess Liposome-Cell Fusion CheckEncapsulation->CheckFusion High OptimizeEncapsulation Optimize Liposome Preparation Method CheckEncapsulation->OptimizeEncapsulation Low CheckToxicity Evaluate Cell Viability CheckFusion->CheckToxicity Efficient OptimizeComposition Modify Liposome Lipid Composition CheckFusion->OptimizeComposition Inefficient AdjustConcentration Titrate Liposome Concentration CheckToxicity->AdjustConcentration Low End Successful Delivery CheckToxicity->End High OptimizeEncapsulation->Start OptimizeComposition->Start AdjustConcentration->Start

A troubleshooting flowchart for liposome-mediated this compound delivery.
C. Nanoparticle-Mediated Delivery

Nanoparticles can be engineered to encapsulate this compound and facilitate its uptake by cells through endocytosis.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Inefficient cellular uptake of nanoparticles - Nanoparticle size, shape, or surface charge is not optimal for the cell type.- Aggregation of nanoparticles in culture medium.- Characterize and optimize nanoparticle properties (size, zeta potential).- Ensure nanoparticle stability in the culture medium; surface modification with polymers like PEG can prevent aggregation.
Poor release of this compound from nanoparticles - Nanoparticle formulation is too stable and does not degrade or release its cargo intracellularly.- Use biodegradable polymers or design stimuli-responsive nanoparticles (e.g., pH or temperature-sensitive) that release this compound in the endo-lysosomal compartment.[12]
Endosomal entrapment of nanoparticles - Nanoparticles are taken up but remain trapped in endosomes.- Incorporate endosomal escape moieties (e.g., proton sponges) into the nanoparticle design to facilitate the release of this compound into the cytoplasm.

Quantitative Data Summary: this compound Delivery Methods

Delivery Method Cell Type Achieved Intracellular this compound Concentration Post-Treatment Viability Reference
ElectroporationHuman Adipose-Derived Stem CellsNot directly measured, but inferred from cryosurvival~78-83%[1]
ElectroporationMesenchymal Stromal Cells~40-90 mMHigh[6]
LiposomesRed Blood Cells~15 mMNot specified[1]
LiposomesHematopoietic Stem CellsNot specified, inferred from fluorescence~32.5%[11]
Fluid-Phase EndocytosisHuman Mesenchymal Stem Cells~20-30 mMNot specified[1]
Osmotic StressRed Blood Cells~40-43.2 mMNot specified, but morphological changes observed[1]
Engineered Permeable this compound (Acetylated)Rat HepatocytesUp to 300 mMHigh[13][14]
Cell-Penetrating PeptidesMouse Embryonic FibroblastsSuccessfully loaded (qualitative)~100%[15]

III. Experimental Protocols

This section provides an overview of a key experimental protocol.

Quantification of Intracellular this compound using an Enzymatic Assay

This protocol is based on the principle that trehalase digests this compound into two glucose molecules, which are then quantified.

Materials:

  • This compound Assay Kit (e.g., from Megazyme) containing trehalase, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Phosphate-buffered saline (PBS).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

  • This compound standards of known concentrations.

Procedure:

  • Cell Preparation:

    • After this compound delivery, wash the cells thoroughly with ice-cold PBS at least three times to remove all extracellular this compound.

    • Count the cells to determine the cell number per sample.

    • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication or freeze-thaw cycles).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Prepare this compound standards in the same lysis buffer used for the samples.

    • Add samples and standards to the wells of a 96-well plate.

    • Follow the manufacturer's instructions for the this compound Assay Kit. This typically involves adding a reaction mixture containing ATP and NADP+ and measuring the initial absorbance (A1) at 340 nm.

    • Add trehalase to each well to initiate the conversion of this compound to glucose.

    • Incubate for the recommended time and temperature.

    • Add the second enzyme mixture (hexokinase and glucose-6-phosphate dehydrogenase) to start the glucose quantification reaction.

    • Incubate and then measure the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

    • Create a standard curve by plotting the ΔA of the standards against their known concentrations.

    • Determine the this compound concentration in the samples from the standard curve.

    • Calculate the intracellular this compound concentration by dividing the amount of this compound by the total intracellular volume (cell number × average cell volume).

Workflow for Intracellular this compound Quantification:

G Start This compound-Loaded Cells Wash Wash Cells with PBS Start->Wash Lyse Cell Lysis Wash->Lyse Centrifuge Centrifuge and Collect Supernatant Lyse->Centrifuge Assay Perform Enzymatic This compound Assay Centrifuge->Assay Calculate Calculate Intracellular This compound Concentration Assay->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate End Result Calculate->End

A workflow for quantifying intracellular this compound.

References

Technical Support Center: Optimizing Trehalose for Cryoprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing trehalose concentration in your cryopreservation protocols. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve effective cryoprotection for your cells and tissues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cryopreservation?

The optimal concentration of this compound can vary significantly depending on the cell type and the presence of other cryoprotective agents (CPAs). However, a general trend observed in numerous studies is that the ideal extracellular concentration typically falls between 100 mM and 400 mM .[1] Exceeding this range can be detrimental to post-thaw cell viability, likely due to excessive osmotic pressure.[1]

In some specific cases, higher concentrations have been used successfully. For instance, human peripheral blood stem cells have shown high viability with 1 M this compound alone, possibly due to a slow addition method that minimizes osmotic stress.[1] For Chinese Hamster Ovary (CHO) cells expressing a this compound transporter (TRET1), an optimal concentration of 0.4 M in the freezing solution has been reported.[2]

Q2: Why is post-thaw cell viability low even when using the recommended this compound concentration?

Low post-thaw viability despite using an appropriate this compound concentration can stem from several factors:

  • Insufficient Intracellular this compound: For effective cryoprotection, this compound needs to be present on both the inside and outside of the cell membrane.[3][4] Since this compound is generally membrane-impermeable, simply adding it to the extracellular medium may not be sufficient.[1][2][4]

  • Suboptimal Cooling and Thawing Rates: The kinetics of the cooling and thawing process are critical. Slow cooling rates, typically between -0.3°C/min and -2°C/min, are often found to be effective.[5] Rapid thawing, for example in a 37°C water bath, is also a standard practice to minimize ice recrystallization.[6]

  • Osmotic Stress: Even within the optimal range, rapid changes in extracellular this compound concentration can induce osmotic stress, leading to cell damage. A gradual equilibration of the cells with the this compound-containing cryopreservation medium is crucial.[6]

Q3: Is this compound toxic to cells?

This compound is generally considered a non-toxic and biocompatible cryoprotectant, especially when compared to penetrating CPAs like DMSO.[2][4][7] However, at very high concentrations, the detrimental effects observed are typically attributed to the osmotic pressure exerted on the cells rather than direct chemical toxicity.[1] Some studies have investigated the cytotoxicity of this compound at various concentrations, and it has been shown to be non-toxic to many cell lines even at high concentrations.[3][8]

Q4: Can I use this compound as the sole cryoprotectant?

Yes, in some instances, this compound has been successfully used as the only cryoprotective agent. For example, rat hepatocytes showed slightly higher viability with 200 mM this compound alone compared to 5% DMSO.[1] For human hematopoietic cells, intracellular and extracellular this compound as the sole CPA resulted in long-term post-thaw survival rates of 70-80%.[3] However, for many cell types, this compound is most effective when used to supplement standard penetrating cryoprotectants like DMSO or glycerol, often allowing for a reduction in the concentration of these more toxic agents.[1]

Q5: How does this compound protect cells during freezing?

This compound employs several mechanisms to protect cells during cryopreservation:

  • Vitrification: At high concentrations, this compound can form a glassy, amorphous solid (a process called vitrification) at low temperatures. This glassy matrix encases the cells, preventing the formation of damaging ice crystals.[1][6]

  • Water Replacement: this compound can replace water molecules at the surface of proteins and membranes, forming hydrogen bonds with them. This helps to maintain the native structure and function of these biomolecules during dehydration and freezing.[1]

  • Membrane Stabilization: this compound interacts with the phosphate groups of lipid bilayers, which helps to stabilize the cell membrane and protect it from damage during the stresses of freezing and thawing.[6][7]

  • Protein Protection: It also acts to stabilize proteins and prevent their denaturation during the cryopreservation process.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low post-thaw cell viability - this compound concentration is suboptimal (too high or too low).- Insufficient intracellular this compound.- Inappropriate cooling or thawing rate.- High osmotic stress during equilibration.- Titrate this compound concentration (typically between 100-400 mM).- Employ a method for intracellular this compound delivery (see Q2 above).- Optimize cooling and thawing protocols for your specific cell type.- Gradually add and remove the cryopreservation medium to minimize osmotic shock.
Cell shrinkage or swelling after adding/removing this compound - Osmotic stress due to rapid changes in solute concentration.- Increase the equilibration time with the this compound solution.- Use a stepwise addition and removal of the cryopreservation medium.
Inconsistent results between experiments - Variation in cell density.- Inconsistent cooling or thawing rates.- Incomplete removal of cryoprotectant post-thaw.- Standardize the cell concentration for cryopreservation.- Use a controlled-rate freezer for consistent cooling.- Ensure rapid and consistent thawing in a water bath.- Centrifuge and wash cells thoroughly in fresh medium after thawing.[6]
Reduced cell functionality post-thaw (e.g., proliferation, differentiation) - Sublethal cryoinjury affecting cellular processes.- In addition to optimizing this compound concentration, consider adding other protective agents like antioxidants.- Allow for a recovery period in culture post-thaw before assessing functionality.

Quantitative Data Summary

Table 1: Optimal this compound Concentrations for Various Cell Types
Cell TypeOptimal this compound ConcentrationOther CPAsPost-Thaw OutcomeReference
Murine Spermatogonial Stem Cells50 mM10% DMSOImproved viability (90% vs. 76%)[1]
Murine Spermatogonial Stem Cells200 mM10% DMSOImproved long-term proliferation (49% vs. 28%)[1]
Human T Lymphocytes0.2 M4% (w/v) HSA (DMSO-free)96.3% relative viability with ice seeding[9]
Porcine Red Blood Cells300 mMNone88% recovery[10]
Human Embryonic Kidney (HEK) Cells (3D culture)1200 mM (in cryo-cocktail after pre-incubation)None36.0% viability[11]
Human CD34+ Cells1.0 MNoneHigher viability than DMSO alone[1]
Adipose-Derived Stem Cells1.0 M20% GlycerolSimilar viability to 10% DMSO, higher migration[12]
CHO-TRET1 Cells0.4 MNoneOptimal cryoprotective effect[2]
Table 2: Comparison of this compound with Other Cryoprotectants
Cell TypeThis compound ConditionComparatorOutcomeReference
Rat Hepatocytes200 mM this compound5% DMSOSlightly higher viability (80% vs. 75%)[1]
Human Pancreatic Islets300 mM this compound + 2 M DMSO2 M DMSO + 11.1 mM GlucoseImproved cell recovery (94% vs. 58%)[1]
Rabbit Spermatozoa100 mM this compound + 4% DMSO4% DMSOIncreased motility (43% vs. 25%) and membrane integrity (45% vs. 24%)[1]
Human Foetal Skin500 mM this compound + 10% DMSO10% DMSOIncreased live cell count (65% vs. 44%)[1]

Experimental Protocols

General Cryopreservation Protocol using this compound

This is a generalized protocol and should be optimized for your specific cell type.

  • Cell Preparation: Harvest cells in the logarithmic growth phase and determine cell viability and count. Centrifuge to obtain a cell pellet.

  • Equilibration: Resuspend the cell pellet in the cryopreservation medium containing the optimized concentration of this compound (and other CPAs, if applicable). Incubate for 15-30 minutes at room temperature to allow for equilibration.[6]

  • Aliquoting: Dispense the cell suspension into cryovials.

  • Cooling: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty" containing isopropanol) which provides a cooling rate of approximately -1°C/min.[11][13] Place the container in a -80°C freezer for at least 4 hours.[6]

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage in the vapor phase.[6]

  • Thawing: To thaw, rapidly warm the cryovial in a 37°C water bath until a small ice crystal remains.[6]

  • Post-Thaw Processing: Transfer the cell suspension to a tube containing pre-warmed complete culture medium. Centrifuge to pellet the cells and remove the cryoprotectant-containing medium. Resuspend the cells in fresh culture medium and plate.[6]

Protocol for Measuring Intracellular this compound

This protocol is based on an enzymatic assay that measures glucose after the cleavage of this compound.

  • Sample Preparation: After incubation with this compound (and any intracellular delivery method), wash the cells three times with phosphate-buffered saline (PBS) to remove all extracellular this compound.[14]

  • Cell Lysis: Resuspend the cell pellet in a citrate buffer (e.g., 135 mM, pH 5.7) and incubate at 95°C for 15 minutes to lyse the cells and release intracellular contents.[14]

  • Enzymatic Digestion: Add trehalase enzyme to the cell lysate to cleave this compound into two glucose molecules. Incubate for 18-20 hours.[14]

  • Glucose Quantification: Use a commercial glucose assay kit to measure the concentration of glucose in the sample. The amount of this compound is calculated based on the measured glucose concentration (1 mole of this compound yields 2 moles of glucose).[14][15]

  • Calculation of Intracellular Concentration: The intracellular this compound concentration can be estimated by dividing the total amount of this compound by the total cell volume. The free cell volume is often estimated to be about 50% of the total cell volume.[14]

Visualizations

Cryopreservation_Workflow cluster_pre_freeze Pre-Freezing Steps cluster_freezing Freezing cluster_post_thaw Post-Thaw Steps A Cell Harvest & Count B Resuspend in this compound Medium A->B C Equilibration (15-30 min) B->C D Aliquot to Cryovials C->D E Controlled Cooling (-1°C/min) D->E Start Freezing F Storage at -80°C (≥4h) E->F G Transfer to Liquid Nitrogen F->G H Rapid Thawing (37°C) G->H Retrieve for Use I Dilute in Warm Medium H->I J Centrifuge & Remove Supernatant I->J K Resuspend in Fresh Medium & Culture J->K

Caption: Standard experimental workflow for cell cryopreservation using this compound.

Trehalose_Protection_Mechanisms cluster_mechanisms Cryoprotective Mechanisms cluster_outcomes Protective Outcomes This compound This compound Vitrification Vitrification (Glass Formation) This compound->Vitrification WaterReplacement Water Replacement This compound->WaterReplacement MembraneStab Membrane Stabilization This compound->MembraneStab ProteinStab Protein Stabilization This compound->ProteinStab NoIce Inhibition of Ice Crystal Formation Vitrification->NoIce MaintainStructure Maintains Biomolecule Structure & Function WaterReplacement->MaintainStructure PreventDamage Prevents Membrane Phase Transition Damage MembraneStab->PreventDamage PreventDenaturation Prevents Protein Denaturation ProteinStab->PreventDenaturation

Caption: Key mechanisms of this compound-mediated cryoprotection.

Troubleshooting_Logic Start Low Post-Thaw Viability Concentration Is this compound Concentration Optimized (100-400mM)? Start->Concentration Intracellular Is this compound Present Intracellularly? Concentration->Intracellular Yes Action_Concentration Action: Titrate Concentration Concentration->Action_Concentration No CoolingRate Is Cooling/Thawing Rate Optimized? Intracellular->CoolingRate Yes Action_Intracellular Action: Use Delivery Method (e.g., Electroporation) Intracellular->Action_Intracellular No Action_CoolingRate Action: Adjust Cooling/Thawing Protocol CoolingRate->Action_CoolingRate No Success Improved Viability CoolingRate->Success Yes Action_Concentration->Success Action_Intracellular->Success Action_CoolingRate->Success

Caption: A logical workflow for troubleshooting low post-thaw cell viability.

References

potential toxicity of high trehalose concentrations in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high trehalose concentrations in in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound toxic to cells in culture at high concentrations?

A1: High concentrations of this compound can exhibit cytotoxicity, but the threshold varies significantly depending on the cell type and incubation time. For instance, in H9C2 cardiomyocytes, concentrations above 100 mM led to a decrease in cell viability after 4 hours of treatment.[1] In SH-SY5Y neuroblastoma cells, concentrations of 50 mM and 100 mM were found to be primarily anti-proliferative, while 200 mM this compound showed a significant increase in cell death.[2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: What are the observed cytotoxic effects of high this compound concentrations in vitro?

A2: The primary cytotoxic effect observed at high concentrations is a reduction in cell viability and proliferation.[1][2] For example, in H9C2 cells, viability dropped to 85% at 100 mM and to 26% at 1000 mM this compound.[1] In SH-SY5Y cells, a dose- and time-dependent reduction in the number of adherent cells and mitochondrial dehydrogenase activity has been reported.[2]

Q3: What is the general safety profile of this compound in animal studies (in vivo)?

A3: this compound is generally considered safe for in vivo use.[3][4][5] Studies in mice have shown no adverse effects on body weight, food consumption, or hematology at doses up to 5 g/kg.[5] A single oral dose of 5 g/kg or an intravenous dose of 1 g/kg did not show systemic toxicity in rats and mice.[4] However, very high oral doses (16 g/kg) in rats have been associated with minor, transient side effects like piloerection and feces softening.[4] In dogs, oral administration has been linked to diarrhea.[6]

Q4: Can this compound interfere with signaling pathways in my cells?

A4: Yes, this compound is known to modulate several key signaling pathways. It can induce autophagy through an mTOR-independent mechanism, often involving the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB).[7][8][9] this compound has also been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in response to certain stressors.[10] Researchers should be aware of these effects as they may influence experimental outcomes.

Q5: I am seeing unexpected cell death in my experiment with this compound. What could be the cause?

A5: Unexpected cell death could be due to several factors:

  • Concentration: The this compound concentration may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Autophagy Modulation: this compound is a well-known inducer of autophagy.[8][11] While often protective, excessive or prolonged autophagy can lead to autophagic cell death in some contexts.[12][13]

  • Interaction with other stressors: The combination of this compound with other experimental stressors (e.g., hydrogen peroxide, neurotoxins) can have complex effects. For instance, while this compound can protect against H2O2-induced death,[11][12][13] it has been shown to enhance the toxicity of the neurotoxin MPP+ in some neuroblastoma cell lines.[2]

Troubleshooting Guides

Issue 1: Reduced Cell Viability in Culture
  • Problem: A significant decrease in cell viability is observed after treatment with this compound.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculation and preparation of your this compound solution.

    • Perform a Dose-Response Analysis: Test a range of this compound concentrations (e.g., 10 mM to 200 mM) to identify the highest non-toxic concentration for your cell line.

    • Reduce Incubation Time: High concentrations may be tolerated for shorter durations. Assess cell viability at different time points.

    • Assess Autophagy: Use markers like LC3-II and p62 to determine if excessive autophagy is being induced. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine) as a control to see if it rescues viability.

Issue 2: Inconsistent Results in In Vivo Studies
  • Problem: Variable or unexpected physiological responses are observed in animals treated with this compound.

  • Troubleshooting Steps:

    • Route of Administration: The route of administration significantly impacts this compound's bioavailability and effects. Oral administration can lead to gastrointestinal side effects like diarrhea in some species.[6][14] Intravenous or intraperitoneal injections may provide more consistent systemic exposure.

    • Dosage: Ensure the dosage is within the reported safe range for the animal model. For mice, oral doses up to 7.3 g/kg/day in a 3-month study showed only slight, sporadic changes in clinical biochemistry in males.[15]

    • Metabolism: Remember that this compound is metabolized to glucose by the enzyme trehalase in the intestine.[15] This can lead to transient increases in blood glucose levels.[15]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
H9C2 Cardiomyocytes100 mM4 hours85% cell viability[1]
H9C2 Cardiomyocytes200 mM4 hours89% cell viability[1]
H9C2 Cardiomyocytes1000 mM4 hours26% cell viability[1]
SH-SY5Y Neuroblastoma50-100 mM24-48 hoursAnti-proliferative effect[2]
SH-SY5Y Neuroblastoma200 mM24-48 hoursIncreased cell death (LDH release)[2]
Chinese Hamster Ovary (CHO)5000 µg/mL21 hoursNo toxic effects[16]

Table 2: In Vivo Acute Toxicity of this compound

SpeciesRouteLD50Reference
MouseOral> 5 g/kg[15]
MouseIntravenous> 1 g/kg[4]
RatOral> 5 g/kg[15]
RatIntravenous> 1 g/kg[4]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock to the desired final concentrations in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations

Trehalose_Autophagy_Pathway This compound High Extracellular This compound endocytosis Endocytosis This compound->endocytosis lysosome Lysosome endocytosis->lysosome Accumulation lysosomal_stress Lysosomal Stress (Altered pH) lysosome->lysosomal_stress mTORC1 mTORC1 lysosomal_stress->mTORC1 Inhibition TFEB_P TFEB-P (Cytoplasmic) mTORC1->TFEB_P Phosphorylation TFEB TFEB (Nuclear) TFEB_P->TFEB Dephosphorylation & Translocation nucleus Nucleus autophagy_genes Autophagy & Lysosomal Gene Expression TFEB->autophagy_genes Activation autophagy Autophagy Induction autophagy_genes->autophagy

Caption: mTOR-independent autophagy induction by this compound.

Trehalose_Stress_Signaling stressor Oxidative Stressor (e.g., H2O2, 6-OHDA) JNK JNK stressor->JNK Activation p38 p38 MAPK stressor->p38 Activation AMPK AMPK stressor->AMPK Activation This compound This compound This compound->JNK Inhibition This compound->p38 Inhibition This compound->AMPK Inhibition apoptosis Apoptosis JNK->apoptosis p38->apoptosis AMPK->apoptosis

Caption: this compound-mediated inhibition of stress-activated protein kinases.

Experimental_Workflow_Toxicity start Start: Cell Culture treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (Time-Course) treatment->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability mechanism Mechanism Analysis (e.g., Western Blot for Autophagy/Apoptosis Markers) incubation->mechanism end End: Data Analysis viability->end mechanism->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Stabilizing Trehalose in Amorphous Form During Lyophilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the crystallization of trehalose during freezing and drying processes. Maintaining this compound in an amorphous state is critical for its function as a lyoprotectant for biomolecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and freeze-drying of this compound-containing products.

Question: I am observing a loss of activity in my protein/biologic after freeze-drying with a this compound-based formulation. Could this compound crystallization be the cause?

Answer:

Yes, the crystallization of this compound during the freeze-drying process can significantly compromise its ability to protect biomolecules, potentially leading to a loss of activity.[1][2] When this compound crystallizes, it phase-separates from the active pharmaceutical ingredient (API), leaving the API unprotected and susceptible to degradation.[3][4][5]

Potential Causes and Solutions:

  • Sub-optimal Formulation: The presence of other crystallizing excipients, such as mannitol or certain buffer salts, can induce this compound crystallization.[1][2]

    • Solution: Consider replacing or reducing the concentration of crystallizing co-solutes. The addition of non-crystallizing sugars like sucrose or polymers can inhibit this compound crystallization.[2]

  • Inappropriate Processing Parameters:

    • Annealing: Annealing the frozen solution at temperatures above the glass transition temperature of the freeze-concentrate (Tg') can promote the crystallization of this compound dihydrate.[1][3][4][5] While annealing can be beneficial for crystallizing bulking agents like mannitol, it can be detrimental in formulations where this compound must remain amorphous.

    • Cooling Rate: Very fast cooling rates (e.g., >100°C/min) have been shown to result in this compound crystallization and protein aggregation, whereas slower cooling rates (≤1°C/min) tend to keep this compound in an amorphous state.[2][6]

    • Solution: Carefully design the freeze-drying cycle. Avoid prolonged annealing steps in the problematic temperature range for this compound. Optimize the cooling rate to favor the formation of an amorphous matrix.

Recommended Actions:

  • Analyze the Thermal History: Use Differential Scanning Calorimetry (DSC) to determine the Tg' of your formulation and identify any crystallization (exothermic) or melting (endothermic) events during a simulated freeze-drying cycle.

  • Assess Crystallinity: Use Powder X-ray Diffraction (XRD) at low temperatures to monitor the physical state of this compound during freezing and annealing.[1][5] It is crucial to perform this analysis during the process, as crystallized this compound dihydrate can dehydrate to an amorphous form during secondary drying, making the issue invisible in the final product.[1][3][4][5]

  • Reformulate: If crystallization is confirmed, consider formulation adjustments as detailed in the table below.

Question: My lyophilized cake shows signs of collapse, shrinkage, or has a glassy, cracked appearance. What could be wrong?

Answer:

These visual defects can be related to the physical state of the excipients in your formulation. While cake collapse is often associated with drying above the critical collapse temperature, the crystallization of components can also impact cake structure.

Potential Causes and Solutions:

  • Crystallization of Co-solutes: In formulations containing both this compound and a crystallizing agent like mannitol, the crystallization of mannitol can sometimes be followed by the crystallization of this compound, which could be detrimental to the API's stability.[2] Incomplete crystallization of mannitol can also lead to a lower Tg' and subsequent collapse if primary drying is performed at too high a temperature.

    • Solution: Ensure the annealing step is sufficient to fully crystallize the intended bulking agent without inducing this compound crystallization. The addition of this compound or sucrose can inhibit the crystallization of low concentrations of mannitol.[1]

  • This compound Crystallization: The formation of this compound dihydrate crystals and their subsequent dehydration can alter the cake's microstructure.

    • Solution: Implement strategies to inhibit this compound crystallization, such as adding polymers or other amorphous stabilizers.[2][7] A well-formed amorphous cake is often more elegant and robust.

Frequently Asked Questions (FAQs)

Q1: What is this compound crystallization and why is it a problem during freeze-drying?

This compound is an effective lyoprotectant when it remains in an amorphous, glassy state, where it can stabilize proteins by replacing water and restricting molecular mobility.[8][9] However, during the freezing or annealing stages of lyophilization, this compound can crystallize from the freeze-concentrated solution to form this compound dihydrate.[1][5] This crystallization is problematic because it causes phase separation between the protectant and the protein, leaving the protein vulnerable to stresses during freezing, drying, and storage, which can lead to aggregation and loss of biological activity.[1][2]

Q2: How can I detect if this compound has crystallized in my product?

Detecting this compound crystallization can be challenging because the crystalline dihydrate formed during freezing can dehydrate to a substantially amorphous form during the secondary drying phase.[1][3][4][5] Therefore, analyzing only the final dried product may not reveal the problem.[5]

  • Low-Temperature Powder X-ray Diffraction (XRD): This is the most direct method. It allows for continuous monitoring of the physical state of the formulation throughout the entire freeze-drying cycle.[5]

  • Differential Scanning Calorimetry (DSC): DSC can detect the glass transition of the amorphous phase (Tg') and any exothermic events (crystallization) or endothermic events (melting) that occur upon warming the frozen sample.

  • Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: This technique can also be used to determine the phase distribution of amorphous and crystallized this compound in frozen solutions.[6]

Q3: What are the key factors that promote this compound crystallization?

  • Annealing: Holding the frozen product at a temperature above its glass transition temperature (Tg') for an extended period is a primary cause of crystallization.[1][5]

  • Presence of Crystallizing Co-solutes: Excipients like mannitol, succinic acid, and certain buffer salts can act as seeds, promoting the crystallization of this compound.[2]

  • High Cooling Rates: Counterintuitively, faster cooling rates (>100°C/min) have been shown in some studies to lead to this compound crystallization, while slower rates (≤1°C/min) favored an amorphous state.[6]

  • Storage Temperature: For frozen solutions, storage at intermediate sub-zero temperatures (e.g., -14°C) can increase the rate of protein aggregation more than storage at higher (-8°C) or lower (-20°C) temperatures, which may be linked to the kinetics of crystallization.[6]

Q4: What are the most effective strategies to prevent this compound crystallization?

Prevention strategies involve both formulation design and process control.

  • Formulation Strategy:

    • Add Inhibitors: Incorporate polymers (e.g., PVP, HPMC) or other non-crystallizing sugars (e.g., sucrose) into the formulation.[2][7] These molecules can increase viscosity and sterically hinder the formation of crystal lattices.

    • Optimize Excipient Ratios: The ratio of this compound to the active ingredient can influence stability. One study identified an optimal this compound-to-monoclonal antibody (w/w) ratio of 0.2-2.4 for maintaining stability even with fast cooling.[6]

  • Process Control:

    • Avoid Critical Annealing: If your formulation does not contain a bulking agent that requires crystallization, consider removing or shortening the annealing step.

    • Control Cooling Rate: Employ a slower, controlled cooling rate (e.g., ≤1°C/min) to promote vitrification of the entire formulation.[6]

Data Summary

Table 1: Effect of Additives on this compound Crystallization

Additive TypeExample(s)Mechanism of InhibitionEfficacy Notes
Non-crystallizing Sugars SucroseIncreases the overall glass transition temperature and viscosity of the freeze-concentrate, hindering molecular mobility required for crystallization.[2]Often used in combination with this compound. Sucrose itself can crystallize under certain conditions.[10]
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)Increase viscosity and create a physical barrier to crystal growth through their long-chain reticular structure.[7] Can also form hydrogen bonds with this compound.Highly effective at preventing crystallization of solutes in amorphous solid dispersions.[7]
Proteins/APIs Monoclonal Antibodies (mAbs), Bovine Serum Albumin (BSA)At sufficient concentrations, proteins themselves can act as crystallization inhibitors by increasing viscosity and interfering with lattice formation.[2]The stabilizing effect is dependent on the protein and its concentration.[2][6]
Antifreeze Proteins (AFPs) N/AAFPs have been shown to effectively inhibit this compound crystallization, suggesting a novel approach for cold protection.[11]A specialized and less common approach in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Low-Temperature X-ray Powder Diffraction (XRD) for In-Process Monitoring

  • Objective: To monitor the physical state of this compound during a simulated freeze-drying cycle.[5]

  • Instrumentation: A powder X-ray diffractometer equipped with a variable temperature stage and a vacuum chamber.

  • Methodology:

    • Place approximately 1 mL of the aqueous this compound solution into a custom sample holder within the temperature stage.

    • Seal the sample chamber, which should have a window (e.g., beryllium) transparent to X-rays.[12]

    • Begin the simulated freeze-drying program. A typical program might be:

      • Cooling: Cool the sample from room temperature to -40°C at a controlled rate (e.g., 0.5°C/min).[12]

      • Annealing (optional but recommended for study): Warm the sample to a specific annealing temperature (e.g., -18°C) and hold for a defined period.[5]

      • Primary Drying: Lower the chamber pressure (e.g., to ~200 mTorr) and raise the temperature to the primary drying setpoint (e.g., -25°C).[12]

    • Continuously or periodically collect XRD patterns throughout the entire cycle (e.g., over an angular range of 5° to 40° 2θ).[12]

    • Analyze the diffractograms. The appearance of sharp peaks corresponding to the known pattern of this compound dihydrate indicates crystallization. The absence of these peaks and the presence of a broad halo indicate an amorphous state.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Objective: To determine the glass transition temperature (Tg') of the freeze-concentrate and detect crystallization or melting events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 10-20 mg of the liquid formulation into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run a thermal program that mimics the freezing and warming stages of lyophilization:

      • Equilibrate the sample at room temperature.

      • Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -70°C).

      • Hold at the low temperature for 5-10 minutes.

      • Warm the sample at a controlled rate (e.g., 2-5°C/min) to a temperature above 0°C.

    • Analyze the resulting thermogram:

      • Glass Transition (Tg'): A stepwise change in the heat flow baseline. This is a critical parameter for process design.

      • Crystallization Exotherm: A sharp, upward peak indicating an exothermic event (crystallization) upon warming. This reveals the temperature at which a solute crystallizes.

      • Melt Endotherm: A downward peak indicating the melting of a crystalline phase.

Visualizations

TroubleshootingWorkflow cluster_solutions Implement Solutions start Issue Observed: Loss of API Activity or Cake Appearance Defects check_xtal Hypothesis: This compound Crystallization? start->check_xtal analyze Perform Analysis: 1. Low-Temp XRD 2. DSC check_xtal->analyze is_xtal Crystallization Detected? analyze->is_xtal review_process Review Process Parameters: - Remove/shorten annealing - Optimize cooling rate is_xtal->review_process Yes review_formulation Review Formulation: - Add crystallization inhibitors (polymers, sucrose) - Adjust excipient ratios is_xtal->review_formulation Yes end_revisit Re-evaluate Hypothesis is_xtal->end_revisit No re_analyze Re-run Analysis (XRD/DSC) review_process->re_analyze review_formulation->re_analyze is_fixed Problem Resolved? re_analyze->is_fixed is_fixed->review_process No end_ok Finalize Protocol is_fixed->end_ok Yes

Caption: Troubleshooting workflow for identifying and resolving this compound crystallization.

InhibitionMechanism cluster_amorphous Amorphous System (Desired State) cluster_crystallization Crystallization Event (Undesired State) cluster_mechanism Inhibition Mechanisms tre_a This compound api_a API poly_a Polymer Inhibitor label_a Homogeneous Glassy Matrix: API is stabilized tre_xtal This compound Crystal api_un Unstable API label_xtal Phase Separation: API is unprotected inhibitor Addition of Polymer Inhibitor cluster_amorphous cluster_amorphous inhibitor->cluster_amorphous Promotes cluster_crystallization cluster_crystallization inhibitor->cluster_crystallization Prevents mech1 Increased Viscosity inhibitor->mech1 mech2 Steric Hindrance inhibitor->mech2 mech3 Hydrogen Bonding inhibitor->mech3

Caption: Role of polymer inhibitors in maintaining an amorphous this compound matrix.

References

Technical Support Center: Enhancing Trehalose-Mediated Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of trehalose-mediated protein refolding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during protein refolding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in protein refolding?

A1: this compound is a naturally occurring disaccharide that acts as a protein stabilizer.[1][2] In protein refolding, it primarily functions to prevent protein aggregation by stabilizing partially folded intermediates and promoting the native protein conformation.[3] It is thought to work through a "preferential exclusion" mechanism, where it is excluded from the protein's surface, leading to preferential hydration of the protein, which favors a more compact, folded state.[4][5] It can also replace water around the protein, preserving its structure, a concept known as the "water replacement hypothesis".[6]

Q2: What is a typical starting concentration for this compound in a refolding buffer?

A2: A common starting concentration for this compound in refolding buffers ranges from 0.2 M to 1.0 M.[2][7] The optimal concentration is protein-dependent and should be determined empirically. Some studies have reported using concentrations as high as 1.5 M.[4]

Q3: Can this compound interfere with protein refolding?

A3: Yes, while this compound is beneficial in preventing aggregation, its continued presence at high concentrations can sometimes interfere with the final stages of refolding into the native structure.[3] It is suggested that in vivo, this compound is rapidly hydrolyzed after the initial stress response to allow for the completion of the refolding process by molecular chaperones.[3][4]

Q4: When should I add this compound during the protein purification and refolding process?

A4: this compound can be added at various stages. It can be included in the expression medium to increase the solubility of the expressed protein.[8] More commonly, it is a key component of the refolding buffer during dialysis or dilution methods.[1][8] For long-term storage, it can be added to the final purified protein solution to enhance stability.[2]

Q5: Are there alternatives to this compound for improving refolding efficiency?

A5: Yes, other osmolytes and chemical additives can also be used, often in combination with this compound. These include glycerol, sorbitol, sucrose, and polyethylene glycol (PEG).[1][7] Amino acids like L-arginine and proline are also widely used to suppress aggregation and enhance refolding yields.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated protein refolding.

Problem Possible Cause(s) Suggested Solution(s)
Low Refolding Yield Suboptimal this compound concentration.Optimize the this compound concentration in the refolding buffer. Test a range from 0.2 M to 1.0 M.
Inefficient removal of denaturant.Ensure complete removal of urea or guanidinium chloride through methods like stepwise dialysis or dilution.[8]
Incorrect redox environment for disulfide bond formation.For proteins with disulfide bonds, optimize the ratio of reduced and oxidized glutathione (GSH/GSSG) in the refolding buffer. A common starting ratio is 10:1 to 1:1.[1]
Protein Aggregation High protein concentration in the refolding solution.Decrease the final protein concentration during refolding.[11] Refolding is often more efficient at lower protein concentrations (<0.1 mg/mL).[12]
Suboptimal buffer composition (pH, ionic strength).Screen different pH values (typically between 6.0 and 9.5) and salt concentrations (e.g., NaCl, KCl) to find the optimal conditions for your protein.[13]
Presence of aggregation-prone intermediates.Add aggregation suppressors like L-arginine (0.5 M) or mild detergents (e.g., Triton X-100, CHAPS) to the refolding buffer.[1][10]
Incorrectly Folded Protein (No Activity) Misfolded protein with incorrect disulfide bonds.Include a reducing agent like DTT during denaturation to break incorrect disulfide bonds.[1] Use a redox shuffling system (e.g., GSH/GSSG) during refolding to promote correct bond formation.[1][14]
The continued presence of this compound is inhibiting the final folding step.Consider a two-step refolding process where this compound concentration is reduced in the final stage.
The assay conditions are not optimal.Verify that the functional assay buffer is compatible with the refolding buffer components. Some additives may interfere with the activity assay.[13]
Quantitative Data on Refolding Additives

The following table summarizes the effects of various additives on protein refolding yield from different studies.

Protein Additive(s) Concentration Refolding Yield/Activity Improvement Reference
rhBMP-20.2 M this compound + 0.05% SDS0.2 M / 0.05%55.97% dimer yield[7]
rhBMP-20.5 M Glucose + 0.2% Sarkosyl0.5 M / 0.2%59.91% dimer yield[7]
rhBMP-210 mM NDSB-256 + 0.05% SDS10 mM / 0.05%56.75% dimer yield[7]
LysozymeAcetamideNot specifiedSignificantly improved refolding yield at high protein concentrations.[11]
GFPOptimized Buffer (see protocol)Varied~100% refolding yield[13]
LYZOptimized Buffer (see protocol)Varied74% refolding yield with ~40% higher activity than reference.[13]
G6PD200 mM this compound200 mMShowed positive effect on refolding recovery.[9]
G6PD400 mM Arginine400 mMShowed a significant positive effect on refolding recovery.[9]

Experimental Protocols

Protocol 1: General Protein Refolding by Dilution

This protocol provides a general framework for refolding a denatured protein from inclusion bodies using dilution.

1. Solubilization and Denaturation of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidinium Chloride (GdnHCl) or 8 M Urea, 10 mM DTT). b. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization. c. Centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes to remove any insoluble material. d. Determine the protein concentration of the supernatant.

2. Refolding by Rapid Dilution: a. Prepare a refolding buffer. A typical starting point is 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 0.5 M this compound, 1 mM EDTA. For proteins with disulfide bonds, add a redox system like 5 mM GSH and 0.5 mM GSSG. b. Cool the refolding buffer to 4°C. c. Add the denatured protein solution dropwise into the refolding buffer with gentle, constant stirring. The dilution factor should be at least 1:100 to reduce the denaturant concentration effectively.[8] d. The final protein concentration in the refolding mixture should ideally be low (e.g., 10-50 µg/mL) to minimize aggregation.[12] e. Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.

3. Concentration and Analysis: a. Concentrate the refolded protein using methods like ultrafiltration. b. Analyze the refolded protein for solubility, aggregation (e.g., by size-exclusion chromatography), and biological activity.

Protocol 2: Screening for Optimal Refolding Additives

This protocol outlines a high-throughput screening approach to identify the best combination of additives for your protein of interest.

1. Preparation of Denatured Protein Stock: a. Solubilize and denature the protein from inclusion bodies as described in Protocol 1, step 1.

2. 96-Well Plate Setup: a. Prepare a 96-well plate with an array of refolding buffers. Each well will contain a different combination or concentration of additives. b. A suggested screening matrix could include varying concentrations of:

  • This compound (e.g., 0 M, 0.2 M, 0.5 M, 1.0 M)
  • L-arginine (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M)
  • Glycerol (e.g., 0%, 5%, 10%, 20% v/v)
  • PEG 3350 (e.g., 0%, 0.5%, 1% w/v)
  • Redox couple (e.g., varying ratios of GSH/GSSG) c. Keep the base buffer (e.g., 50 mM Tris-HCl, pH 8.0) and final protein concentration constant across all wells.

3. Refolding and Analysis: a. Dilute the denatured protein stock into each well of the 96-well plate. b. Incubate the plate under desired conditions (e.g., 4°C for 24 hours). c. Assess the refolding efficiency in each well using a suitable method, such as a functional assay, turbidity measurement (for aggregation), or a fluorescence-based assay.[15]

Visualizations

Experimental Workflow for Protein Refolding

G Figure 1. General workflow for protein refolding from inclusion bodies. cluster_0 Upstream Processing cluster_1 Denaturation cluster_2 Refolding cluster_3 Downstream Processing & Analysis ProteinExpression Protein Expression in E. coli CellLysis Cell Lysis & Inclusion Body Isolation ProteinExpression->CellLysis Solubilization Solubilization of Inclusion Bodies (e.g., 6M GdnHCl, 10mM DTT) CellLysis->Solubilization RefoldingMethod Refolding Method Selection Solubilization->RefoldingMethod Dilution Dilution RefoldingMethod->Dilution Rapid Dialysis Dialysis RefoldingMethod->Dialysis Gradual Purification Purification of Refolded Protein (e.g., Chromatography) Dilution->Purification Dialysis->Purification Analysis Analysis of Folded Protein (Activity, Structure) Purification->Analysis G Figure 2. Troubleshooting logic for low protein refolding yield. Start Low Refolding Yield CheckAggregation Is there visible aggregation? Start->CheckAggregation OptimizeProteinConc Decrease Protein Concentration CheckAggregation->OptimizeProteinConc Yes CheckActivity Is the refolded protein inactive? CheckAggregation->CheckActivity No AddSuppressors Add Aggregation Suppressors (e.g., L-Arginine, mild detergents) OptimizeProteinConc->AddSuppressors AddSuppressors->CheckActivity OptimizeRedox Optimize Redox Buffer (GSH/GSSG) CheckActivity->OptimizeRedox Yes CheckBuffer Optimize Buffer Conditions (pH, this compound, Salts) CheckActivity->CheckBuffer No OptimizeRedox->CheckBuffer FinalProtein Correctly Folded Protein CheckBuffer->FinalProtein G Figure 3. Conceptual pathway of this compound-mediated protein stabilization. DenaturedProtein Denatured or Misfolded Protein Aggregation Aggregation DenaturedProtein->Aggregation PartiallyFolded Partially Folded Intermediate DenaturedProtein->PartiallyFolded This compound This compound This compound->PartiallyFolded Stabilizes PartiallyFolded->Aggregation NativeProtein Native, Active Protein PartiallyFolded->NativeProtein

References

Technical Support Center: Overcoming Limitations of Trehalose in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trehalose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are not showing the expected protective or autophagy-inducing effects of this compound. What are the common reasons for this?

A1: Several factors can limit the efficacy of this compound in cell culture models. The most common issues are:

  • Poor Cell Permeability: this compound is a hydrophilic disaccharide and does not readily cross mammalian cell membranes.[1][2][3] For this compound to exert its intracellular effects, such as protein stabilization and autophagy induction, it must be present on both sides of the cell membrane.[1][4]

  • Rapid Hydrolysis by Trehalase: Cells and serum in the culture medium may contain the enzyme trehalase, which rapidly hydrolyzes this compound into two glucose molecules, thereby negating its specific effects.[5][6][7]

  • Suboptimal Concentration or Incubation Time: The effective concentration and incubation time for this compound can vary significantly between cell types.[8][9] Insufficient concentration or duration of exposure may not be enough to elicit a response.

Q2: How can I improve the intracellular delivery of this compound to my cells?

A2: A variety of methods have been developed to enhance the intracellular concentration of this compound:

  • Lipophilic this compound Analogues: Chemically modifying this compound to be more lipophilic can significantly improve its membrane permeability. For example, acetylated this compound derivatives (e.g., 6-O-Ac-Tre) can enter cells and are then hydrolyzed by intracellular esterases to release this compound.[1][10]

  • Advanced Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles can facilitate its entry into cells.[4][11][12][13] PEGylated liposomes, in particular, can improve stability and circulation time in vivo.[14][]

  • Membrane Permeabilization Techniques: Physical methods can be employed to transiently increase membrane permeability, allowing this compound to enter. These methods include thermal stress (cold shock), osmotic stress, and electroporation.[3][4] However, these techniques can be cytotoxic and need to be carefully optimized for each cell type.[4]

  • Engineered Transporters: Some research has explored the use of engineered this compound transporter proteins to facilitate its uptake.[1]

Q3: I'm concerned about this compound being degraded by trehalase in my experimental model. What are my options?

A3: To counteract the effects of trehalase, you can consider the following approaches:

  • Trehalase-Resistant Analogues: Utilize this compound analogues that are resistant to hydrolysis by trehalase. Lactothis compound is a well-studied example that retains the beneficial metabolic effects of this compound.[5][6][7][16]

  • Trehalase Inhibitors: Co-administration of a trehalase inhibitor can prevent the breakdown of this compound.[16] Validamycin A has been shown to be an effective inhibitor in some models.[17] However, the specificity and potential off-target effects of inhibitors should be carefully considered.[18]

Q4: Is this compound toxic to cells at high concentrations?

A4: Generally, this compound is considered to have low cytotoxicity and is approved for human use by the FDA.[3][19] However, some studies have reported cytotoxicity with high concentrations or prolonged exposure, particularly when using stressful delivery methods.[4] For instance, while rat hepatocytes have been shown to tolerate intracellular this compound concentrations up to 250 mM with minimal impact on viability, the optimal non-toxic concentration can be cell-type dependent.[1] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[8]

Q5: Can the use of this compound in my in vivo model promote Clostridioides difficile infection?

A5: There is evidence that this compound consumption can promote the expansion of certain C. difficile ribotypes that can metabolize it.[5][6][7] If this is a concern for your animal studies, using a trehalase-resistant analogue like lactothis compound is a recommended alternative. Lactothis compound has been shown to provide the metabolic benefits of this compound without increasing the abundance or virulence of C. difficile.[5][6][7]

Troubleshooting Guides

Problem 1: Low post-thaw viability of cells cryopreserved with this compound.
Possible Cause Troubleshooting Step Rationale
Insufficient intracellular this compound Use a method to increase intracellular delivery (see FAQ Q2).This compound is most effective as a cryoprotectant when present on both sides of the cell membrane.[2][3][4]
Suboptimal this compound concentration Titrate the extracellular this compound concentration (e.g., 200-500 mM).The optimal concentration can be cell- and tissue-dependent. For example, adding 500 mM this compound to 10% DMSO improved post-thaw live cell count of human foetal skin.[12]
Incorrect incubation time Optimize the incubation time with this compound prior to freezing.A 24-hour incubation with 0.2 M this compound was found to be optimal for bovine endothelial cells.[9]
Inappropriate freezing protocol Ensure a controlled and optimized cooling rate.The cooling rate can significantly impact cell viability during cryopreservation.[20]
Inadequate buffer conditions Verify that the pH and composition of the cryopreservation medium are optimal for your cells.Some cell lines have specific buffer requirements for viability when exposed to this compound.[8]
Problem 2: Inconsistent or no induction of autophagy in cell culture.
Possible Cause Troubleshooting Step Rationale
This compound degradation Use a trehalase-resistant analogue (e.g., lactothis compound) or a trehalase inhibitor.Trehalase in the serum or secreted by cells can hydrolyze this compound into glucose, which will not induce autophagy.[5][16]
Low intracellular concentration Employ a strategy to enhance this compound uptake (see FAQ Q2).Autophagy induction by this compound is an intracellular event.
Cell type is non-responsive Confirm that your cell line is capable of mTOR-independent autophagy.This compound primarily induces autophagy through an mTOR-independent pathway.[19]
Incorrect detection method Use multiple, validated markers to assess autophagic flux (e.g., LC3-II turnover, p62 degradation).Relying on a single marker can be misleading.
Presence of high glucose Ensure the basal media glucose concentration is not excessively high.High glucose levels can counteract the autophagy-inducing effects of this compound.

Quantitative Data Summary

Table 1: Intracellular this compound Concentrations Achieved with Different Delivery Methods
Delivery MethodCell TypeExtracellular ConcentrationIntracellular ConcentrationIncubation TimeReference
6-O-Ac-TreRat Hepatocytes30 mMUp to 250 ± 49 mM6-9 hours[1]
Osmotic StressRed Blood CellsHypertonic solution43.2 mMNot specified[4]
P2Z Receptor PermeabilizationHuman Hematopoietic Cells0.2 MNot specified (sufficient for cryopreservation)Not specified[4]
pH-Responsive NanoparticlesMurine FibroblastsNot specifiedUp to 300 mM40 minutes + cold shock[12]
MicroinjectionHuman Oocytes500 mM (extracellular)150 mMNot applicable[12]
Table 2: Post-Thaw Viability with this compound-Based Cryopreservation
Cell/Tissue TypeThis compound ConditionControl/ComparisonPost-Thaw ViabilityReference
Human Oocytes150 mM intracellular + 500 mM extracellular500 mM extracellular only66% vs. 15%[12]
Mouse Oocytes500 mM intracellular + 500 mM extracellularNot specified80%[12]
Human Adipose-Derived Stem CellspH-responsive nanoparticles + 200 mM extracellular this compound10% DMSOEquivalent[12]
Red Blood CellsNanoparticles + 350 mM extracellular this compoundNot specified91%[12]
Bovine Endothelial Cells24h culture with 0.2M this compound, cryopreserved in 0.2-0.4M this compoundNot specified87 ± 4%[9]

Experimental Protocols

Protocol 1: Intracellular Delivery of this compound using Acetylated Derivative (6-O-Ac-Tre)

This protocol is adapted from studies on primary rat hepatocytes.[1]

  • Cell Seeding: Plate primary hepatocytes on fibronectin-coated 6-well plates at a density of 1.2–1.3 × 10^6 cells/well.

  • Cell Attachment: Allow cells to attach and spread for 24–48 hours in a 10% (v/v) CO2 incubator at 37°C.

  • Incubation with 6-O-Ac-Tre: Prepare a 30 mM solution of 6-O-Ac-Tre in the appropriate cell culture medium. Replace the existing medium with the 6-O-Ac-Tre solution.

  • Incubation Period: Incubate the cells for 6-9 hours to allow for uptake and intracellular deacetylation.

  • Cell Lysis and Analysis:

    • Wash the cells with PBS to remove extracellular 6-O-Ac-Tre.

    • Lyse the cells and immediately freeze the lysate or keep it on ice to prevent further enzymatic activity.

    • Measure the intracellular this compound concentration using a suitable method, such as LC-MS/MS.[21]

Protocol 2: Cryopreservation of Adherent Cells Using this compound

This protocol is based on a method optimized for a bovine endothelial cell line.[9]

  • Pre-incubation: Culture the adherent cells in their standard growth medium supplemented with 0.2 M this compound for 24 hours at 37°C.

  • Preparation of Cryopreservation Medium: Prepare a cryopreservation solution consisting of Eagle's Minimum Essential Medium (EMEM) buffered with sodium bicarbonate to a pH of 7.4, containing 0.2 M to 0.4 M this compound.

  • Cell Harvest: Detach the cells from the culture vessel using standard methods (e.g., trypsinization).

  • Resuspension: Resuspend the cell pellet in the prepared cryopreservation medium.

  • Freezing: Aliquot the cell suspension into cryovials and freeze using a controlled-rate freezer at approximately -1°C/minute.

  • Storage: Transfer the cryovials to liquid nitrogen for long-term storage.

  • Thawing: Thaw the cells rapidly in a 37°C water bath and transfer them to pre-warmed standard growth medium.

  • Viability Assessment: Assess cell viability using a suitable assay (e.g., resazurin reduction assay) after allowing the cells to recover.

Visualizations

experimental_workflow_trehalose_delivery cluster_permeability Challenge: Poor Cell Permeability cluster_solutions Solutions for Intracellular Delivery cluster_outcome Desired Outcome Poor_Permeability This compound in Extracellular Space Analogues Lipophilic Analogues (e.g., 6-O-Ac-Tre) Poor_Permeability->Analogues Chemical Modification Delivery_Systems Delivery Systems (Liposomes, Nanoparticles) Poor_Permeability->Delivery_Systems Encapsulation Permeabilization Membrane Permeabilization (e.g., Electroporation) Poor_Permeability->Permeabilization Physical Methods Intracellular_this compound This compound in Cytoplasm Analogues->Intracellular_this compound Delivery_Systems->Intracellular_this compound Permeabilization->Intracellular_this compound

Caption: Strategies to overcome the poor cell permeability of this compound.

signaling_pathway_trehalose_hydrolysis This compound This compound Trehalase Trehalase This compound->Trehalase Substrate Glucose Glucose Trehalase->Glucose Hydrolysis No_Effect Loss of this compound-Specific Effects Glucose->No_Effect Lactothis compound Trehalase-Resistant Analogue (Lactothis compound) Lactothis compound->Trehalase Resistant to Hydrolysis Beneficial_Effects Desired Biological Effects (Autophagy, Protection) Lactothis compound->Beneficial_Effects Inhibitor Trehalase Inhibitor (e.g., Validamycin A) Inhibitor->Trehalase Inhibition

Caption: Overcoming trehalase-mediated degradation of this compound.

logical_relationship_troubleshooting Experiment_Fails Experiment Fails (e.g., Low Viability, No Autophagy) Check_Permeability Is intracellular delivery a limiting factor? Experiment_Fails->Check_Permeability Check_Degradation Is trehalase activity a concern? Check_Permeability->Check_Degradation No Improve_Delivery Enhance Delivery (See FAQ Q2) Check_Permeability->Improve_Delivery Yes Check_Conditions Are concentration and incubation optimal? Check_Degradation->Check_Conditions No Block_Degradation Use Analogues or Inhibitors (See FAQ Q3) Check_Degradation->Block_Degradation Yes Optimize_Protocol Perform Dose-Response & Time-Course Check_Conditions->Optimize_Protocol Yes Success Successful Experiment Improve_Delivery->Success Block_Degradation->Success Optimize_Protocol->Success

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Enzymatic Trehalose Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using enzymatic assays to quantify trehalose.

Troubleshooting Guide

This guide addresses specific issues that may arise during enzymatic this compound quantification experiments.

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Signal Inactive or degraded enzymes.- Ensure enzymes are stored at the correct temperature and have not expired.- Thaw enzymes on ice and keep them at 4°C during the assay.[1]
Incorrect assay buffer temperature.- Equilibrate all reagents, except enzymes, to the specified assay temperature before use.[1]
Insufficient this compound concentration in the sample.- Concentrate the sample or use a larger sample volume.- Ensure the this compound concentration falls within the assay's dynamic range.[2][3][4]
High Background Signal Presence of endogenous glucose in the sample.- Include a blank control that omits the trehalase enzyme to measure the initial glucose concentration. Subtract this value from the final reading.- For samples with very high glucose, consider a sample preparation step to remove it.[2][3]
Contaminated reagents.- Use fresh, high-purity water and reagents to prepare buffers and solutions.
Non-linear Standard Curve Pipetting errors.- Ensure accurate and consistent pipetting, especially for the standards.[1]
Incorrect standard concentrations.- Prepare fresh serial dilutions of the this compound standard and double-check calculations.
Saturation of the reaction.- If the curve plateaus at high concentrations, the enzyme may be saturated. Extend the dynamic range by diluting the standards further.[5]
Inconsistent or Variable Results Air bubbles in wells.- Be careful to avoid introducing air bubbles when pipetting. Bubbles can interfere with absorbance readings.[1]
Incomplete mixing of reagents.- Gently tap the plate after adding all reagents to ensure thorough mixing.[1]
Sample precipitation or turbidity.- Centrifuge samples to remove any precipitates before performing the assay.[1]
Enzyme Inhibition High this compound concentrations.- High concentrations of this compound can increase solution viscosity and potentially inhibit enzyme activity. Dilute the sample if necessary.[6][7]
Presence of interfering substances in the sample matrix.- Run an internal standard by spiking a known amount of this compound into a sample to check for recovery and identify potential inhibition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic this compound quantification assay?

A1: The enzymatic assay for this compound quantification is a coupled enzyme reaction. First, the enzyme trehalase hydrolyzes this compound into two molecules of glucose.[8][9] Next, hexokinase (HK) and ATP are used to phosphorylate glucose to glucose-6-phosphate (G-6-P).[2][8] Finally, glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes G-6-P, which is coupled to the reduction of NADP+ to NADPH.[2][8] The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of this compound in the sample.[2][9]

Q2: My samples are from a complex biological matrix. How can I be sure the assay is specific for this compound?

A2: The enzymatic assay is generally specific for this compound because the trehalase enzyme specifically targets the α,α-1,1-glycosidic bond in this compound.[8] However, to confirm specificity in a complex matrix, you can run a control sample that has not been treated with trehalase. This will account for any endogenous glucose. Additionally, comparing your results with an alternative method like HPLC or LC-MS/MS can provide further validation.[2][3]

Q3: What is the typical dynamic range for an enzymatic this compound assay?

A3: The dynamic range can vary between different commercial kits, but it typically falls within the micromolar range. For example, a common range is from 21 µM to 4 mM of this compound.[5] It is crucial to prepare a standard curve that covers the expected concentration of this compound in your samples.[2][5]

Q4: Can I use a plate reader for this assay?

A4: Yes, this assay is well-suited for a 96-well plate format, allowing for high-throughput analysis. Ensure your plate reader is capable of measuring absorbance at 340 nm.[2]

Q5: How should I prepare my samples before the assay?

A5: Sample preparation depends on the sample type. For cell lysates or tissue extracts, you may need to homogenize the sample and then centrifuge it to remove debris. It is also important to determine the protein concentration to normalize your results. If high levels of endogenous glucose are expected, a pre-treatment step might be necessary.[2][3] Always ensure your final sample is a clear solution.[1]

Comparison of this compound Quantification Methods

The following table summarizes the key quantitative parameters of different methods used for this compound quantification, providing a basis for selecting the most appropriate assay for your research needs.[2][3][4]

ParameterEnzymatic AssayHPLC-RIDLC-MS/MS
Limit of Detection (LOD) 6.3 µM0.6 mM22 nM
Limit of Quantification (LOQ) 21 µM2.2 mM28 nM
Dynamic Range ~21 µM - 4 mM~2.2 mM - 100 mM~0.03 µM - 100 µM
Primary Advantage Rapid and cost-effectiveReliable for high concentrationsHigh sensitivity and specificity
Primary Disadvantage Susceptible to interference from endogenous glucoseLower sensitivityRequires specialized equipment

Detailed Experimental Protocol: Enzymatic this compound Assay

This protocol provides a general methodology for the quantification of this compound in a 96-well plate format. Note that specific volumes and incubation times may vary depending on the commercial kit used.

Materials:

  • This compound Assay Kit (containing trehalase, hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)

  • This compound standard

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Incubator set to 37°C

  • Precision pipettes and tips

  • Your prepared samples

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer. Equilibrate all components to room temperature before use, except for the enzymes, which should be kept on ice.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard.

    • Perform serial dilutions to create a range of standards (e.g., 0, 25, 50, 100, 250, 500, 1000 µM).

  • Sample Preparation:

    • Thaw your samples on ice. If they appear cloudy or contain precipitates, centrifuge them at high speed for 5-10 minutes and use the clear supernatant.

    • Dilute your samples as necessary to ensure the this compound concentration falls within the linear range of the standard curve.

  • Assay Reaction:

    • Pipette standards and samples into the wells of the 96-well plate.

    • For each sample, prepare a "sample blank" well that will not receive the trehalase enzyme. This will be used to measure endogenous glucose.

    • Add the reaction mixture (containing HK, G6P-DH, ATP, and NADP+) to all wells.

    • Add the trehalase enzyme to the standard wells and the sample wells (but not the sample blank wells).

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).

  • Measurement:

    • Measure the absorbance of all wells at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the zero standard (blank) from all standard readings.

    • Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

    • Determine the equation of the line from the linear regression of the standard curve.

    • For each sample, subtract the absorbance of its corresponding sample blank to correct for endogenous glucose.

    • Use the standard curve equation to calculate the this compound concentration in your samples.

    • Remember to account for any dilution factors used during sample preparation.

Visualizations

experimental_workflow Enzymatic this compound Quantification Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation pipette Pipette Standards & Samples reagent_prep->pipette standard_prep Standard Curve Preparation standard_prep->pipette sample_prep Sample Preparation sample_prep->pipette add_reagents Add Reaction Mix & Trehalase pipette->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Absorbance at 340 nm incubate->measure calculate Calculate Concentrations measure->calculate

Caption: Experimental workflow for enzymatic this compound quantification.

trehalose_pathway This compound Biosynthesis and Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling & Function g6p Glucose-6-Phosphate tps This compound-6-Phosphate Synthase (TPS) g6p->tps udpg UDP-Glucose udpg->tps t6p This compound-6-Phosphate (T6P) tps->t6p tpp This compound-6-Phosphate Phosphatase (TPP) t6p->tpp signaling Sugar Signaling (Regulation of Metabolism) t6p->signaling This compound This compound tpp->this compound stress_response Stress Protection (Osmoprotectant) This compound->stress_response

Caption: this compound biosynthesis and its role in signaling and stress response.

References

Technical Support Center: Stability of Trehalose Under Different Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trehalose under various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values and temperatures?

A1: this compound is known for its exceptional stability across a wide range of pH values and temperatures. It is significantly more stable than other common disaccharides, such as sucrose. In aqueous solutions, this compound can withstand heating at 100°C for 24 hours in a pH range of 3.5 to 10 without significant degradation[1]. Its remarkable stability is attributed to the low energy of the 1,1-glycosidic bond connecting the two glucose units[1].

The half-life for the spontaneous hydrolysis of this compound at 25°C is estimated to be 6.6 million years, compared to 440 years for sucrose under the same conditions[2][3]. This inherent stability makes it an excellent choice for formulations requiring heat sterilization or long-term storage.

Q2: What is the impact of the enzyme trehalase on this compound stability?

A2: Trehalase (EC 3.2.1.28) is an enzyme that specifically catalyzes the hydrolysis of this compound into two molecules of glucose[4]. The presence of trehalase will lead to the rapid degradation of this compound. This enzyme is found in a wide variety of organisms, including bacteria, fungi, plants, and animals[4]. Therefore, it is crucial to ensure that experimental systems, particularly those involving biological extracts or cell cultures, are free from trehalase activity if the stability of this compound is to be maintained. The optimal pH for trehalase activity varies depending on the source of the enzyme, with many bacterial trehalases functioning optimally between pH 6.5 and 7.5[4].

Q3: Is this compound susceptible to the Maillard reaction?

A3: this compound is a non-reducing sugar, which makes it highly resistant to the Maillard reaction[1]. This reaction, a form of non-enzymatic browning, occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid or protein. Since the anomeric carbons of both glucose units in this compound are involved in the glycosidic bond, there are no free aldehyde groups to participate in this reaction[5]. This property is a significant advantage in formulations containing proteins or amino acids, as it prevents the undesirable coloration and potential toxicity associated with Maillard products[6]. In contrast, sucrose can hydrolyze to form the reducing sugars glucose and fructose, which can then participate in the Maillard reaction, especially at lower pH and elevated temperatures[6].

Q4: How does the physical state (amorphous vs. crystalline) of this compound affect its stability and function as a stabilizer?

A4: For this compound to be an effective stabilizer, particularly for proteins during freeze-drying, it must remain in an amorphous (glassy) state[7][8]. In this state, the high viscosity of the this compound glass restricts the molecular mobility of the embedded protein, preventing denaturation and aggregation[9]. The glass transition temperature (Tg) of this compound is the highest among all disaccharides, contributing to its superior stabilizing properties[5].

However, this compound can crystallize during freeze-drying, especially during the annealing or drying stages, which can compromise its protective effects[7][10]. The crystallization of this compound dihydrate can lead to the loss of its stabilizing function[10][11]. Therefore, it is essential to optimize freeze-drying protocols to prevent the crystallization of this compound.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Formulation

If you observe a loss of this compound in your formulation, consider the following potential causes and troubleshooting steps.

Troubleshooting Workflow:

G Troubleshooting: Unexpected this compound Degradation Start Start: Unexpected this compound Degradation Observed Check_pH Measure pH of the formulation Start->Check_pH pH_Extremes Is pH outside the 3.5-10 range? Check_pH->pH_Extremes Adjust_pH Adjust pH to be within the stable range (3.5-10) pH_Extremes->Adjust_pH Yes Check_Enzyme Suspect Enzymatic Degradation pH_Extremes->Check_Enzyme No End Problem Resolved Adjust_pH->End Assay_Trehalase Perform a trehalase activity assay Check_Enzyme->Assay_Trehalase Trehalase_Present Is trehalase activity detected? Assay_Trehalase->Trehalase_Present Inactivate_Enzyme Inactivate trehalase (e.g., heat treatment if compatible with other components) or use a trehalase inhibitor Trehalase_Present->Inactivate_Enzyme Yes Check_Storage Review storage conditions (temperature and duration) Trehalase_Present->Check_Storage No Inactivate_Enzyme->End High_Temp Was the formulation exposed to extreme heat? Check_Storage->High_Temp Optimize_Storage Optimize storage conditions (lower temperature) High_Temp->Optimize_Storage Yes High_Temp->End No Optimize_Storage->End

Caption: Troubleshooting workflow for unexpected this compound degradation.

Issue 2: Protein Aggregation During Freeze-Drying with this compound

If you are experiencing protein aggregation despite using this compound as a lyoprotectant, consider the following.

Troubleshooting Workflow:

G Troubleshooting: Protein Aggregation During Freeze-Drying Start Start: Protein Aggregation Observed Check_Concentration Verify this compound concentration Start->Check_Concentration Concentration_Optimal Is the this compound concentration optimal for your protein? Check_Concentration->Concentration_Optimal Optimize_Concentration Optimize this compound concentration (e.g., test a range of concentrations) Concentration_Optimal->Optimize_Concentration No Check_Crystallization Investigate this compound crystallization Concentration_Optimal->Check_Crystallization Yes Optimize_Concentration->Check_Crystallization Analyze_Physical_State Analyze the physical state of the freeze-dried cake (e.g., using XRD or DSC) Check_Crystallization->Analyze_Physical_State Crystallization_Detected Is this compound crystallization detected? Analyze_Physical_State->Crystallization_Detected Modify_Protocol Modify freeze-drying protocol (e.g., adjust cooling/heating rates, annealing step) to prevent crystallization Crystallization_Detected->Modify_Protocol Yes Check_pH_Shift Consider pH shifts during freezing Crystallization_Detected->Check_pH_Shift No End Problem Resolved Modify_Protocol->End Measure_pH_Post_Thaw Measure pH of the formulation after a freeze-thaw cycle Check_pH_Shift->Measure_pH_Post_Thaw pH_Shift_Detected Is a significant pH shift observed? Measure_pH_Post_Thaw->pH_Shift_Detected Adjust_Buffer Adjust buffer system to minimize pH shifts during freezing pH_Shift_Detected->Adjust_Buffer Yes pH_Shift_Detected->End No Adjust_Buffer->End

Caption: Troubleshooting workflow for protein aggregation with this compound.

Quantitative Data on this compound Stability

The following tables summarize key quantitative data regarding the stability of this compound.

Table 1: Stability of this compound in Aqueous Solution

ParameterConditionResultReference
pH StabilitypH 3.5 - 10 at 100°C for 24 hoursNo significant degradation[1]
Spontaneous Hydrolysis Half-life25°C in water6.6 x 106 years[2][3]

Table 2: Comparison of Glass Transition Temperatures (Tg) of Disaccharides

DisaccharideAnhydrous Tg (°C)Reference
This compound~117[5]
Sucrose~65[5]
Maltose~87[5]

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This workflow outlines the general steps to assess the stability of this compound in a given formulation.

G General Workflow: Assessing this compound Stability Start Start: Prepare this compound-Containing Formulation Initial_Quantification Quantify initial this compound concentration (t=0) Start->Initial_Quantification Stress_Conditions Expose formulation to experimental stress conditions (e.g., elevated temperature, specific pH, freeze-drying) Initial_Quantification->Stress_Conditions Time_Points Collect samples at predefined time points Stress_Conditions->Time_Points Quantify_this compound Quantify this compound concentration in each sample Time_Points->Quantify_this compound Analyze_Data Analyze data to determine the rate of degradation Quantify_this compound->Analyze_Data Characterize_Products Characterize degradation products (optional, e.g., using chromatography) Analyze_Data->Characterize_Products End End: Conclude on this compound Stability Characterize_Products->End

Caption: General workflow for assessing the stability of this compound.

Protocol 2: Enzymatic Assay for this compound Quantification

This method is based on the hydrolysis of this compound to glucose by trehalase, followed by the quantification of glucose.

Materials:

  • Trehalase enzyme

  • Glucose oxidase/peroxidase assay kit

  • Sodium acetate buffer (pH 4.5)

  • Sample containing this compound

  • Control sample without this compound

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in sodium acetate buffer to a concentration within the linear range of the glucose assay.

  • Control Reaction: Prepare a control reaction for each sample by adding the diluted sample to the buffer without trehalase. This will measure any pre-existing glucose.

  • Enzymatic Reaction: To the test samples, add trehalase enzyme and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete hydrolysis of this compound.

  • Glucose Quantification: Stop the enzymatic reaction (e.g., by heat inactivation). Quantify the amount of glucose in both the test and control samples using a glucose oxidase/peroxidase assay kit according to the manufacturer's instructions.

  • Calculation: Subtract the glucose concentration of the control sample from the test sample to determine the amount of glucose produced from this compound hydrolysis. Convert the amount of glucose to the initial amount of this compound (1 mole of this compound yields 2 moles of glucose).

This protocol is adapted from principles described in the literature for the enzymatic assay of this compound[12].

References

Technical Support Center: The Interference of Trehalose in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential interferences of trehalose in various cellular assays. Find troubleshooting guides and frequently asked questions (FAQs) below to ensure the accuracy and reliability of your experimental results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Questions

    • Protein Quantification Assays

    • Cell Viability Assays

    • Oxidative Stress Assays

    • Glucose Metabolism Assays

  • Troubleshooting Guides

    • Unexpected Results in Protein Quantification Assays

    • Inconsistent Readings in MTT/MTS Cell Viability Assays

    • Altered Readouts in Reactive Oxygen Species (ROS) Assays

    • Inaccurate Measurements in Glucose Uptake/Metabolism Assays

  • Experimental Protocols

    • Protocol for Mitigating this compound Interference in Bradford Protein Assay

    • Protocol for Accounting for this compound's Biological Effects in ROS Assays

  • Signaling Pathways and Workflows

    • Logical Workflow for Troubleshooting this compound Interference

    • Signaling Pathway: this compound's Influence on Oxidative Stress

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a naturally occurring, non-reducing disaccharide composed of two glucose molecules. In cell culture, it is often used as a cryoprotectant and a stabilizer for proteins and cellular structures.[1][2] It has also been shown to induce autophagy and protect cells from various stresses, including oxidative stress.[1]

Q2: How can this compound interfere with cellular assays?

A2: this compound can interfere with cellular assays in two primary ways:

  • Direct Chemical Interference: The chemical properties of this compound or its breakdown products (glucose) can directly interact with assay reagents, leading to false positive or negative results.

  • Biological Effects: this compound can induce physiological changes in cells, such as altering metabolic activity, reducing oxidative stress, or affecting cell proliferation. These biological effects will be reflected in the assay readouts.

Protein Quantification Assays

Q3: Can this compound interfere with the Bradford protein assay?

A3: Yes, high concentrations of this compound can interfere with the Bradford protein assay.[3][4] Disaccharides at milligram levels have been shown to mimic the protein-dye binding reaction, leading to an overestimation of protein concentration.[3][4]

Q4: Does this compound affect the BCA (Bicinchoninic Acid) protein assay?

A4: While this compound itself is a non-reducing sugar, it can be hydrolyzed into glucose, a reducing sugar. Reducing sugars are known to interfere with the BCA assay by reducing Cu2+ to Cu1+, leading to a false-positive signal and an overestimation of protein concentration.[5] Therefore, the presence of trehalase activity in a sample could lead to interference. One user on a research forum suggested using this compound as a non-interfering stabilizer in contrast to sucrose for BCA assays, implying that direct interference is minimal without enzymatic breakdown.[6]

Cell Viability Assays

Q5: I am seeing altered cell viability in my MTT/MTS assay when I treat my cells with this compound. Is this interference?

A5: This is more likely a reflection of the biological activity of this compound rather than direct chemical interference with the assay reagents. This compound can impact cell proliferation and metabolic activity, which is what tetrazolium-based assays like MTT and MTS measure as a proxy for cell viability. Therefore, any observed changes are likely due to the physiological effects of this compound on the cells.

Q6: How can I be sure that the results from my MTT assay in the presence of this compound are accurate?

A6: It is crucial to include proper controls. This includes a "this compound only" control (cells treated with this compound at the same concentration as your experimental conditions) to assess its baseline effect on cell viability. Additionally, consider using an orthogonal method for measuring cell viability that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Oxidative Stress Assays

Q7: My reactive oxygen species (ROS) levels are lower in cells treated with this compound. Is the this compound interfering with my ROS detection probe?

A7: this compound has known antioxidant properties and can reduce intracellular ROS levels.[7] Therefore, the observed decrease in ROS is likely a true biological effect of this compound and not a chemical interference with the fluorescent probe (e.g., DCFH-DA, DHE, MitoSOX).

Q8: How should I design my experiment to accurately measure ROS in the presence of this compound?

A8: Your experimental design should aim to distinguish between the baseline antioxidant effect of this compound and its effect on your experimental condition. Include a control group of cells treated with this compound alone to quantify its intrinsic ROS-scavenging activity. Compare this to your experimental group where cells are co-treated with this compound and your stimulus of interest.

Glucose Metabolism Assays

Q9: Can I use this compound in my cell culture medium when I am performing a glucose uptake assay?

A9: It is highly discouraged. This compound is composed of two glucose molecules, and its presence can significantly interfere with assays that measure glucose levels or glucose uptake.[8][9] Many commercial this compound detection kits, for instance, are based on the enzymatic conversion of this compound to glucose, which is then quantified.[8][9][10] This principle highlights the direct potential for interference in any glucose-based assay.

Q10: What are the alternatives if I need to use a disaccharide in my glucose metabolism experiments?

A10: If a disaccharide is necessary for osmolarity or other purposes, consider using one that is not readily hydrolyzed to glucose by mammalian cells, or ensure your assay can specifically distinguish between glucose and the disaccharide. However, the most reliable approach is to omit any supplemental sugars that could confound the results of a glucose metabolism assay.

Troubleshooting Guides

Troubleshooting Unexpected Results in Protein Quantification Assays
Issue Potential Cause Recommended Solution
Higher than expected protein concentration in Bradford assay. This compound at high concentrations (mg/mL range) is interfering with the Coomassie dye binding.[3][4]1. Dilute the sample: If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to a non-interfering level.2. Precipitate the protein: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the this compound-containing buffer before performing the assay.[4][11]3. Use an alternative assay: Consider using a protein assay that is less susceptible to interference from sugars, such as the Lowry assay, after appropriate sample preparation.
Inconsistent protein concentration readings in BCA assay. Potential hydrolysis of this compound to glucose by trehalase in the sample, as reducing sugars interfere with the BCA assay.[5]1. Heat-inactivate enzymes: If trehalase activity is suspected, heat the sample to inactivate enzymes before performing the assay.2. Dilute the sample: Dilution can lower the concentration of any interfering substances.3. Protein precipitation: As with the Bradford assay, precipitating the protein can remove interfering components.[12]
Troubleshooting Inconsistent Readings in MTT/MTS Cell Viability Assays
Issue Potential Cause Recommended Solution
Increased or decreased cell viability with this compound treatment alone. This is likely a biological effect. This compound can influence cell proliferation and metabolic health.1. Establish a baseline: Always include a "this compound only" control to understand its specific effect on your cell type.2. Optimize this compound concentration: Determine the concentration range of this compound that does not significantly impact baseline cell viability for your experimental duration.3. Use an orthogonal viability assay: Confirm your findings with a non-metabolic assay like trypan blue or an LDH cytotoxicity assay.
High variability between replicate wells. This can be due to uneven cell seeding, edge effects in the plate, or incomplete solubilization of formazan crystals.1. Ensure homogenous cell suspension: Thoroughly mix your cell suspension before and during plating.2. Avoid edge effects: Do not use the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or media.[13]3. Complete formazan solubilization: Ensure the formazan crystals are fully dissolved by gentle pipetting or extended shaking before reading the absorbance.[14][15]
Troubleshooting Altered Readouts in Reactive Oxygen Species (ROS) Assays
Issue Potential Cause Recommended Solution
Consistently lower ROS levels in all this compound-treated groups. This compound has intrinsic antioxidant properties that can scavenge ROS.[7]1. Include a this compound-only control: This will allow you to quantify the baseline ROS reduction by this compound itself.2. Normalize to the this compound control: Express the ROS levels in your experimental groups relative to the this compound-only control to isolate the effect of your treatment.3. Consider the timing of treatment: If possible, add this compound after the initial ROS-inducing stimulus to differentiate between preventative and scavenging effects.
Troubleshooting Inaccurate Measurements in Glucose Uptake/Metabolism Assays
Issue Potential Cause Recommended Solution
High background or non-specific signal in glucose assays. This compound in the medium is being measured as glucose, either directly or after enzymatic breakdown.[8][9]1. Omit this compound from the culture medium: This is the most straightforward solution. Culture cells in this compound-free medium for a sufficient period before the assay to wash out any residual this compound.2. Use a glucose-free medium as a base: For the duration of the experiment, switch to a glucose-free medium supplemented with a known concentration of glucose and your experimental compounds, but without this compound.3. Run a "no-cell" control: Include a well with your this compound-containing medium but no cells to determine the background signal from this compound interference.

Experimental Protocols

Protocol for Mitigating this compound Interference in Bradford Protein Assay

This protocol uses acetone precipitation to remove interfering substances like this compound before protein quantification.

  • Sample Preparation:

    • Take 100 µL of your protein sample containing this compound.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetone to the sample.

    • Vortex briefly and incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant which contains the this compound.

    • Air-dry the protein pellet for 5-10 minutes to remove residual acetone.

  • Protein Solubilization:

    • Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., 100 µL of PBS).

  • Bradford Assay:

    • Proceed with the standard Bradford assay protocol using your resuspended protein sample.

    • Prepare your protein standards in the same compatible buffer.

Protocol for Accounting for this compound's Biological Effects in ROS Assays

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) as an example.

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Treatment Groups:

    • Control: Untreated cells.

    • This compound Only: Cells treated with the experimental concentration of this compound.

    • Stimulus Only: Cells treated with the ROS-inducing agent.

    • Co-treatment: Cells treated with both this compound and the ROS-inducing agent.

  • Incubation:

    • Incubate cells with the respective treatments for the desired duration.

  • Probe Loading:

    • Remove the treatment media and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[16]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence of the "Co-treatment" group to the "this compound Only" group to determine the effect of the stimulus in the presence of this compound's baseline antioxidant activity.

Signaling Pathways and Workflows

Troubleshooting_Workflow Logical Workflow for Troubleshooting this compound Interference start Unexpected Assay Result with this compound is_bio_effect Is this compound known to have a biological effect on this assay's readout (e.g., metabolism, ROS)? start->is_bio_effect is_chem_interference Is this compound or its byproducts (glucose) known to chemically interfere with the assay reagents? is_bio_effect->is_chem_interference No bio_effect_yes Likely a Biological Effect is_bio_effect->bio_effect_yes Yes chem_interference_yes Likely Chemical Interference is_chem_interference->chem_interference_yes Yes run_controls Run appropriate controls: - this compound only - Orthogonal assay is_chem_interference->run_controls Unsure bio_effect_yes->run_controls modify_protocol Modify protocol: - Dilute sample - Precipitate protein - Omit this compound chem_interference_yes->modify_protocol interpret_biologically Interpret results as a physiological response to this compound run_controls->interpret_biologically re_run_assay Re-run assay with modified protocol modify_protocol->re_run_assay

Caption: Logical workflow for troubleshooting this compound interference.

Trehalose_ROS_Pathway Signaling Pathway: this compound's Influence on Oxidative Stress This compound This compound cellular_uptake Cellular Uptake This compound->cellular_uptake direct_scavenging Direct ROS Scavenging cellular_uptake->direct_scavenging nrf2_activation Activation of Nrf2 Pathway cellular_uptake->nrf2_activation ros Reactive Oxygen Species (ROS) direct_scavenging->ros inhibits antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD) nrf2_activation->antioxidant_enzymes promotes antioxidant_enzymes->ros neutralizes oxidative_stress Cellular Oxidative Stress ros->oxidative_stress

Caption: Signaling pathway of this compound's influence on oxidative stress.

References

optimizing delivery methods for trehalose in therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing delivery methods for trehalose in therapeutic applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of this compound delivery systems.

1. Nanoparticle Formulation Issues

Question/Issue Possible Causes Troubleshooting Steps
Why are my this compound-loaded nanoparticles aggregating? - Inappropriate polymer/lipid concentration.- Incorrect pH of the solution.- Insufficient surface charge (zeta potential close to zero).- Presence of salts that screen surface charges.[1]- Optimize the concentration of the encapsulating material (e.g., chitosan, PLGA).- Adjust the pH of the formulation buffer to ensure optimal polymer solubility and particle stability.- Measure the zeta potential. A value further from zero (e.g., > ±25 mV) indicates better colloidal stability.[1]- Use deionized water or a low-salt buffer during formulation.[2]
What causes low this compound encapsulation efficiency in my nanoparticles? - Poor interaction between this compound and the nanoparticle matrix.- Rapid diffusion of this compound into the external phase during formulation.- Suboptimal nanoparticle formation parameters (e.g., stirring speed, temperature).- For chitosan nanoparticles, optimize the chitosan to tripolyphosphate (TPP) mass ratio.[3]- Employ a method that enhances encapsulation, such as a soaking-freeze-drying-heating procedure for Pluronic nanocapsules.[4]- Adjust the stirring speed and temperature during the nanoprecipitation or ionic gelation process.[5]
My nanoparticle size is too large and the polydispersity index (PDI) is high. What should I do? - High concentration of encapsulating materials.- Inefficient mixing during formulation.- Aggregation of nanoparticles.- Reduce the concentration of the polymer or lipid.- Increase the stirring speed or use sonication to ensure uniform mixing.[6]- Check for and address causes of aggregation as mentioned above. A high PDI (>0.3) suggests a non-uniform and unstable formulation.[7]

2. Liposome Formulation Issues

Question/Issue Possible Causes Troubleshooting Steps
Why is the encapsulation efficiency of this compound in my liposomes low? - Insufficient hydration of the lipid film.- Use of lipids that do not form stable bilayers with this compound.- Incorrect pH or ionic strength of the hydration buffer.- Ensure complete hydration of the lipid film by vortexing or sonication for an adequate duration.- Incorporate a small amount of negatively charged lipid (e.g., phosphatidylserine) to improve stability.[8]- Optimize the pH and ionic strength of the this compound solution used for hydration.
My liposomes are unstable and leaking the encapsulated this compound. - Suboptimal lipid composition.- Inappropriate storage conditions (temperature, pH).- Fusion of liposomes during storage.[9]- Optimize the lipid composition, for example, by adjusting the cholesterol content to modulate membrane fluidity.- Store liposomes at an appropriate temperature (often 4°C) and in a buffer that maintains their stability.- Include this compound both inside and outside the liposomes during preparation to act as a cryoprotectant and stabilizer during freeze-drying and storage.[9][10]
I'm observing significant aggregation of my liposomes after freeze-drying. - Insufficient amount of cryoprotectant.- Inappropriate freezing and drying rates.- Ensure an adequate ratio of this compound to lipid. A mass ratio of 1.8 g of this compound per gram of phospholipid has been shown to be effective.[10]- Optimize the freeze-drying cycle, including the freezing rate and primary and secondary drying times and temperatures.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the therapeutic application and delivery of this compound.

1. General Questions

  • What are the main challenges in delivering this compound for therapeutic purposes? this compound faces two primary challenges for therapeutic use: poor bioavailability due to its hydrophilic nature and susceptibility to degradation by the enzyme trehalase in the gut.[12][13] Its inability to readily cross cell membranes also necessitates the use of delivery systems for intracellular applications.[14]

  • What are the most common methods for delivering this compound into cells? Common methods include encapsulation in nanoparticles (e.g., chitosan, PLGA, lipid-based) and liposomes.[7][14][15] Other investigated methods include freeze-induced uptake, electroporation, and the use of cell-penetrating peptides.[12][14]

  • How does this compound exert its therapeutic effects, particularly in neurodegenerative diseases? this compound is believed to work through several mechanisms, including the induction of autophagy to clear misfolded protein aggregates, stabilization of proteins, and reduction of oxidative stress and neuroinflammation.[16][17][18][19]

2. Questions on Specific Applications

  • What is the optimal concentration of this compound for cryopreservation? The optimal concentration of this compound for cryopreservation typically ranges from 100 mM to 400 mM when used as a supplement to standard cryoprotectants like DMSO.[12] However, the ideal concentration can vary depending on the cell type and the specific cryopreservation protocol.[12][20][21] For some applications, concentrations as high as 1 M have been used effectively.[22]

  • Can this compound be delivered to the brain? Direct delivery of this compound to the brain is challenging due to the blood-brain barrier. However, studies are exploring the use of nanoparticles designed to cross this barrier.[23][24] Intranasal administration is another promising route being investigated for brain delivery.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound delivery systems.

Table 1: Characteristics of this compound-Loaded Nanoparticles

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)This compound Encapsulation Efficiency (%)Reference(s)
Chitosan-TPP200 - 5000.2 - 0.4+20 to +40Varies with formulation[3]
PLGA167.2 ± 2.4< 0.2NegativeNot specified[15]
Solid Lipid Nanoparticles (SLN)120.4 ± 1.4< 0.2NegativeNot specified[15]
This compound-loaded LNPs (TL-LNPs)222.2< 0.3~+2817.7 ± 0.9[7]

Table 2: Comparison of this compound Delivery Methods for Cryopreservation

Cell TypeDelivery MethodThis compound ConcentrationPost-Thaw Viability/RecoveryReference(s)
Human Adipose-Derived Stem CellsElectroporation250 - 400 mM78 - 83%[14]
Human Peripheral Blood Stem CellsDirect addition1 MHigher than DMSO[22]
Primary Rat HepatocytesDirect addition2.6 µMSignificantly improved[20]
Human Embryonic Kidney (HEK) cells (3D culture)Pre-incubation + direct addition150 mM (pre-incubation), 1200 mM (cryopreservation)36.0 ± 7.4%[21]
Mouse OocytesMicroinjection + direct addition0.5 M (extracellular)High survival, similar to controls[25]

Experimental Protocols

1. Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionotropic gelation method.

  • Materials:

    • Low molecular weight chitosan

    • Acetic acid

    • Sodium tripolyphosphate (TPP)

    • This compound

    • Deionized water

  • Procedure:

    • Prepare a chitosan solution (e.g., 0.1% - 1% w/v) by dissolving chitosan in a 1% v/v acetic acid solution. Stir until fully dissolved.[5]

    • Prepare a TPP solution (e.g., 0.1% w/v) by dissolving TPP in deionized water.[5]

    • Dissolve the desired amount of this compound in the TPP solution.

    • Under constant magnetic stirring, add the TPP-trehalose solution dropwise to the chitosan solution.[5]

    • Nanoparticles will form spontaneously. Continue stirring for a specified period (e.g., 30-60 minutes) to allow for stabilization.

    • Collect the nanoparticles by centrifugation and wash them to remove unencapsulated this compound and other reagents.

    • Resuspend the nanoparticles in an appropriate buffer for characterization or use.

2. Quantification of Intracellular this compound using HPLC-RID

This protocol provides a general workflow for quantifying this compound from biological samples.

  • Materials:

    • Cell lysis buffer

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

    • HPLC system with a refractive index detector (RID)

    • Carbohydrate analysis column

  • Procedure:

    • Sample Preparation:

      • Harvest and wash the cells containing internalized this compound.

      • Lyse the cells using a suitable lysis buffer and method (e.g., sonication, freeze-thaw cycles).

      • Centrifuge the lysate to pellet cell debris.

      • Collect the supernatant containing the intracellular components, including this compound.

    • HPLC Analysis:

      • Prepare a mobile phase, typically a mixture of acetonitrile and water (e.g., 77:23 v/v).[26][27]

      • Set up the HPLC system with the carbohydrate column and RID.

      • Inject a known volume of the prepared sample supernatant onto the column.[26][27]

      • Run the analysis and detect the this compound peak based on its retention time, which is determined by running a this compound standard.

    • Quantification:

      • Create a calibration curve by running a series of known concentrations of the this compound standard.

      • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[26][28]

Visualizations

experimental_workflow_nanoparticle_prep cluster_materials Materials cluster_process Process cluster_output Output chitosan Chitosan Solution mix Dropwise Addition with Stirring chitosan->mix tpp TPP Solution tpp->mix This compound This compound This compound->tpp Dissolve form Nanoparticle Formation mix->form separate Centrifugation & Washing form->separate resuspend Resuspension separate->resuspend final_product This compound-Loaded Nanoparticles resuspend->final_product

Caption: Workflow for this compound-Loaded Chitosan Nanoparticle Preparation.

signaling_pathway_trehalose_autophagy This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits autophagy Autophagy Induction This compound->autophagy Promotes mTOR->autophagy Inhibits clearance Aggregate Clearance autophagy->clearance protein_agg Misfolded Protein Aggregates protein_agg->clearance Degraded by neuroprotection Neuroprotection clearance->neuroprotection

References

Validation & Comparative

A Comparative Analysis of Trehalose and Other Polyols for Cryopreservation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cryopreservation, the choice of cryoprotective agent (CPA) is paramount to ensuring the post-thaw viability and functional integrity of cells and tissues. This guide provides a comprehensive comparative analysis of trehalose, a non-reducing disaccharide, against other commonly used polyols such as glycerol, sucrose, and mannitol. By presenting objective experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific cryopreservation needs.

Mechanisms of Cryoprotection: A Fundamental Overview

The cryoprotective effects of these molecules stem from distinct yet sometimes overlapping mechanisms.

  • This compound , primarily a non-permeating cryoprotectant, is thought to exert its protective effects through two main hypotheses. The "water replacement hypothesis" suggests that this compound molecules replace water at the surface of cellular membranes and proteins, thereby stabilizing their native structure during dehydration. The "vitrification hypothesis" posits that this compound promotes the formation of a glassy, amorphous state upon cooling, which prevents the formation of damaging ice crystals.[1][2] Recent studies also indicate that this compound can inhibit apoptosis by down-regulating key proteins in the endoplasmic reticulum stress pathway and activating autophagy.[3][4]

  • Glycerol , a cell-permeating polyol, readily enters the cell and lowers the freezing point of the cytoplasm by increasing the intracellular solute concentration. This action directly reduces the formation of lethal intracellular ice crystals.[5][6] However, its concentration must be carefully optimized as it can also induce osmotic stress and cytotoxicity.[5][7]

  • Sucrose , another non-permeating disaccharide, functions similarly to this compound by providing extracellular protection. It contributes to osmotic dehydration of the cells before freezing, thus reducing the amount of water available to form ice intracellularly.

  • Mannitol , a sugar alcohol, is often used as a bulking agent in lyophilization (freeze-drying) due to its ability to crystallize and provide a stable cake structure.[8] In cryopreservation, it can also contribute to osmotic dehydration and has been investigated for its cryoprotective effects, though it is less commonly used as a primary cryoprotectant for cells compared to this compound or glycerol.

Quantitative Performance Data

The efficacy of a cryoprotectant is ultimately determined by the post-thaw viability, recovery, and functionality of the cryopreserved cells. The following tables summarize quantitative data from various studies comparing this compound with other polyols across different cell types.

Cell TypeCryoprotectant(s)Key FindingsReference(s)
Adipose-Derived Stem Cells (ADSCs) 1.0 M this compound + 20% GlycerolSignificantly higher migration capability compared to 10% DMSO + 90% FBS. Similar cell viability to the DMSO/FBS standard.[9]
Murine Spermatogonial Stem Cells 10% DMSO + 50 mM this compoundSignificantly higher post-thaw cell viability (89.7% vs. 76.1% with DMSO alone after 1 week).[10]
Human Hepatocytes 10% DMSO + 200 mM this compoundImproved viability (63% vs. 47% with DMSO alone).[2]
Human Adipose Tissue 70% GlycerolHighest G3PDH activity, comparable to fresh tissue. Better structural integrity and lower inflammation compared to this compound and DMSO/FBS groups.[9]
Boar Spermatozoa 2% and 3% GlycerolFound to be the most suitable concentrations for cryopreservation with the best anti-apoptotic effects.[5][7]
Human Umbilical Cord Blood Stem Cells 2.5% DMSO + 30 mM this compoundAt least as effective as 10% DMSO in maintaining cell viability and slightly reduced post-thaw apoptosis.[2]
Catharanthus roseus cells This compound, Sucrose, Sorbitol, Glucose, MannitolThis compound resulted in the lowest survival rate, while sorbitol gave the highest.[11]

Experimental Protocols

Detailed and reproducible protocols are critical for successful cryopreservation. Below are standardized methodologies for cell cryopreservation and post-thaw viability assessment.

General Protocol for Cell Cryopreservation (Slow Cooling)
  • Cell Preparation:

    • For adherent cells, wash with a phosphate-buffered saline (PBS) and detach using a suitable dissociation reagent (e.g., trypsin). Neutralize the reagent with culture medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 100-300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium and perform a cell count and viability assessment (e.g., using the Trypan Blue exclusion assay). Cell viability should ideally be above 90% before freezing.

  • Cryoprotectant Addition:

    • Centrifuge the cells again and resuspend the pellet in the cryopreservation medium at the desired cell density (typically 1-5 x 10^6 cells/mL). The cryopreservation medium consists of the base culture medium supplemented with the chosen cryoprotectant(s) (e.g., 10% glycerol, 0.2 M this compound, or a combination).

    • Gently mix the cell suspension to ensure uniform distribution of the cryoprotectant.

  • Freezing:

    • Aliquot the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.

  • Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen storage tank for long-term preservation in the vapor phase (-150°C to -196°C).

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small amount of ice remains.

    • Immediately transfer the cell suspension to a tube containing pre-warmed culture medium to dilute the cryoprotectant.

    • Centrifuge the cells to remove the cryopreservation medium, resuspend in fresh culture medium, and place in a suitable culture vessel.

Protocol for Trypan Blue Exclusion Assay for Cell Viability
  • Sample Preparation:

    • Take a representative aliquot of the cell suspension post-thaw.

    • Dilute the cell suspension with PBS or serum-free medium if the cell density is too high.

  • Staining:

    • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to an overestimation of cell death.[12][13]

  • Counting:

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

  • Calculation:

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Viable cells/mL = (Number of viable cells / Number of squares counted) x Dilution factor x 10^4

Visualizing Cryopreservation Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships in cryopreservation.

Cryopreservation_Workflow General Cryopreservation Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing cluster_storage Storage cluster_post_thaw Post-Thaw cell_prep Cell Preparation (Harvesting & Counting) cpa_add Cryoprotectant Addition cell_prep->cpa_add High Viability Cells controlled_cooling Controlled Cooling (-1°C/min to -80°C) cpa_add->controlled_cooling ln2_storage Long-Term Storage (Liquid Nitrogen) controlled_cooling->ln2_storage rapid_thawing Rapid Thawing (37°C Water Bath) ln2_storage->rapid_thawing cpa_removal Cryoprotectant Removal (Dilution & Centrifugation) rapid_thawing->cpa_removal viability_assay Post-Thaw Assessment (Viability & Function) cpa_removal->viability_assay

Caption: A flowchart illustrating the key stages of a typical slow-cooling cryopreservation protocol.

Trehalose_Signaling Signaling Pathways Modulated by this compound in Cryopreservation cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway cryo_stress Cryopreservation Stress (Ice formation, Osmotic shock) ers Endoplasmic Reticulum Stress cryo_stress->ers grp78 GRP78 ers->grp78 chop CHOP ers->chop caspase3 Cleaved Caspase-3 grp78->caspase3 chop->caspase3 apoptosis Apoptosis caspase3->apoptosis p38_mapk p38 MAPK autophagy Autophagy (Cell Survival) p38_mapk->autophagy This compound This compound This compound->grp78 inhibits This compound->chop inhibits This compound->p38_mapk activates

Caption: this compound's role in modulating apoptosis and autophagy pathways during cryopreservation.

Conclusion

The selection of an appropriate cryoprotectant is a critical step in ensuring the success of cryopreservation. This compound has demonstrated significant promise as a cryoprotective agent, often showing comparable or superior performance to traditional CPAs like glycerol and sucrose, particularly when used in combination with low concentrations of permeating agents. Its mechanism of action, which involves membrane and protein stabilization as well as the modulation of cell survival pathways, makes it a compelling option for a wide range of cell types. However, as the data indicates, the optimal cryoprotectant and its concentration are highly cell-type dependent. Therefore, empirical testing and optimization of cryopreservation protocols are essential for achieving high post-thaw viability and functionality in any given experimental system. This guide serves as a foundational resource to aid researchers in navigating the complexities of cryoprotectant selection and application.

References

A Comparative Guide to Trehalose Quantification: HPLC, Enzymatic, and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trehalose is crucial for a wide range of applications, from understanding stress tolerance in organisms to developing stable biopharmaceutical formulations. This guide provides a comprehensive comparison of three widely used analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), enzymatic assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice of method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. While all three methods are accurate for quantifying this compound in various biological matrices, they differ significantly in their performance characteristics.[1][2][3][4] This guide presents a side-by-side comparison of their key analytical performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each this compound quantification method. The LC-MS/MS-based assay demonstrates the highest sensitivity, making it ideal for samples with low this compound concentrations. In contrast, the HPLC-RID method is better suited for samples with higher, millimolar concentrations, while the enzymatic assay is effective for the micromolar range.[1][2]

Parameter LC-MS/MS Enzymatic Assay HPLC-RID
Limit of Detection (LOD) 22 nM[1][5]6.3 µM[1][5]0.6 mM[1][5]
Limit of Quantification (LOQ) 28 nM[1][5]21 µM[1][5]2.2 mM[1][5]
Dynamic Range ~4 orders of magnitude (0.1 µM - 100 µM)[5]~2 orders of magnitude (21 µM - 1 mM)[5]~2 orders of magnitude (1 mM - 100 mM)[5]
Specificity Very High[5]High[5]Low[5]
Principle Isotope Dilution Mass Spectrometry[5]Enzymatic Conversion & Spectrophotometry[5]Refractive Index Measurement[5]
Throughput LowerHigh-throughput adaptable[6]Lower
Cost High initial instrument cost[6]Relatively low cost per sample[6]Moderate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the three this compound quantification methods.

Enzymatic Assay Workflow cluster_enzymatic Enzymatic Assay start Sample Preparation reaction_setup Set up reaction in 96-well plate (Sample, Buffer, NADP+, ATP, Enzymes) start->reaction_setup incubation Incubation reaction_setup->incubation measurement Measure Absorbance at 340 nm (NADPH formation) incubation->measurement quantification Quantify using Standard Curve measurement->quantification

Caption: Workflow for Enzymatic this compound Quantification.

HPLC-RID Workflow cluster_hplc HPLC-RID Assay start Sample Preparation (e.g., homogenization, extraction) injection Inject Sample into HPLC start->injection separation Chromatographic Separation (Carbohydrate Column) injection->separation detection Refractive Index Detection (RID) separation->detection quantification Quantify using Standard Curve detection->quantification

Caption: Workflow for HPLC-RID this compound Quantification.

LC-MS_MS Workflow cluster_lcms LC-MS/MS Assay start Sample Preparation & Extraction (Spike with Internal Standard) separation HPLC Separation (HILIC or Carbohydrate Column) start->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) (Selected Reaction Monitoring - SRM) ionization->ms_detection quantification Quantify using Standard Curve (Peak Area Ratio) ms_detection->quantification

Caption: Workflow for LC-MS/MS this compound Quantification.

Detailed Experimental Protocols

Below are representative protocols for each quantification method, based on established methodologies.

Enzymatic this compound Assay

This method relies on a series of enzymatic reactions that ultimately lead to the production of NADPH, which can be quantified spectrophotometrically at 340 nm.[1][2] The amount of NADPH produced is directly proportional to the initial amount of this compound in the sample.[6]

Principle:

  • Hydrolysis: Trehalase hydrolyzes this compound into two molecules of D-glucose.[6]

  • Phosphorylation: Hexokinase (HK) phosphorylates D-glucose with ATP to form glucose-6-phosphate (G6P).[6]

  • Oxidation: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconate, reducing NADP+ to NADPH.[6]

Protocol (Microplate Assay):

  • Prepare this compound standards in the range of 25–1000 µM.[1][3]

  • In a 96-well plate, add 20 µL of each standard or sample.

  • Add 200 µL of distilled water, 20 µL of buffer solution, 10 µL of a solution containing NADP+ and ATP, and 2 µL of a solution containing hexokinase and glucose-6-phosphate dehydrogenase to each well.[1]

  • Incubate the plate as per the manufacturer's instructions (e.g., Megazyme this compound Assay Kit).

  • Measure the absorbance at 340 nm.

  • Construct a calibration curve from the standards to determine the this compound concentration in the samples.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates this compound from other components in the sample using a carbohydrate-specific column, followed by detection based on changes in the refractive index of the eluent.

Protocol:

  • Sample Preparation: Homogenize freeze-dried material (e.g., 10 mg) in 1 mL of 80% (v/v) methanol containing an internal standard (e.g., melezitose).[7] Incubate at 76°C for 15 minutes, then dry the extract.[7] Resuspend the residue in 1 mL of water, vortex, and centrifuge.[7]

  • Chromatographic Separation:

    • Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm) maintained at 35°C.[5]

    • Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., acetonitrile/water).

    • Flow Rate: Typically around 1.0-1.4 mL/min.[5][7]

    • Injection Volume: 40 µL.[5]

  • Detection: Use a refractive index detector (RID) to monitor the column effluent.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and area to those of known standards. The calibration curve for HPLC-RID is typically linear.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity by separating this compound chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern. The use of a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, is crucial for accurate quantification.[1][5]

Protocol:

  • Sample Preparation & Extraction:

    • Harvest cells or tissue.

    • Spike the sample with a known concentration of an internal standard (e.g., 5 µM of ¹³C₁₂-trehalose) at the beginning of the extraction to account for analyte loss.[5]

    • Perform metabolite extraction using a solvent like an acetonitrile/water mixture.[5]

    • Centrifuge to pellet debris and collect the supernatant for analysis.[5]

  • Chromatographic Separation:

    • Column: Waters High-Performance Carbohydrate Column or an ACQUITY BEH Amide column.[5][8]

    • Mobile Phase: A common mobile phase is a gradient of ammonium acetate in water and acetonitrile.[5]

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer is typically used.[5]

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Selected Reaction Monitoring (SRM).[1]

    • SRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound, a common transition is m/z 360 → 163 ([M+NH₄]⁺).[5] For ¹³C₁₂-trehalose, the transition is m/z 377 → 209.[1][5]

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve. The calibration curve for LC-MS/MS is often best fit by a polynomial equation.[1][2]

References

comparing the cryoprotective efficacy of trehalose in 2D versus 3D cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cryoprotective efficacy of trehalose in conventional 2D monolayer cultures versus 3D cell models. This document synthesizes experimental data to highlight the performance of this compound and offers detailed protocols for practical application.

The transition from 2D to more physiologically relevant 3D cell cultures presents new challenges for cryopreservation. Traditional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) can be cytotoxic, prompting the investigation of less harmful alternatives such as this compound.[1][2][3][4] this compound, a non-reducing disaccharide, is a promising, non-toxic CPA.[4] This guide compares its effectiveness in protecting cells grown in both 2D and 3D environments.

Comparative Efficacy of this compound in 2D vs. 3D Cultures

A key study on human embryonic kidney (HEK) cells demonstrated that the effectiveness of this compound as a sole cryoprotectant is influenced by the culture format.[5][6][7] In this research, 3D cultures were established by encapsulating HEK cells in alginate gel beads.[5]

At lower to medium concentrations of this compound (200 mM and 800 mM), encapsulation in alginate for 3D culture offered greater cryoprotection compared to 2D monolayer cultures.[5][6][7] However, at a high concentration of 1200 mM this compound, and without a pre-incubation step, there was no statistically significant difference in the viability of HEK cells between the 2D and 3D culture conditions.[2][5][6][7]

Under optimal conditions, which included microencapsulation in alginate and a pre-incubation step, a post-thaw viability of 36.0 ± 7.4% was achieved for 3D cultures using this compound.[5][7] This was notably up to 75% higher than the viability obtained with standard CPAs like DMSO and glycerol under similar 3D cryopreservation protocols.[5][7]

Quantitative Data Summary

The following table summarizes the post-thaw viability of HEK cells cryopreserved with this compound in 2D and 3D cultures, as determined by the WST assay 7 days post-thaw.[5]

Culture TypeThis compound Concentration (mM)Pre-incubationPost-thaw Viability (%)
2D1200No17.9 ± 4.6
3D (Alginate)1200No14.0 ± 3.6
3D (Alginate)150 (pre-incubation) + 1200Yes36.0 ± 7.4
3D (Alginate)200Not specifiedHigher than 2D
3D (Alginate)800Not specifiedHigher than 2D

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following protocols are based on the comparative study of this compound in HEK cell cryopreservation.[5]

2D Cell Culture and Cryopreservation
  • Cell Culture: HEK cells are cultured as a monolayer in appropriate media and conditions until they reach the desired confluency.

  • Pre-incubation (Optional but recommended): For certain conditions, cells are incubated with a lower concentration of this compound (e.g., 150 mM) for 24 hours prior to cryopreservation.[5]

  • Cryopreservation Cocktail: The cryopreservation medium containing the target concentration of this compound is added to the cells.

  • Equilibration: Cells are incubated in the cryopreservation cocktail for a specified period (e.g., 60 minutes).[5]

  • Freezing: A slow-freezing protocol is employed to cool the cells to a storage temperature of -80°C or lower.

  • Thawing: Cells are rapidly thawed in a 37°C water bath.

  • Post-thaw Culture and Viability Assessment: The thawed cells are cultured, and viability is assessed at specific time points (e.g., 7 days post-thaw) using a suitable assay such as the WST assay.[5]

3D Cell Culture and Cryopreservation (Alginate Microencapsulation)
  • Cell Encapsulation: HEK cells are suspended in a sodium alginate solution and extruded as droplets into a calcium chloride solution to form cell-laden microcapsules.[5]

  • 3D Culture: The microcapsules are cultured in appropriate media to allow for the formation of 3D cell aggregates.

  • Pre-incubation: The 3D cultures are pre-incubated with 150 mM this compound for 24 hours.[5]

  • Cryopreservation Cocktail and Equilibration: The microcapsules are then equilibrated in a cryopreservation cocktail containing 1200 mM this compound for 60 minutes.[5]

  • Freezing: A slow-freezing protocol is used for cryopreservation.

  • Thawing and Viability Assessment: The microcapsules are thawed rapidly, and cell viability is assessed after a recovery period.[5]

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying protective mechanisms of this compound, the following diagrams are provided.

G cluster_2D 2D Culture Workflow cluster_3D 3D Culture Workflow 2D_Culture HEK Cell Monolayer Culture 2D_Preincubation Optional: Pre-incubation (e.g., 150 mM this compound, 24h) 2D_Culture->2D_Preincubation 2D_Cryo Add Cryopreservation Cocktail (Target this compound Concentration) 2D_Preincubation->2D_Cryo 2D_Equilibration Equilibration (e.g., 60 min) 2D_Cryo->2D_Equilibration 2D_Freeze Slow Freezing 2D_Equilibration->2D_Freeze 2D_Thaw Rapid Thawing 2D_Freeze->2D_Thaw 2D_Analysis Post-Thaw Viability Assay (e.g., WST Assay) 2D_Thaw->2D_Analysis 3D_Encapsulation HEK Cell Encapsulation in Alginate Beads 3D_Culture 3D Culture of Microcapsules 3D_Encapsulation->3D_Culture 3D_Preincubation Pre-incubation (150 mM this compound, 24h) 3D_Culture->3D_Preincubation 3D_Cryo Add Cryopreservation Cocktail (1200 mM this compound) 3D_Preincubation->3D_Cryo 3D_Equilibration Equilibration (60 min) 3D_Cryo->3D_Equilibration 3D_Freeze Slow Freezing 3D_Equilibration->3D_Freeze 3D_Thaw Rapid Thawing 3D_Freeze->3D_Thaw 3D_Analysis Post-Thaw Viability Assay (e.g., WST Assay) 3D_Thaw->3D_Analysis

Caption: Experimental workflows for 2D and 3D cell culture cryopreservation with this compound.

This compound exerts its cryoprotective effects through several mechanisms, primarily by stabilizing cellular membranes and proteins during the stresses of freezing and thawing.[1]

G cluster_membrane Membrane Stabilization cluster_protein Protein and Solute Effects Trehalose_H_Bond This compound forms hydrogen bonds with phospholipid head groups Phase_Transition Lowers the gel-to-liquid crystal phase transition temperature Trehalose_H_Bond->Phase_Transition Maintain_Fluidity Maintains membrane fluidity at low temperatures Phase_Transition->Maintain_Fluidity Cell_Survival Enhanced Cell Survival and Function Maintain_Fluidity->Cell_Survival Water_Replacement Water Replacement Hypothesis: This compound replaces water, maintaining protein structure Vitrification Vitrification Hypothesis: Forms a glassy matrix, preventing ice crystal damage Water_Replacement->Vitrification Solute_Damage Counteracts solute concentration damage Vitrification->Solute_Damage Solute_Damage->Cell_Survival Cryopreservation_Stress Freezing and Thawing Stress Cryopreservation_Stress->Trehalose_H_Bond Cryopreservation_Stress->Water_Replacement

Caption: Proposed mechanisms of this compound-mediated cryoprotection of cells.

Conclusion

This compound is a viable and less toxic alternative to traditional cryoprotectants for both 2D and 3D cell cultures. The data suggests that for 3D cultures, particularly those encapsulated in biomaterials like alginate, this compound can offer superior protection, especially when combined with a pre-incubation step. This is likely due to the more complex architecture of 3D models, which may benefit from the stabilizing effects of this compound throughout the extracellular matrix and at cell-cell junctions. While high concentrations of this compound can be effective, optimization of the concentration and pre-incubation time is critical to maximizing post-thaw viability for specific cell types and culture formats. The non-toxic nature of this compound also presents a significant advantage by potentially eliminating the need for washing steps post-thawing, which can be detrimental to valuable cells.[4]

References

Trehalose: A Comparative Analysis of its Bioactivity In Vitro and In vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of trehalose, contrasting its effects in laboratory cell cultures with whole-organism studies. This guide provides a detailed examination of its neuroprotective, anti-inflammatory, and autophagy-inducing properties, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound, a naturally occurring disaccharide, has garnered significant attention in the scientific community for its potent cytoprotective properties.[1][2][3][4] This simple sugar, found in a variety of organisms from bacteria to plants, plays a crucial role in protecting cells from various environmental stresses.[1][2][4] In recent years, extensive research has explored its therapeutic potential in a range of human diseases, particularly those associated with protein misfolding, inflammation, and cellular debris accumulation.[2][5][6][7] This guide provides a comparative overview of the bioactivity of this compound as observed in in vitro (cell-based) and in vivo (animal model) studies, offering a deeper understanding of its mechanisms of action and translational potential.

Neuroprotective Effects: From Cell Culture to Animal Models

This compound has demonstrated significant neuroprotective effects in both laboratory settings and living organisms.[1][5][6] Its ability to stabilize proteins and promote the clearance of toxic protein aggregates makes it a promising candidate for neurodegenerative diseases such as Parkinson's, Huntington's, and Alzheimer's disease.[5][6][8]

In vitro studies have shown that this compound can protect cultured neuronal cells from various insults. For instance, it has been shown to be neuroprotective against cobalt chloride and glutamate-induced toxicity in retinal cells.[1][9] Furthermore, it has been observed to reduce the aggregation of neurotoxic proteins like expanded polyglutamines and β-amyloid in cell models.[6]

In animal models, the administration of this compound has been shown to ameliorate disease progression.[10] For example, oral administration to a transgenic mouse model of Huntington's disease was found to inhibit protein aggregation.[6] Similarly, in vivo studies for neurodegenerative diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS) have also shown its neuroprotective potential.[1]

Parameter In Vitro Findings In Vivo Findings References
Model Cultured retinal cellsMouse model of neurodegeneration (optic nerve crush)[1]
Insult Cobalt chloride, glutamateOptic nerve crush[1]
This compound Concentration/Dose 70 mMNot specified in abstract[1]
Observed Effect Significant neuroprotection; IC50 this compound 520.9μM vs vehicle 390.24μM (cobalt chloride); IC50 this compound 4.761mM vs vehicle 3.231mM (glutamate)Not neurotoxic[1]
Model Human neuroblastoma cellsTransgenic mouse model of Huntington's disease[6]
Insult β-amyloidGenetic mutation[6]
This compound Concentration/Dose Not specified in abstractOrally administered[6]
Observed Effect Inhibition of β-amyloid aggregation and reduction of its neurotoxicityInhibition of polyglutamine-mediated protein aggregation[6]

Autophagy Induction: A Key Mechanism of Action

One of the primary mechanisms underlying the beneficial effects of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[5][11][12] Unlike many other autophagy inducers, this compound appears to function in an mTOR-independent manner, offering a unique therapeutic avenue.[5]

In vitro studies have consistently demonstrated that this compound is a potent activator of autophagy.[12] Treatment of various cell lines, including HeLa cells and neural stem cells, with this compound leads to the formation of autophagosomes and an increase in autophagic flux.[12] It has been shown to enhance the clearance of mutant proteins associated with neurodegenerative diseases in neuronal cell models.[11][13]

The pro-autophagic effects of this compound have also been confirmed in in vivo models. Studies in transgenic zebrafish and Drosophila larvae have shown that this compound-releasing nanogels can significantly induce autophagy.[14] Furthermore, this compound administration has been shown to restore functional autophagy in the developing neuroepithelium of embryos in a diabetic pregnancy model.[12]

Parameter In Vitro Findings In Vivo Findings References
Model GFP-LC3 reporter cells, C17.2 neural stem cellsDiabetic pregnancy mouse model[12]
Observed Effect Potent induction of de novo autophagosome formation and increased autophagic flux. Reversed high glucose-suppressed autophagy.Restored autophagy in the developing neuroepithelium.[12]
Model Neuronal cellsTransgenic zebrafish and Drosophila larvae[14]
Observed Effect Enhanced autophagy compared to molecular this compound (with nanocarriers).Significant induction of autophagy (increased LC3 and Atg8 levels, downregulated p62).[14]
Model Immortalized motoneurons expressing mutant SOD1Mouse models of neurodegenerative diseases (e.g., ALS)[13]
Observed Effect Induced clearance of insoluble mutant SOD1 proteins.Promotes survival.[13]

Anti-Inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key pathological feature of many diseases. This compound has been shown to possess anti-inflammatory properties, further contributing to its therapeutic potential.[5][15][16]

In vitro studies have demonstrated that this compound can suppress inflammatory responses in various cell types. For example, in RAW 264.7 macrophages, this compound significantly suppressed the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[15] It also down-regulated the production of other inflammatory mediators like PGE2 and NO.[15] In human corneal epithelial cells exposed to hyperosmotic stress, this compound reduced the expression of pro-inflammatory cytokines and chemokines.[17]

In vivo studies have corroborated these anti-inflammatory effects. In a diabetic mouse model (db/db mice), this compound treatment led to a decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10.[18]

Parameter In Vitro Findings In Vivo Findings References
Model RAW 264.7 Macrophagesdb/db diabetic mice[15][18]
Stimulus Lipopolysaccharide (LPS)Type 2 diabetes[15][18]
Observed Effect Significantly suppressed secretion of IL-6 and TNF-α. Down-regulated production of PGE2 and NO.Increased pro-inflammatory TNF-α expression in spleen and decreased anti-inflammatory IL-10 expression in liver and spleen.[15][18]
Model Human Corneal Epithelial CellsNot specified in abstract[17]
Stimulus Hyperosmotic stressNot specified in abstract[17]
Observed Effect Reduced proinflammatory mediators TNF-α, IL-1β, IL-6, and IL-8.Not specified in abstract[17]

Experimental Protocols

In Vitro Neuroprotection Assay (Cell Viability)
  • Cell Culture: Retinal cells are cultured in appropriate media and conditions.[1][9]

  • Toxicity Induction: Cells are treated with neurotoxic insults such as cobalt chloride or glutamate at varying concentrations to determine the IC50 (half-maximal inhibitory concentration).[1][9]

  • This compound Treatment: Cells are co-incubated with the neurotoxic insult and a specific concentration of this compound solution (e.g., 70 mM) for a defined period (e.g., 24 hours).[1][9]

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the alamarBlue assay, which indicates metabolic activity.[1][9]

  • Data Analysis: The IC50 values for the insult with and without this compound are calculated and compared to determine the neuroprotective effect.[1][9]

In Vitro Autophagy Assay (Western Blot for LC3)
  • Cell Culture and Treatment: Cells (e.g., PC12 cells) are treated with this compound at a specific concentration and for a defined duration.[5]

  • Protein Extraction: Total protein is extracted from the treated and control cells.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for LC3-I and LC3-II.[5]

  • Analysis: The ratio of LC3-II to LC3-I is calculated. An increase in this ratio is indicative of increased autophagosome formation and thus, autophagy induction.[5]

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[15]

  • This compound Treatment: Cells are co-treated with LPS and different concentrations of this compound.[15]

  • Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).[17]

  • Data Analysis: Cytokine levels in this compound-treated groups are compared to the LPS-only control group to assess the anti-inflammatory effect.[15][17]

Visualizing the Mechanisms of this compound

To better understand the complex cellular processes influenced by this compound, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Trehalose_Signaling_Pathways cluster_neuroprotection Neuroprotection cluster_autophagy Autophagy Induction (mTOR-Independent) cluster_inflammation Anti-Inflammatory Effects Trehalose1 This compound Protein_Stabilization Protein Stabilization Trehalose1->Protein_Stabilization Aggregate_Inhibition Inhibition of Protein Aggregation Protein_Stabilization->Aggregate_Inhibition Cell_Survival Neuronal Survival Aggregate_Inhibition->Cell_Survival Trehalose2 This compound TFEB_Activation TFEB Activation Trehalose2->TFEB_Activation Lysosomal_Biogenesis Lysosomal Biogenesis TFEB_Activation->Lysosomal_Biogenesis Autophagosome_Formation Autophagosome Formation TFEB_Activation->Autophagosome_Formation Clearance Clearance of Aggregates & Organelles Lysosomal_Biogenesis->Clearance Autophagosome_Formation->Clearance Trehalose3 This compound NFkB_Inhibition Inhibition of NF-κB Pathway Trehalose3->NFkB_Inhibition Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Proinflammatory_Cytokines

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis Cell_Culture Cell Culture (e.g., Neurons, Macrophages) Treatment Treatment with this compound &/or Stressor Cell_Culture->Treatment Assay Bioactivity Assays (Viability, Western Blot, ELISA) Treatment->Assay Data_Analysis_vitro Data Analysis Assay->Data_Analysis_vitro Comparison Comparison of In Vitro & In Vivo Results Data_Analysis_vitro->Comparison Animal_Model Animal Model of Disease (e.g., Neurodegeneration, Diabetes) Administration This compound Administration (e.g., Oral, Intraperitoneal) Animal_Model->Administration Outcome_Measurement Behavioral & Physiological Outcome Measurement Administration->Outcome_Measurement Data_Analysis_vivo Data Analysis Outcome_Measurement->Data_Analysis_vivo Data_Analysis_vivo->Comparison

Caption: General experimental workflow for studying this compound bioactivity.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the multifaceted bioactivity of this compound, highlighting its potential as a therapeutic agent for a wide range of diseases. Its ability to confer neuroprotection, induce autophagy, and suppress inflammation underscores its promise in addressing complex pathologies.

However, it is crucial to acknowledge the existing gaps between laboratory findings and clinical applications. While in vitro studies provide valuable insights into the molecular mechanisms of this compound, they often utilize concentrations that may not be achievable or safe in humans.[19] In vivo studies in animal models offer a more systemic perspective but do not always translate directly to human physiology.

A significant challenge for the therapeutic application of this compound is its poor bioavailability, as it is readily hydrolyzed into glucose by the enzyme trehalase in the small intestine.[14] This necessitates the exploration of alternative delivery methods, such as intravenous administration or the use of nanocarriers, to enhance its systemic availability.[8][14]

Ongoing and future clinical trials are essential to validate the promising preclinical findings and to establish the safety and efficacy of this compound in human patients.[14][20][21][22][23] Further research should also focus on elucidating the precise molecular targets of this compound and optimizing its delivery to target tissues. By bridging the gap between bench and bedside, the full therapeutic potential of this remarkable sugar may one day be realized.

References

A Comparative Guide to Trehalose's Role in Mitigating Oxidative and Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanisms of cellular protection is paramount. Trehalose, a naturally occurring non-reducing disaccharide, has garnered significant attention for its potent cytoprotective properties, particularly in the context of oxidative and endoplasmic reticulum (ER) stress—two interconnected pathways implicated in a myriad of diseases. This guide provides an objective comparison of this compound's performance against other compounds, supported by experimental data, detailed protocols, and pathway visualizations.

This compound's Dual-Action Protective Mechanism

This compound exerts its protective effects through a multi-pronged approach, simultaneously targeting the triggers and downstream consequences of both oxidative and ER stress.

1. Mitigation of Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This compound has been shown to counteract this imbalance through several mechanisms:

  • Direct ROS Scavenging: this compound can act as a direct scavenger of free radicals, reducing immediate oxidative damage to cellular components like lipids and proteins.[1][2]

  • Activation of Antioxidant Defenses: It stimulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3][5][6]

  • Preservation of Enzyme Activity: By maintaining the activity of key antioxidant enzymes, this compound ensures the cell's endogenous defense systems remain functional under stress conditions.[5]

2. Alleviation of Endoplasmic Reticulum (ER) Stress: The ER is a critical site for protein folding. An accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis. This compound helps maintain ER homeostasis via:

  • Chemical Chaperone Activity: this compound functions as a chemical chaperone, stabilizing proteins in their native conformation and preventing the aggregation of misfolded proteins that would otherwise trigger the UPR.[3][7]

  • Modulation of UPR Signaling: It attenuates the UPR by inhibiting key signaling pathways. Studies show this compound can decrease the expression of ER stress markers like glucose-regulated protein 78 (GRP78), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP), thereby preventing the activation of the apoptotic cascade.[3][6][8]

  • Induction of Autophagy: this compound is a well-documented, mTOR-independent inducer of autophagy.[8][9][10] This process allows for the clearance of damaged organelles and toxic protein aggregates, effectively reducing the load on the ER and mitigating stress.[8][9]

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound to other compounds in protecting cells from oxidative and ER stress.

Table 1: this compound vs. Alternative Antioxidants in Mitigating Oxidative Stress

Parameter Stress Model This compound Treatment Alternative (e.g., NAC) Outcome Reference
Cell Viability H₂O₂-induced stress in C2C12 myoblastsPretreatment with 50-100 mM this compound significantly increased viability compared to H₂O₂ alone.N/AThis compound demonstrates a dose-dependent protective effect on cell viability.[4]
ROS Levels Heat stress (43°C) in IPEC-J2 cells10 mM this compound pretreatment reduced ROS levels to near-control levels.N/AThis compound effectively scavenges excess ROS induced by heat stress.[3]
ROS Levels H₂O₂-induced stress in SH-SY5Y cellsThis compound inhibited the H₂O₂-induced increase in intracellular ROS.Antioxidant NAC also markedly attenuated H₂O₂-induced effects.Both this compound and NAC mitigate ROS, though a direct quantitative comparison is not provided.[5]
Antioxidant Enzyme Activity (SOD) Heat stress (43°C) in IPEC-J2 cells10 mM this compound pretreatment increased SOD activity significantly compared to the heat-stressed group.N/AThis compound enhances the activity of endogenous antioxidant enzymes.[3]
Oxidative Damage (Protein Carbonyls) H₂O₂/FeCl₃ stress in yeastThis compound-accumulating yeast showed significantly lower protein carbonyl content after H₂O₂ exposure compared to a mutant unable to synthesize this compound.N/AThis compound accumulation directly reduces oxidative damage to cellular proteins.[1]

N/A: Data for a direct comparison with a specific alternative antioxidant was not available in the cited study.

Table 2: this compound vs. Alternative Chemical Chaperones in Mitigating ER Stress

Parameter Stress Model This compound Treatment Alternative (e.g., 4-PBA) Outcome Reference
ER Stress Markers (GRP78, p-eIF2α, ATF4, CHOP) Heat stress (43°C) in IPEC-J2 cells10 mM this compound pretreatment significantly decreased the expression of all four hallmark ER stress proteins.N/AThis compound potently suppresses the main UPR signaling pathways.[3]
ER Stress Markers (GRP78, CHOP) TBHP-induced oxidative stress in chondrocytes100 mM this compound pretreatment markedly reduced the levels of GRP78 and CHOP.N/AThis compound inhibits oxidative stress-induced ER stress.[8]
ER Stress Markers (GRP78, PERK, IRE-1, ATF-6) H₂O₂-induced stress in SH-SY5Y cellsThis compound alleviated the increased protein levels of GRP78, IRE-1, ATF-6, and PERK.Chemical chaperone 4-PBA also alleviated ER stress.Both this compound and 4-PBA are effective at mitigating ER stress markers.[5]
Apoptosis (Cleaved Caspase-3) TBHP-induced oxidative stress in chondrocytes100 mM this compound significantly decreased cleaved caspase-3 levels.N/ABy reducing ER stress, this compound prevents downstream apoptosis.[8]

N/A: Data for a direct comparison with a specific alternative chemical chaperone was not available in the cited study. However, other studies confirm the efficacy of compounds like 4-PBA and TUDCA in reducing ER stress.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on this compound.

Protocol 1: Induction and Mitigation of Heat-Induced Oxidative and ER Stress in IPEC-J2 Cells
  • Objective: To evaluate the protective effect of this compound against heat stress-induced cellular damage.

  • Cell Culture: Intestinal porcine epithelial cells (IPEC-J2) are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Experimental Groups:

    • Control (CON): Cells cultured at 37°C.

    • Heat Stress (HS): Cells exposed to heat stress at 43°C for 2 hours.

    • This compound + Heat Stress (Tre + HS): Cells pretreated with 10 mM this compound for 4 hours at 37°C prior to the 2-hour heat stress at 43°C.

  • Measurement of Oxidative Stress (ROS): Intracellular ROS levels are measured using a DCFH-DA probe. Cells are incubated with the probe, and fluorescence is quantified via a microplate reader or flow cytometry.

  • Measurement of ER Stress (Western Blot): Cell lysates are collected and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against ER stress markers (GRP78, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin). Protein bands are visualized using chemiluminescence and quantified by densitometry.

  • Reference: [3]

Protocol 2: Induction and Mitigation of Oxidative Stress-Induced Apoptosis in Chondrocytes
  • Objective: To assess this compound's ability to inhibit apoptosis by mitigating mitochondrial dysfunction and ER stress.

  • Cell Culture: Human chondrocytes are cultured in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.

  • Stress Induction: Oxidative stress is induced by treating cells with tert-Butyl hydroperoxide (TBHP).

  • This compound Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 50-100 mM) for a specified time before TBHP exposure.

  • Cell Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is read at 450 nm.

  • Apoptosis Analysis: Apoptosis is quantified by analyzing the levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP via Western blot.

  • Mitochondrial Function: Mitochondrial membrane potential (MMP) is measured using a JC-1 probe, where a shift from red to green fluorescence indicates mitochondrial depolarization.

  • Reference: [8]

Visualizing this compound's Protective Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways and workflows involved in this compound's protective action.

Trehalose_Oxidative_Stress_Mitigation cluster_stress Cellular Stressor (e.g., Heat, H₂O₂) Stressor Stressor ROS ROS Generation (Reactive Oxygen Species) Stressor->ROS induces Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage causes This compound This compound This compound->ROS scavenges Nrf2 Nrf2 Activation This compound->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) Nrf2->AntioxidantEnzymes upregulates expression AntioxidantEnzymes->ROS neutralizes

Caption: this compound mitigates oxidative stress by scavenging ROS and activating the Nrf2 pathway.

Trehalose_ER_Stress_Mitigation cluster_upr Unfolded Protein Response (UPR) ProteinMisfolding Protein Misfolding & Aggregation ER_Stress ER Stress ProteinMisfolding->ER_Stress triggers GRP78 GRP78 ER_Stress->GRP78 activates This compound This compound This compound->ProteinMisfolding stabilizes proteins (chaperone) This compound->ER_Stress inhibits Autophagy Autophagy Induction This compound->Autophagy induces PERK p-eIF2α → ATF4 GRP78->PERK CHOP CHOP PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis Clearance Clearance of Aggregates Autophagy->Clearance Clearance->ProteinMisfolding removes Clearance->ER_Stress alleviates

Caption: this compound alleviates ER stress via chaperone activity and autophagy induction.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Seeding & Culture pretreatment Pre-treatment (e.g., 10 mM this compound, 4h) start->pretreatment stress Stress Induction (e.g., Heat @ 43°C, 2h) pretreatment->stress harvest Cell Harvesting & Lysis stress->harvest ros_analysis ROS Assay (DCFH-DA) harvest->ros_analysis wb_analysis Western Blot (GRP78, CHOP, etc.) harvest->wb_analysis viability_analysis Viability Assay (CCK-8) harvest->viability_analysis data_analysis Data Quantification & Statistical Analysis ros_analysis->data_analysis wb_analysis->data_analysis viability_analysis->data_analysis

Caption: Workflow for studying this compound's protective effects against cellular stress.

Conclusion

The evidence strongly validates this compound's significant role in mitigating both oxidative and endoplasmic reticulum stress. Its unique ability to act as both a direct protectant (ROS scavenger, chemical chaperone) and a modulator of key cellular defense pathways (Nrf2 activation, autophagy induction) makes it a compelling compound for further investigation. While direct comparative data against other well-known antioxidants and chemical chaperones is still emerging, the existing body of research demonstrates its potent and multifaceted efficacy. For professionals in drug development, this compound represents a promising therapeutic agent for a wide range of pathologies underpinned by cellular stress, from neurodegenerative diseases to metabolic disorders.

References

comparative studies on the effects of trehalose on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring disaccharide, has garnered significant attention in biomedical research for its multifaceted effects on cellular processes. Its ability to protect cells from various stresses, modulate autophagy, and influence apoptosis and proliferation pathways makes it a molecule of interest for therapeutic applications. This guide provides a comparative analysis of the effects of this compound across different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Effects of this compound on Different Cell Lines

The cellular response to this compound can vary significantly depending on the cell type and the experimental context. The following table summarizes the key observed effects of this compound on various cell lines, providing a comparative overview of its biological impact.

Cell LinePrimary EffectKey FindingsConcentration RangeReference
Murine Macrophages Autophagy InductionTriggers nuclear translocation of TFEB, a master regulator of autophagy and lysosomal biogenesis.100 µM - 10 mM[1]
HEK 293T (Human Embryonic Kidney) Autophagy InductionInduces TFEB nuclear translocation, similar to macrophages, suggesting a conserved mechanism.100 µM[1]
NIH 3T3 (Mouse Embryonic Fibroblast) Autophagy InductionActivates TFEB, leading to the upregulation of autophagy and lysosomal genes.100 µM[1]
NSC34 (Motor Neuron-like) Autophagy Induction & NeuroprotectionPromotes autophagy via TFEB activation, aiding in the clearance of misfolded proteins.Not Specified[2][3]
Human Fibroblasts Autophagy Induction & Antiviral EffectInduces autophagy, which in turn inhibits Human Cytomegalovirus (HCMV) gene expression and replication.Not Specified[4]
Aortic Artery Endothelial Cells Autophagy Induction & Antiviral EffectSimilar to fibroblasts, this compound-induced autophagy restricts HCMV infection.Not Specified[4]
Neural Cells (derived from hESCs) Autophagy Induction & NeuroprotectionInduces autophagy, inhibits HCMV production, and partially blocks virus-induced reduction in neurite growth.Not Specified[4]
HeLa (Human Cervical Cancer) Autophagy InductionPotently induces de novo autophagosome formation.Not Specified[5]
C17.2 (Mouse Neural Stem Cells) Autophagy InductionReverses high glucose-suppressed autophagy.Not Specified[5]
A375 & SK-Mel-28 (Melanoma) Inhibition of Proliferation, Autophagy & Senescence InductionInhibits cell proliferation and enhances the cytotoxic effects of temozolomide and radiation. The mechanism differs between the two lines, with A375 showing more autophagy and SK-Mel-28 showing more premature senescence.Not Specified[6]
Bone Marrow Stromal Cells (BMSCs) Anti-apoptosis & Autophagy InductionProtects against hydrogen peroxide-induced apoptosis by activating autophagy.3%[7]
PC-12 (Pheochromocytoma) Cytoprotection & Anti-apoptosisAttenuates oxidative stress and H2O2-induced cell injury by upregulating HSP-27 and reducing caspase-3 expression.12.5 - 50 mM[8]
HaCaT (Human Keratinocytes) Autophagy InductionInduces autophagy through an mTOR-independent pathway.Not Specified[9]
A431 (Epidermal Cancer) Autophagy InductionSimilar to keratinocytes, this compound activates autophagy independently of the mTOR pathway.Not Specified[9]

Key Signaling Pathways Affected by this compound

This compound primarily exerts its effects through the modulation of cellular stress response and degradation pathways. The most consistently reported mechanism is the induction of autophagy in an mTOR-independent manner.

mTOR-Independent Autophagy Induction

A primary mechanism of action for this compound across multiple cell lines is the induction of autophagy, a cellular process for degrading and recycling cellular components.[5][10] Unlike many autophagy inducers that act by inhibiting the mTOR pathway, this compound functions independently of this central metabolic regulator.[2][4][9] This mTOR-independent mechanism makes this compound a valuable tool for studying autophagy without directly interfering with cellular metabolism controlled by mTOR.

The central player in this compound-induced autophagy is often the Transcription Factor EB (TFEB).[1][2] this compound treatment leads to the dephosphorylation and subsequent nuclear translocation of TFEB.[2] Once in the nucleus, TFEB activates the expression of a wide range of genes involved in autophagy and lysosomal biogenesis.[1]

Trehalose_Autophagy_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome Uptake Cell Cell Membrane TFEB_P p-TFEB (cytoplasmic) Lysosome->TFEB_P Lysosomal Stress (?) TFEB TFEB (nuclear) TFEB_P->TFEB Dephosphorylation & Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Biogenesis Genes TFEB->Autophagy_Genes Transcription Activation Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

Caption: mTOR-independent autophagy pathway induced by this compound.

Inhibition of Apoptosis

In several cell models, particularly under stress conditions, this compound has demonstrated anti-apoptotic effects.[7][11] For instance, in bone marrow stromal cells subjected to oxidative stress, this compound pretreatment increased cell survival by activating autophagy and decreasing the expression of cleaved caspase-3, a key executioner of apoptosis.[7] Similarly, in PC-12 cells, this compound protected against hydrogen peroxide-induced injury by reducing caspase-3 gene expression.[8]

Trehalose_Apoptosis_Inhibition This compound This compound Autophagy Autophagy This compound->Autophagy Induces Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cell Cell Oxidative_Stress->Cell Caspase3 Cleaved Caspase-3 Cell->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Autophagy->Caspase3 Inhibits

Caption: this compound-mediated inhibition of apoptosis under oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature concerning the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HEK 293T, NIH 3T3, HaCaT) in appropriate culture dishes or plates at a density that allows for logarithmic growth during the experiment.

  • Culture Conditions: Maintain cells in a standard incubator at 37°C with 5% CO₂ in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 1 mM, 10 mM, 100 mM).

  • Treatment: When cells reach the desired confluency (typically 60-80%), replace the existing medium with the this compound-containing medium. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the specified duration of the experiment (e.g., 6, 12, 24, or 48 hours).

Western Blotting for Autophagy Markers (LC3-II and p62)
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the LC3-II/LC3-I ratio and the levels of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Immunofluorescence for TFEB Nuclear Translocation
  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture plate.

  • This compound Treatment: Treat the cells with this compound as described above.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. TFEB nuclear translocation is confirmed by the co-localization of the TFEB signal with the DAPI signal.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

  • MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment This compound Treatment (Various Concentrations & Durations) start->treatment western Western Blot (LC3, p62, TFEB) treatment->western if Immunofluorescence (TFEB Localization) treatment->if viability Cell Viability Assay (MTT) treatment->viability analysis Data Analysis & Comparison western->analysis if->analysis viability->analysis

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound exhibits a range of effects on different cell lines, with the most prominent being the induction of mTOR-independent autophagy. This property, along with its cytoprotective and anti-proliferative activities, underscores its potential as a therapeutic agent in various diseases, from neurodegenerative disorders to cancer. The provided data and protocols offer a foundation for researchers to further explore the mechanisms of this compound action and its potential applications in drug development. Further head-to-head comparative studies with standardized methodologies will be invaluable in elucidating the cell-type-specific responses to this intriguing natural compound.

References

A Comparative Guide to Trehalose Delivery Systems: Assessing Efficacy for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective intracellular delivery of trehalose is a critical bottleneck in harnessing its full therapeutic and biopreservative potential. This guide provides an objective comparison of various this compound delivery systems, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development applications.

This compound, a naturally occurring disaccharide, is renowned for its ability to protect biological structures from environmental stress, such as dehydration and freezing. Its applications are vast, ranging from cryopreservation of cells and tissues to the treatment of neurodegenerative diseases by promoting autophagy and preventing protein aggregation.[1][2] However, the major challenge lies in its impermeability to the mammalian cell membrane, necessitating the development of sophisticated delivery systems.[3][4] This guide evaluates and compares the efficacy of prominent this compound delivery platforms, including nanoparticle-based systems, liposomes, and physical methods like electroporation.

Comparative Efficacy of this compound Delivery Systems

The selection of an optimal this compound delivery system is contingent on the specific cell type, desired intracellular concentration, and the intended application. The following table summarizes quantitative data from various experimental studies, offering a comparative overview of their performance.

Delivery SystemCell TypeIntracellular this compound Concentration AchievedOutcome MeasureEfficacy/ResultCitation(s)
Nanoparticles
Thermally Responsive NanocapsulesNIH 3T3 FibroblastsUp to 0.3 MIntracellular DeliveryAchieved after 40 min incubation with negligible cytotoxicity.[5]
pH-Responsive Nanoparticles (GNPs)Human Adipose-Derived Stem Cells (hADSCs)Not specified, but sufficient for cryoprotectionPost-thaw ViabilityEquivalent to 10% DMSO after 24-hour incubation.[3][6]
Biomimetic Apatite NanoparticlesRed Blood Cells (RBCs)51 mM (from 350 mM extracellular)Post-thaw Survival91% after a 7-hour incubation period.[3]
Cold-Responsive Nanoparticles (CRNPs)Feline Cumulus-Oocyte Complexes (COCs)Not specified, but effective deliveryDehydration ToleranceImproved dehydration tolerance after 4 hours of co-incubation.[7]
Liposomes
This compound-Loaded LiposomesRed Blood Cells (RBCs)~15 mMPost-thaw Recovery67% recovery (compared to 27% with extracellular this compound alone).[3][8]
This compound-Loaded LiposomesHuman Haematopoietic Cell LineNot specified, but increased with liposome concentrationPost-thaw Membrane Integrity32.5% ± 1.7% (significantly better than extracellular this compound alone, but lower than 85.0% ± 4.6% with DMSO).[9]
Physical Methods
ElectroporationMouse Myeloma Cells~100 mMIntracellular LoadingEfficient loading in an isotonic this compound medium.[10][11]
ElectroporationPorcine Aortic Endothelial CellsNot specified, but sufficient for cryoprotectionPost-thaw Recovery83% recovery after electroporation at 1.5 kV/cm in 250 mM this compound.[8]
Other Methods
Fluid-Phase EndocytosisHuman Mesenchymal Stem Cells (MSCs)~20-30 mMCellular UptakeDependent on temperature, incubation time, and extracellular concentration.[8]
Osmotic Pressure ManipulationRed Blood Cells (RBCs)43.2 mMCellular UptakeAchieved by dehydrating in hypertonic glucose followed by incubation in hypotonic this compound.[8]

Key Experimental Methodologies

Understanding the experimental protocols is crucial for replicating and building upon existing research. Below are detailed methodologies for key experiments cited in the comparison of this compound delivery systems.

Nanoparticle-Mediated Delivery and Cryopreservation

Objective: To deliver this compound into cells using nanoparticles and assess post-thaw viability.

Protocol:

  • Nanoparticle Formulation: pH-responsive genipin-crosslinked Pluronic F127-chitosan nanoparticles (GNPs) are synthesized to encapsulate this compound.[6]

  • Cell Culture: Primary human adipose-derived stem cells (hADSCs) are cultured under standard conditions.[6]

  • Incubation: hADSCs are incubated with the this compound-laden nanoparticles for 24 hours to allow for cellular uptake.[3][8]

  • Cryopreservation: The cells are then cryopreserved using a controlled-rate freezer.

  • Thawing and Viability Assessment: Cells are thawed rapidly, and post-thaw viability is assessed using methods such as trypan blue exclusion or a live/dead cell viability assay.

Liposomal Delivery and Cryopreservation of Red Blood Cells

Objective: To utilize liposomes to deliver this compound into red blood cells (RBCs) and evaluate their cryoprotective effect.

Protocol:

  • Liposome Preparation: Unilamellar liposomes are synthesized, encapsulating a concentrated this compound solution (e.g., 300 mM).[3][12]

  • Incubation: Human RBCs are incubated with the this compound-loaded liposomes for a specified period (e.g., 4 hours) to facilitate this compound delivery.[3]

  • Freezing: The RBCs are then frozen in the presence of extracellular this compound.[12]

  • Thawing and Recovery Assessment: Post-thaw recovery is quantified by measuring the percentage of intact cells.[12]

Electroporation-Mediated this compound Loading

Objective: To transiently permeabilize the cell membrane using an electric field to allow for the influx of this compound.

Protocol:

  • Cell Preparation: Mouse myeloma cells are washed and resuspended in an isotonic this compound-substituted medium (e.g., 290 mM this compound).[10]

  • Electroporation: The cell suspension is subjected to optimized electric pulses to induce reversible permeabilization.[10]

  • Resealing: Cells are allowed to reseal their membranes for a few minutes following the electric treatment.

  • Quantification of Intracellular this compound: The intracellular this compound concentration is estimated, often using a theoretical model that correlates cell volume changes with solute transport.[10][11]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in this compound delivery and its mechanism of action, the following diagrams illustrate key pathways and experimental flows.

G cluster_0 Nanoparticle-Mediated Delivery NP This compound-loaded Nanoparticle Cell Target Cell NP->Cell 1. Incubation Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release This compound Release (e.g., pH change, temp shift) Endosome->Release Cytosol Intracellular this compound Release->Cytosol

Experimental workflow for nanoparticle-mediated this compound delivery.

G cluster_1 This compound-Induced Autophagy Pathway This compound Intracellular This compound Autophagy Autophagy Induction This compound->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome Aggregates Misfolded Protein Aggregates Aggregates->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Clearance Aggregate Clearance & Cellular Homeostasis Autolysosome->Clearance

Signaling pathway of this compound-induced autophagy for neuroprotection.

G cluster_2 Logical Comparison of Delivery Mechanisms Start Extracellular this compound NP_Path Nanoparticle Encapsulation Start->NP_Path Lipo_Path Liposome Encapsulation Start->Lipo_Path Electro_Path Electroporation Start->Electro_Path Endocytosis_Path Cellular Uptake (Endocytosis) NP_Path->Endocytosis_Path Fusion_Path Membrane Fusion/ Perturbation Lipo_Path->Fusion_Path Pore_Path Transient Pore Formation Electro_Path->Pore_Path Intracellular Intracellular this compound Endocytosis_Path->Intracellular Fusion_Path->Intracellular Pore_Path->Intracellular

Logical flow comparing different this compound delivery mechanisms.

Conclusion

The development of effective this compound delivery systems is paramount to unlocking its full potential in both clinical and research settings. Nanoparticle-based systems, particularly those with responsive elements, demonstrate high efficiency in achieving significant intracellular this compound concentrations and subsequent cryoprotection.[3][5][8] Liposomes offer a biocompatible delivery vehicle, though their loading efficiency and the resulting cell viability can be lower compared to other methods.[8][9] Physical methods like electroporation provide a rapid and efficient means of loading this compound but may impact cell viability if not optimized.[8][10]

The choice of a delivery system should be guided by a thorough evaluation of the experimental goals, cell type sensitivity, and the required this compound concentration. The data and methodologies presented in this guide serve as a valuable resource for making informed decisions in the pursuit of novel this compound-based applications.

References

Safety Operating Guide

Navigating the Disposal of Trehalose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and regulatory compliance. This guide provides comprehensive, step-by-step instructions for the safe and responsible disposal of trehalose and its derivatives, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions:

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[1] In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a designated, labeled container for disposal.[1]

General Disposal Procedures for Uncontaminated this compound

For pure, uncontaminated this compound, the primary consideration is to prevent its entry into waterways. Do not discharge this compound solutions into sewer systems.[2] Disposal methods should align with local, state, and federal regulations.[3]

Recommended Disposal Options:

  • Licensed Chemical Disposal: The most prudent method for disposing of surplus or non-recyclable this compound is to engage a licensed chemical destruction plant.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable disposal option.[2]

  • Landfill: In some cases, burial in a licensed landfill may be permissible.[3]

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.[1]

Disposal of this compound Derivatives

The disposal of this compound derivatives, such as trimethylsilyl-D-(+)-trehalose and deuterated forms, requires more specialized procedures due to their potentially hazardous nature.

Disposal of Deuterated this compound (D-(+)-Trehalose-d14):

While small, research-scale quantities of deuterated compounds may not fall under stringent regulations, it is crucial to consult your institution's EHS office.[1] The recommended procedure is to treat it as chemical waste:

  • Containerize: Place the waste D-(+)-Trehalose-d14 in a suitable, clearly labeled container.[1]

  • Label: Include the chemical name, formula (C₁₂D₁₄H₈O₁₁), and any other information required by your institution.[1]

  • Store: Store the container in a designated chemical waste area, away from incompatible materials.[1]

  • Arrange Pickup: Schedule a pickup with your institution's EHS department for proper disposal.[1]

Experimental Protocol for the Disposal of Trimethylsilyl-D-(+)-trehalose:

The recommended disposal method for trimethylsilyl-D-(+)-trehalose involves a chemical conversion through hydrolysis to break it down into the less hazardous D-(+)-trehalose and trimethylsilanol, which is flammable and requires disposal as chemical waste.[4]

Materials:

  • Trimethylsilyl-D-(+)-trehalose waste

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Appropriate waste containers for aqueous and organic waste

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the trimethylsilyl-D-(+)-trehalose waste in a minimal amount of THF.[4]

  • Acidification: Slowly add 1 M HCl to the solution while stirring to ensure complete hydrolysis of the silyl ether groups.[4]

  • Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities.[4]

  • Drying: Dry the organic layer containing trimethylsilanol over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4]

  • Waste Segregation:

    • The aqueous layer, primarily containing D-(+)-trehalose, can be considered for disposal as non-hazardous aqueous waste, pending verification with local regulations.[4]

    • The dried organic layer containing trimethylsilanol in THF must be disposed of as flammable hazardous waste.[4]

Quantitative Data Summary

For the disposal of trimethylsilyl-D-(+)-trehalose, the key properties of the substances involved are summarized below:

ChemicalMolecular FormulaPhysical StateKey HazardsDisposal Classification
Trimethylsilyl-D-(+)-trehaloseC₃₆H₈₆O₁₁Si₈SolidAssumed to be an irritantHazardous Waste
D-(+)-Trehalose DihydrateC₁₂H₂₂O₁₁·2H₂OSolidNot classified as hazardousNon-Hazardous Waste
TrimethylsilanolC₃H₁₀OSiLiquidHighly flammable, harmful if inhaled[4]Hazardous Waste

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its common derivatives.

TrehaloseDisposal start Start: this compound Waste for Disposal is_derivative Is the waste a this compound derivative (e.g., silylated or deuterated)? start->is_derivative pure_this compound Pure/Uncontaminated this compound is_derivative->pure_this compound No derivative_type Select Derivative Type is_derivative->derivative_type Yes consult_ehs_pure Consult Institutional EHS and local regulations for approved disposal methods pure_this compound->consult_ehs_pure no_sewer Do NOT discharge to sewer systems pure_this compound->no_sewer silylated Trimethylsilyl-D-(+)-trehalose derivative_type->silylated deuterated Deuterated this compound derivative_type->deuterated hydrolysis Perform Hydrolysis Protocol: 1. Dissolve in THF 2. Acidify with HCl 3. Neutralize 4. Extract 5. Dry Organic Layer silylated->hydrolysis consult_ehs_derivative Consult Institutional EHS for specific guidance on deuterated compound disposal deuterated->consult_ehs_derivative segregate Segregate Waste Streams hydrolysis->segregate aqueous_waste Aqueous Waste (D-(+)-trehalose) Dispose as non-hazardous aqueous waste (pending local regulations) segregate->aqueous_waste organic_waste Organic Waste (Trimethylsilanol in THF) Dispose as flammable hazardous waste segregate->organic_waste containerize_label Containerize and Label as 'Waste D-(+)-Trehalose-d14' consult_ehs_derivative->containerize_label store_pickup Store in designated chemical waste area and schedule pickup with EHS containerize_label->store_pickup disposal_options Disposal Options: - Licensed Disposal Company - Controlled Incineration - Landfill consult_ehs_pure->disposal_options

Caption: this compound and its derivatives disposal workflow.

References

Safeguarding Your Research: A Guide to Handling Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Trehalose, a non-hazardous disaccharide commonly used in pharmaceutical formulations and research. While this compound is considered safe, adherence to standard laboratory best practices is crucial to maintain a secure and efficient workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

Although this compound is not classified as a hazardous substance, the use of basic personal protective equipment is recommended to prevent nuisance dust exposure and maintain good laboratory hygiene.

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields
Hand Protection Standard laboratory gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Not generally required for small quantities handled with good ventilation. If dustiness is a concern, a dust mask (e.g., N95) can be used.

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan ensures consistency and safety in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the substance name (this compound), date of receipt, and any lot numbers.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption and contamination.

Handling and Weighing
  • Designated Area: Whenever possible, handle and weigh solid this compound in a designated area, such as on a clean benchtop, to minimize the potential for cross-contamination.

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of fine powder. For procedures that may generate significant dust, consider using a fume hood or a powder handling enclosure.

  • Dispensing: Use a clean scoop or spatula to transfer the powder. Avoid scooping directly from the primary container to a reaction vessel to prevent contamination of the bulk material. Weighing paper or a clean, tared container should be used.

  • Minimizing Dust: Handle the powder gently to minimize the generation of airborne dust. Close the container immediately after use.

Preparation of Solutions
  • Dissolving: this compound is readily soluble in water. When preparing solutions, add the powder to the solvent to avoid clumping.

  • Labeling Solutions: Clearly label all prepared solutions with the name of the substance, concentration, solvent, and date of preparation.

Disposal Plan: Responsible Waste Management

As a non-hazardous substance, the disposal of this compound is straightforward but should be conducted in accordance with institutional and local regulations.

  • Solid Waste: Uncontaminated solid this compound waste can typically be disposed of in the regular laboratory trash.

  • Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded in the regular trash or recycling, depending on the container material. Ensure all labels are defaced or removed.

  • Contaminated Waste: If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste, following all applicable regulations for the contaminant.

Toxicological Data

The following table summarizes available toxicological data for this compound. It is important to note that this compound is generally recognized as safe (GRAS).

TestResultSpecies
Oral LD50 > 5,000 mg/kgRat
Skin Irritation Non-irritatingRabbit
Eye Irritation Non-irritatingRabbit

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves B Prepare Clean Work Area A->B C Retrieve this compound from Storage B->C Proceed to Handling D Weigh Required Amount of this compound C->D E Prepare Solution or Use as Solid D->E F Clean Work Area and Equipment E->F Proceed to Cleanup G Dispose of Waste - Solid: Regular Trash - Aqueous: Drain with Water F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trehalose
Reactant of Route 2
Trehalose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.